zymosterol
説明
This compound is a natural product found in Homo sapiens, Solanum lycopersicum, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
特性
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-21,23-24,28H,6,8-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJXLIKVBJVRY-XTGBIJOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028211 | |
| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128-33-6 | |
| Record name | Zymosterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zymosterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-alpha-Cholesta-8,24-dien-3-beta-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201028211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-cholesta-8,24-dien-3-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZYMOSTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU2755PT4O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110 °C | |
| Record name | Zymosterol intermediate 2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Zymosterol: A Comprehensive Technical Guide on its Chemical Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosterol (5-alpha-cholesta-8,24-dien-3-beta-ol) is a crucial intermediate in the biosynthesis of cholesterol and other essential sterols.[1] As a tetracyclic sterol, it occupies a pivotal position in the Kandutsch-Russell pathway of cholesterol synthesis.[2] Beyond its role as a metabolic precursor, this compound is gaining recognition for its involvement in cellular signaling and its potential as a therapeutic target, particularly in the context of antifungal drug development. This technical guide provides an in-depth analysis of the chemical structure and multifaceted functions of this compound, supported by quantitative data and detailed experimental methodologies.
Chemical Structure
This compound is a 27-carbon sterol characterized by a tetracyclic cyclopenta[a]phenanthrene skeleton.[3] It is classified as a cholestanoid and a 3beta-sterol, derived from a hydride of a 5alpha-cholestane.[1]
Key Structural Features:
-
Four Fused Rings: A, B, C, and D rings, characteristic of the steroid nucleus.
-
Hydroxyl Group: A hydroxyl (-OH) group at the C-3 position in the beta orientation.
-
Double Bonds: Two double bonds located at C8-C9 in the B ring and at C24-C25 in the isooctyl side chain.[1]
-
Methyl Groups: Two methyl groups at C-10 and C-13.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H44O | [1] |
| Molecular Weight | 384.64 g/mol | [3] |
| IUPAC Name | (3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |
| CAS Number | 128-33-6 | [1] |
| Canonical SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | [4] |
| Melting Point | 110°C | [5] |
| Appearance | White to Off-white Solid | [5] |
Biological Function
This compound's primary and most well-understood function is its role as an intermediate in the biosynthesis of sterols.
Cholesterol Biosynthesis
In mammalian cells, this compound is a key intermediate in the Kandutsch-Russell pathway , one of the two major branches of the post-squalene cholesterol biosynthesis pathway. It is formed from lanosterol (B1674476) through a series of enzymatic reactions and is subsequently converted to cholesterol in the endoplasmic reticulum.[6][7] The conversion of this compound to cholesterol involves the reduction of the C24-C25 double bond and the isomerization of the C8-C9 double bond.
Caption: Simplified Kandutsch-Russell Pathway of Cholesterol Biosynthesis.
Ergosterol (B1671047) Biosynthesis in Fungi
In fungi, this compound is a critical precursor to ergosterol , the primary sterol in fungal cell membranes.[8] This makes the enzymes involved in the conversion of this compound to ergosterol attractive targets for the development of antifungal drugs.[7] For instance, the enzyme C-24 sterol methyltransferase (Erg6p) catalyzes the methylation of this compound, a key step in the ergosterol biosynthesis pathway.[9]
Intracellular Transport and Localization
While cholesterol synthesis occurs in the endoplasmic reticulum (ER), this compound is predominantly found in the plasma membrane.[3][10] This necessitates a rapid and efficient transport mechanism. Studies have shown that newly synthesized this compound moves from the ER to the plasma membrane with a half-time of approximately 9 minutes, which is about twice as fast as the movement of cholesterol.[3] This rapid circulation suggests a dynamic flux of this compound between these two membranes, where it is ultimately converted to cholesterol in the ER.[3]
Caption: Dynamic transport of this compound between the ER and plasma membrane.
Cellular Signaling and Regulation of Lipid Metabolism
This compound has been identified as an endogenous ligand for Liver X Receptors (LXRs) , which are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[4] By activating LXRs, this compound can influence the expression of genes involved in cholesterol transport and efflux.[11]
Influence on Membrane Properties
This compound's impact on the physical properties of lipid membranes is distinct from that of cholesterol. While it possesses condensing and ordering capabilities, it is significantly less effective than cholesterol in this regard.[6][12] This difference is attributed to its unique structure, which affects its ability to pack tightly with other lipids in the membrane.[12]
Quantitative Data
The cellular levels of this compound can vary depending on the cell type and metabolic conditions.
| Cell Type/Organism | Condition | This compound Level | Reference |
| Candida albicans (mycelial form) | Untreated | 16% of total free sterols | [12] |
| Candida albicans | Untreated | 8.80% of total sterols | [12] |
| Human Fibroblasts | Triparanol Treatment | 1 mol% of total sterol | [13] |
Experimental Protocols
Extraction and Quantification of this compound from Biological Samples
This protocol outlines a general procedure for the extraction and quantification of this compound using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Chloroform, Methanol, Hexane (B92381) (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Internal standard (e.g., epicoprostanol)
-
Anhydrous sodium sulfate
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Homogenization: Homogenize the cell pellet or tissue sample in a chloroform:methanol (2:1, v/v) mixture.
-
Lipid Extraction: Perform a Folch or Bligh-Dyer extraction to separate the lipid phase.
-
Saponification: Evaporate the lipid extract to dryness and resuspend in ethanolic KOH. Heat at 80°C for 1 hour to hydrolyze sterol esters.
-
Nonsaponifiable Lipid Extraction: After cooling, add water and extract the nonsaponifiable lipids (including this compound) with hexane.
-
Derivatization: Evaporate the hexane extract and derivatize the sterols with a silylating agent at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use selective ion monitoring (SIM) for quantification, monitoring characteristic ions for this compound-TMS and the internal standard.
Caption: Workflow for the extraction and quantification of this compound.
Analysis of this compound's Effect on Membrane Properties using Langmuir Monolayers
This method allows for the investigation of this compound's interaction with other lipids in a model membrane system.
Materials:
-
Langmuir trough equipped with a Wilhelmy plate and movable barriers
-
Brewster Angle Microscope (BAM)
-
This compound, and other lipids of interest (e.g., phospholipids, sphingomyelin) dissolved in a volatile solvent (e.g., chloroform)
-
Ultrapure water as the subphase
Procedure:
-
Monolayer Formation: Spread a solution of the lipid mixture containing a known mole fraction of this compound onto the air-water interface of the Langmuir trough.
-
Isotherm Measurement: Compress the monolayer at a constant rate with the movable barriers while recording the surface pressure as a function of the mean molecular area. This generates a pressure-area isotherm.
-
Brewster Angle Microscopy: Simultaneously visualize the monolayer morphology at different stages of compression using the BAM. This allows for the observation of domain formation and phase behavior.
-
Data Analysis: Analyze the isotherms to determine parameters such as the limiting molecular area and the compressibility modulus, which provide insights into the packing and ordering effects of this compound.
Conclusion
This compound is a sterol of significant interest due to its central role in the biosynthesis of cholesterol and ergosterol, its rapid intracellular dynamics, and its emerging functions in cellular signaling. Its distinct effects on membrane properties compared to cholesterol highlight the structural specificity of sterol-lipid interactions. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound in cellular biology and its potential as a target for therapeutic intervention. A deeper understanding of this compound's function will undoubtedly contribute to advancements in the fields of lipid metabolism, membrane biology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Movement of this compound, a precursor of cholesterol, among three membranes in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterol synthesis: a simple method for the isolation of this compound (5 alpha-cholesta-8, 24-dien-3 beta-ol) from yeast and spectral properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Effect of Small Molecules on Sterol Homeostasis: Measuring 7-Dehydrocholesterol in Dhcr7-Deficient Neuro2a Cells and Human Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The comparison of this compound vs cholesterol membrane properties--the effect of this compound on lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of cholesterol precursor – desmosterol – on artificial lipid membranes [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Zymosterol Biosynthesis Pathway in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the zymosterol biosynthesis pathway in the model organism Saccharomyces cerevisiae. This compound is a critical intermediate in the synthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes and a key target for antifungal drug development. This document details the enzymatic steps, regulatory networks, and relevant experimental methodologies for studying this vital metabolic pathway.
Introduction to this compound and its Role in Ergosterol Biosynthesis
This compound is a C27 sterol that serves as a pivotal precursor in the intricate pathway leading to ergosterol in Saccharomyces cerevisiae. Ergosterol is an essential component of the fungal plasma membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex and energy-intensive process, involving a cascade of enzymatic reactions primarily localized to the endoplasmic reticulum (ER).[3] this compound is the first sterol intermediate in the pathway that can be incorporated into cellular membranes.[1][3] Its synthesis from lanosterol (B1674476) and subsequent conversion to fecosterol (B45770) represent key stages in the late ergosterol biosynthesis pathway. Understanding the enzymology and regulation of this compound metabolism is crucial for the development of novel antifungal therapies that target this essential fungal process.
The this compound Biosynthesis Pathway: From Lanosterol to Fecosterol
The synthesis of this compound from lanosterol in Saccharomyces cerevisiae involves a series of demethylation and reduction reactions catalyzed by a group of enzymes encoded by the ERG genes. These enzymes often form a multi-enzyme complex in the endoplasmic reticulum, sometimes referred to as the "ergosome," to facilitate efficient substrate channeling.[1][4]
The core pathway can be summarized as follows:
-
Lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol: The pathway initiates with the demethylation of lanosterol at the C-14 position. This reaction is catalyzed by the lanosterol 14-α-demethylase, Erg11p (Cyp51p), a cytochrome P450 enzyme.[1][3] This is a rate-limiting step in the pathway and a primary target for azole antifungal drugs.[3][5]
-
Reduction at C-14: The resulting 14-desmethyl lanosterol is then acted upon by the C-14 reductase, Erg24p, which reduces the double bond at C-14.[1][3]
-
C-4 Demethylation Complex: The subsequent removal of the two methyl groups at the C-4 position is carried out by a complex of enzymes:
-
Erg25p (Sterol C-4 methyloxidase): This enzyme hydroxylates the C-4 methyl groups.[1][3]
-
Erg26p (Sterol C-3 dehydrogenase/C-4 decarboxylase): This enzyme is responsible for the decarboxylation of the C-4 carboxyl group.[1][3]
-
Erg27p (3-ketosteroid reductase): This enzyme reduces the 3-keto group back to a hydroxyl group.[1][3]
-
Erg28p: This protein is thought to act as a scaffold, organizing the C-4 demethylation enzymes into a functional complex within the ER membrane.[3]
-
The final product of these steps is This compound .
This compound is then converted to fecosterol by the action of Erg6p , a sterol C-24 methyltransferase.[1][3] This step marks the branch point leading towards the final steps of ergosterol synthesis.
Diagram of the this compound Biosynthesis Pathway
References
- 1. Species-Specific Differences in C-5 Sterol Desaturase Function Influence the Outcome of Azole Antifungal Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a mutation that results in independence of oxidosqualene cyclase (Erg7) activity from the downstream 3-ketoreductase (Erg27) in the yeast ergosterol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic analyses involving interactions between the ergosterol biosynthetic enzymes, lanosterol synthase (Erg7p) and 3-ketoreductase (Erg27p), in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-Wide Expression Patterns in Saccharomyces cerevisiae: Comparison of Drug Treatments and Genetic Alterations Affecting Biosynthesis of Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Zymosterol in Fungal Cell Membrane Integrity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the fungal cell membrane is paramount for the survival and pathogenicity of fungal organisms. Central to this integrity is the precise regulation of sterol composition, with ergosterol (B1671047) being the principal sterol in most fungi. Zymosterol, a key intermediate in the ergosterol biosynthesis pathway, plays a critical, albeit often overlooked, role in maintaining membrane homeostasis. This technical guide provides an in-depth exploration of this compound's function in fungal cell membrane integrity, its impact on antifungal drug susceptibility, and its potential as a therapeutic target. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers in mycology and drug development.
Introduction
Fungal infections pose a significant threat to human health, agriculture, and food security. The fungal cell membrane, a unique and essential organelle, represents a primary target for many clinically used antifungal agents.[1] The functionality of this membrane is critically dependent on its lipid composition, particularly the presence of ergosterol, which is analogous to cholesterol in mammalian cells.[2] Ergosterol modulates membrane fluidity, permeability, and the activity of membrane-associated proteins.[2][3]
The biosynthesis of ergosterol is a complex, multi-step process, and intermediates in this pathway can significantly influence membrane properties if they accumulate. This compound is a crucial C27 sterol intermediate that precedes the final steps of ergosterol synthesis.[4] Its conversion to fecosterol (B45770), catalyzed by the enzyme C-24 sterol methyltransferase (Erg6p), is a key branching point in the pathway.[5][6] Disruptions in this step, often through mutations in the ERG6 gene, lead to the accumulation of this compound and other atypical sterols within the membrane, profoundly impacting fungal physiology and virulence.[6][7] This guide will dissect the multifaceted role of this compound in the structural and functional integrity of the fungal cell membrane.
The Ergosterol Biosynthesis Pathway: The Central Position of this compound
The ergosterol biosynthesis pathway is a conserved metabolic route in fungi. It can be broadly divided into three stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (B77637) to form lanosterol (B1674476), and the subsequent conversion of lanosterol to ergosterol. This compound is a product of the demethylation of lanosterol.[2]
The conversion of this compound to fecosterol by Erg6p is a critical methylation step.[5] In Saccharomyces cerevisiae, this is a primary route. However, in some filamentous fungi, an alternative "eburicol branch" exists where lanosterol is first methylated to eburicol.[7] Both pathways typically converge towards the synthesis of ergosterol.
Impact of this compound Accumulation on Membrane Integrity
Alterations in the sterol composition of the fungal membrane due to the accumulation of this compound can have pleiotropic effects on its biophysical properties and biological functions.
Membrane Fluidity and Permeability
Ergosterol is known to induce a liquid-ordered (lo) phase in membranes, which is crucial for the formation of lipid rafts.[4] this compound is less effective at inducing this ordered phase.[4] Consequently, its accumulation leads to an increase in membrane fluidity and permeability.[6][8] This can render the fungus more susceptible to osmotic and other environmental stresses.[9]
Table 1: Quantitative Sterol Composition in Saccharomyces cerevisiae Mutants
| Sterol | Wild-type (%) | elo3Δ erg6ts (this compound accumulating) (%) |
| This compound | Not detected | 45.4 |
| Cholesta-5,7,24-trienol | Not detected | 33.7 |
| Ergosterol | >95 | Low |
| Data adapted from Munn et al., 1999.[10] |
Activity of Membrane-Associated Proteins
The altered lipid environment in this compound-accumulating mutants affects the function of integral membrane proteins.
-
H+-ATPase (Pma1p): This essential proton pump is crucial for maintaining plasma membrane potential and nutrient uptake. While some studies on ergosterol depletion show altered Pma1p activity, direct quantitative data on the effect of this compound accumulation is still emerging. However, given Pma1p's association with lipid rafts, the disruption of these domains by this compound would likely impact its function.[11][12]
-
ABC Transporters: ATP-binding cassette (ABC) transporters are involved in multidrug resistance by effluxing xenobiotics. The activity of some ABC transporters, like Cdr1p in Candida albicans, is sensitive to the membrane's sterol composition.[6] Accumulation of ergosterol precursors, including this compound, can lead to reduced efficiency of these pumps, increasing susceptibility to antifungal drugs.[6][13]
This compound and Antifungal Drug Susceptibility
The accumulation of this compound is strongly correlated with altered susceptibility to various antifungal agents.
-
Polyenes (e.g., Amphotericin B): These drugs bind directly to ergosterol, forming pores in the membrane. Fungi with reduced ergosterol and increased this compound content often exhibit resistance to polyenes.[2]
-
Azoles (e.g., Fluconazole): Azoles inhibit Erg11p, an enzyme upstream of this compound synthesis. While erg6 mutants are not the primary target, the altered membrane composition can indirectly affect azole susceptibility.[3]
-
Other Compounds: erg6 mutants have shown increased sensitivity to various compounds, including osmotic and oxidative stress agents, highlighting a general weakening of the cell membrane and wall.[7]
Table 2: Antifungal Susceptibility Profile of a Cryptococcus neoformans erg6Δ Mutant
| Antifungal Agent | Wild-type (MIC, µg/mL) | erg6Δ (MIC, µg/mL) |
| Fluconazole | 8 | 2 |
| Itraconazole | 0.25 | 0.06 |
| Amphotericin B | 0.5 | >16 (Resistant) |
| Data adapted from Chatterjee et al., 2020.[7] |
This compound and Cellular Signaling
Changes in membrane composition due to this compound accumulation can trigger cellular stress responses, particularly the Cell Wall Integrity (CWI) pathway.
The CWI pathway is a conserved signaling cascade that responds to stresses affecting the cell wall.[14][15] The increased membrane fluidity and potential dysfunction of membrane proteins caused by this compound accumulation can be perceived as a form of membrane stress, which in turn can activate the CWI pathway to reinforce the cell wall as a compensatory mechanism.[16]
Experimental Protocols
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the extraction and analysis of sterols from fungal cells.
-
Cell Culture and Harvest: Grow fungal cells to the desired growth phase. Harvest by centrifugation, wash with sterile water, and lyophilize.
-
Saponification: Resuspend the dried cell pellet in methanolic potassium hydroxide. Incubate at 80°C for 1-2 hours to hydrolyze esterified sterols.
-
Extraction: Extract the non-saponifiable lipids (including free sterols) with n-hexane. Repeat the extraction three times. Pool the hexane (B92381) fractions and evaporate to dryness under nitrogen.
-
Derivatization: To improve volatility for GC analysis, derivatize the sterols by adding a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and incubate at 60°C.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable capillary column (e.g., HP-5MS) and a temperature gradient to separate the sterols. The mass spectrometer is used for identification and quantification based on fragmentation patterns and retention times compared to standards.
Membrane Permeability Assay using SYTOX Green
This assay measures the integrity of the plasma membrane. SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.
-
Cell Preparation: Grow and harvest fungal cells. Wash and resuspend in a suitable buffer (e.g., PBS) to a defined cell density.
-
Treatment: Aliquot the cell suspension into a 96-well plate. Add the test compounds at various concentrations. Include positive (e.g., heat-killed cells) and negative (untreated cells) controls.
-
Staining: Add SYTOX Green to each well to a final concentration of 1-5 µM.
-
Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission). Increased fluorescence indicates increased membrane permeability.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the CLSI and EUCAST standardized methods.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture.
-
Drug Dilution: Prepare serial twofold dilutions of the antifungal agents in 96-well microtiter plates using a standardized medium (e.g., RPMI-1640).
-
Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control well.
-
Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for 24-48 hours.
-
Endpoint Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that causes a significant inhibition of growth compared to the control. This can be assessed visually or by measuring the optical density.
Conclusion and Future Perspectives
This compound is more than a mere intermediate in the ergosterol biosynthesis pathway; it is a critical determinant of fungal cell membrane integrity. Its accumulation, typically resulting from defects in the ERG6 gene, leads to a cascade of events including altered membrane fluidity, impaired function of essential membrane proteins, and changes in antifungal drug susceptibility. These pleiotropic effects underscore the importance of tightly regulating sterol composition for fungal viability and pathogenicity.
For drug development professionals, the enzymes involved in this compound metabolism, such as Erg6p, represent attractive targets for novel antifungal therapies. Targeting these enzymes could not only directly inhibit fungal growth but also potentially re-sensitize resistant strains to existing drugs. Further research should focus on quantifying the precise biophysical changes induced by this compound accumulation in a wider range of pathogenic fungi and elucidating the detailed signaling pathways that are activated in response to this membrane stress. A deeper understanding of this compound's role will undoubtedly pave the way for innovative strategies to combat fungal diseases.
References
- 1. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Changes in the Sterol Composition of the Plasma Membrane Affect Membrane Potential, Salt Tolerance and the Activity of Multidrug Resistance Pumps in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erg6 affects membrane composition and virulence of the human fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane Sphingolipid-Ergosterol Interactions Are Important Determinants of Multidrug Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Ergosterol distribution controls surface structure formation and fungal pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overview of the Interplay Between Cell Wall Integrity Signaling Pathways and Membrane Lipid Biosynthesis in Fungi: Perspectives for Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Unveiling of Zymosterol: A Linchpin in Cholesterol Homeostasis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate biosynthetic pathway of cholesterol, a molecule fundamental to mammalian cell structure and function, has been the subject of intense scientific scrutiny for decades. Central to this pathway is the sterol intermediate, zymosterol. Its discovery and characterization as a key precursor to cholesterol marked a significant milestone in understanding sterol metabolism and opened new avenues for therapeutic intervention in cholesterol-related disorders. This technical guide provides an in-depth exploration of the pivotal role of this compound, detailing the experimental evidence that solidified its position in the cholesterol biosynthesis pathway and the quantitative understanding of its metabolic fate.
The Discovery and Positioning of this compound in Cholesterol Biosynthesis
This compound (5α-cholesta-8,24-dien-3β-ol) is a C27 sterol that serves as a critical branch point in the latter stages of cholesterol synthesis.[1] It is formed from lanosterol (B1674476) through a series of enzymatic reactions involving demethylation and the reduction of the C14-C15 double bond.[2] Early investigations utilizing radiolabeled precursors in tissue homogenates were instrumental in identifying this compound as an intermediate.[2] These foundational studies demonstrated that labeled this compound could be efficiently converted to cholesterol, thus establishing its precursor-product relationship.[3]
The conversion of this compound to cholesterol is not a linear process but rather proceeds through two distinct, parallel pathways: the Bloch pathway and the Kandutsch-Russell pathway.[4][5] The initial divergence between these pathways is determined by the enzymatic modification of the this compound molecule.
The Bloch Pathway: A Direct Route to Desmosterol (B1670304)
In the Bloch pathway, this compound is first isomerized by 3β-hydroxysteroid-Δ8,Δ7-isomerase to produce lathosterol. Subsequent desaturation at the C5 position by 3β-hydroxysteroid-Δ5-desaturase (SC5D) yields 7-dehydrodesmosterol, which is then reduced to desmosterol. The final step in this pathway is the reduction of the C24-C25 double bond in the side chain of desmosterol by 24-dehydrocholesterol reductase (DHCR24) to form cholesterol.[5]
The Kandutsch-Russell Pathway: An Alternative Route via Saturated Intermediates
The Kandutsch-Russell pathway was initially proposed to involve the early saturation of the this compound side chain. However, more recent and detailed flux analysis has revealed a modified version of this pathway.[4] In this revised "modified Kandutsch-Russell (MK-R)" pathway, this compound is first acted upon by DHCR24 to reduce the C24-C25 double bond, forming zymostenol. This is then followed by the same sequence of ring modifications seen in the Bloch pathway, ultimately leading to cholesterol.[4]
Quantitative Analysis of this compound Metabolism
The relative contribution of the Bloch and Kandutsch-Russell pathways to overall cholesterol synthesis is tissue-specific and can be influenced by metabolic conditions.[4][6] Isotopic labeling studies, particularly using stable isotopes like deuterium (B1214612) (D₂O), coupled with mass spectrometry, have been pivotal in quantifying the metabolic flux through these pathways.[4][7]
Tissue-Specific Flux through the Bloch and Kandutsch-Russell Pathways
A seminal study by Mitsche et al. (2015) provided a comprehensive quantitative analysis of sterol flux in various mouse tissues. Their findings revealed a surprising degree of tissue-specificity in the utilization of these two pathways. The data from this study is summarized in the table below.
| Tissue | Proportional Flux through Bloch Pathway (%) | Proportional Flux through Modified Kandutsch-Russell (MK-R) Pathway (%) |
| Adrenal Gland | ~100% | ~0% |
| Brain | ~95% | ~5% |
| Liver | ~50% | ~50% |
| Small Intestine | ~80% | ~20% |
| Skin | ~15% | ~85% |
| Testes | ~97% | ~3% |
| Preputial Gland | ~8% | ~92% |
| Data adapted from Mitsche et al., eLife 2015;4:e07999.[4] |
Enzyme Kinetics of Key this compound-Metabolizing Enzymes
The differential flux through the Bloch and Kandutsch-Russell pathways is governed by the kinetic properties of the key enzymes that act on this compound and its downstream intermediates. While comprehensive kinetic data for all enzymes with all substrates is not available in a single source, the Michaelis-Menten constants (Km) and maximum velocities (Vmax) provide insight into the efficiency of these enzymatic conversions.
| Enzyme | Substrate | Pathway | Km (µM) | Vmax (nmol/mg protein/h) |
| 3β-hydroxysteroid-Δ5-desaturase (SC5D) | Lathosterol | Bloch | 5.8 | 1.2 |
| 24-dehydrocholesterol reductase (DHCR24) | Desmosterol | Bloch | 10 | 25 |
| 24-dehydrocholesterol reductase (DHCR24) | This compound | Modified Kandutsch-Russell | Not readily available | Not readily available |
| Note: The kinetic parameters can vary depending on the experimental conditions and the source of the enzyme. The data for DHCR24 with this compound as a substrate is not as well-characterized in the literature as its activity on desmosterol. |
Experimental Protocols
The elucidation of this compound's role in cholesterol biosynthesis has been heavily reliant on sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Protocol 1: Isotopic Labeling and Metabolic Flux Analysis using Stable Isotopes
This protocol is based on the methods used for in vivo flux analysis of cholesterol biosynthesis.[4][8]
1. Isotope Administration:
-
For animal studies, administer a bolus of 99.9% deuterium oxide (D₂O) via intraperitoneal injection to achieve a body water enrichment of approximately 5%.
-
Maintain this enrichment by providing drinking water containing 8% D₂O.
2. Tissue Collection and Lipid Extraction:
-
At specified time points, euthanize the animals and harvest tissues of interest.
-
Homogenize the tissues in a chloroform:methanol (2:1, v/v) solution to extract total lipids.
-
Saponify the lipid extract using ethanolic potassium hydroxide (B78521) to release free sterols.
3. Sterol Separation and Derivatization:
-
Separate the non-saponifiable lipids, containing the sterols, by liquid-liquid extraction with hexane.
-
Derivatize the sterol fraction to form trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the derivatized sterols using a GC-MS system.
-
Use a capillary column suitable for sterol separation (e.g., a DB-17ms column).
-
Operate the mass spectrometer in full-scan mode to obtain the mass spectra of the sterol intermediates.
5. Data Analysis and Flux Calculation:
-
Determine the isotopic enrichment of each sterol intermediate by analyzing the mass isotopomer distribution.
-
Calculate the fractional synthesis rate (FSR) of each sterol using the precursor-product relationship, with the deuterium enrichment of body water serving as the precursor enrichment.
-
Determine the proportional flux through the Bloch and Kandutsch-Russell pathways by comparing the FSR of pathway-specific intermediates.
Protocol 2: In Vitro Conversion of Radiolabeled this compound
This protocol is a generalized method based on early cell culture experiments.[3]
1. Cell Culture and Radiolabeling:
-
Culture cells of interest (e.g., human fibroblasts) in appropriate growth medium.
-
Introduce [³H]this compound to the culture medium and incubate for various time periods (pulse).
-
In some experiments, after the initial pulse, replace the medium with fresh, non-radioactive medium and continue the incubation (chase).
2. Cell Lysis and Lipid Extraction:
-
Harvest the cells and lyse them in a suitable buffer.
-
Extract the total lipids from the cell lysate using a chloroform:methanol solvent system.
3. Thin-Layer Chromatography (TLC) for Sterol Separation:
-
Spot the lipid extract onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate using a solvent system that effectively separates this compound and cholesterol (e.g., hexane:diethyl ether:acetic acid).
-
Include non-radioactive this compound and cholesterol standards on the plate for identification.
4. Visualization and Quantification:
-
Visualize the separated sterols using iodine vapor or a suitable stain.
-
Scrape the silica corresponding to the this compound and cholesterol spots into scintillation vials.
-
Quantify the radioactivity in each fraction using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the percentage of radiolabeled this compound that has been converted to cholesterol at each time point.
-
Plot the conversion over time to determine the rate of the reaction.
Visualizations
Cholesterol Biosynthesis Pathway from Lanosterol
Caption: The post-lanosterol cholesterol biosynthesis pathway.
Experimental Workflow for Isotopic Labeling
Caption: Workflow for stable isotope tracing of cholesterol synthesis.
Logical Relationship in the Discovery of this compound's Role
Caption: Logical framework for establishing this compound's precursor role.
Conclusion
The identification of this compound as a key precursor in cholesterol biosynthesis has been a testament to the power of meticulous experimental design and technological advancement. From early radiolabeling experiments to modern stable isotope-based metabolic flux analysis, our understanding of this compound's role has become increasingly sophisticated. The existence of two distinct, tissue-specific pathways for its conversion to cholesterol highlights the intricate regulation of sterol metabolism. For researchers and drug development professionals, a deep understanding of the dynamics of this compound metabolism is crucial for the development of novel therapeutic strategies targeting hypercholesterolemia and other related metabolic disorders. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for furthering our knowledge of this critical area of biochemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Studies on biosynthesis of cholesterol. IX. This compound as a precursor of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Cholesterol biosynthesis via desmosterol (Bloch pathway) [reactome.org]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
Zymosterol: A Key Intermediate in Mammalian Metabolism and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a crucial intermediate in the post-lanosterol segment of cholesterol biosynthesis in both humans and mice. While its primary role is as a precursor to cholesterol, emerging evidence suggests that this compound and other cholesterol precursors are not merely metabolic intermediates but also act as signaling molecules, notably as ligands for the Liver X Receptor (LXR). This technical guide provides a comprehensive overview of this compound as a human and mouse metabolite, detailing its position in the cholesterol biosynthesis pathway, its role in cellular signaling, and methodologies for its extraction and quantification. This document is intended to serve as a valuable resource for researchers in lipid biology, drug discovery, and metabolic diseases.
Introduction
This compound is a tetracyclic sterol that plays a pivotal role in the intricate pathway of cholesterol biosynthesis. Situated downstream of lanosterol (B1674476), its metabolism is essential for the production of cholesterol, a fundamental component of mammalian cell membranes and a precursor for steroid hormones and bile acids. While often overshadowed by its well-known product, cholesterol, this compound's significance extends beyond its role as a mere metabolic stepping stone.
This guide will explore the multifaceted nature of this compound, summarizing its quantitative presence in various tissues, detailing the experimental protocols for its analysis, and visualizing the key metabolic and signaling pathways in which it participates.
This compound in Cholesterol Biosynthesis
This compound is a key intermediate in both the Bloch and Kandutsch-Russell pathways, the two main branches of cholesterol biosynthesis following the formation of lanosterol. In the endoplasmic reticulum, lanosterol undergoes a series of enzymatic reactions, including demethylations and double bond isomerizations, to ultimately yield cholesterol. This compound's formation and subsequent conversion are critical checkpoints in this pathway.
dot
Caption: Cholesterol Biosynthesis Pathway Highlighting this compound.
Quantitative Data on this compound
Table 1: Reported Quantitative and Semi-Quantitative Data for this compound and Related Sterols in Human Tissues
| Tissue/Fluid | Analyte | Concentration / Abundance | Method | Reference(s) |
| Cultured Human Fibroblasts | This compound | Negligible fraction of total sterol mass; rose to 1 mol% after triparanol (B1683665) treatment.[1] | Radioactive Acetate Labeling | [1] |
| Human Plasma | Desmosterol | 434 ± 130 ng/mL (AD patients); 848 ± 199 ng/mL (healthy controls) | GC-MS | [2] |
| Human Liver | Various Oxysterols | pg/mg tissue range | LC-MS | [3] |
| Human Brain (Frontal Lobe Gray Matter) | Desmosterol | 1.67 ng/mg tissue (AD patients); 3.61 ng/mg tissue (non-AD) | LC-MS | [4] |
Table 2: Reported Quantitative and Semi-Quantitative Data for this compound and Related Sterols in Mouse Tissues
| Tissue | Analyte | Concentration / Abundance | Method | Reference(s) |
| Newborn Mouse Brain | 24S,25-epoxycholesterol | 0.067 ng/mg | LC/MS | [5] |
| Newborn Mouse Brain | 24S-hydroxycholesterol | 0.510 ± 0.082 ng/mg | LC/MS | [5] |
| Adult Mouse Brain | Cholesterol | 15 mg/g wet weight | Not specified | [6] |
| Adult Mouse Liver | Campesterol | ~2 nmol/g wet weight (control diet); ~10 nmol/g wet weight (2% PS diet) | Not specified | [7] |
| Adult Mouse Lung | Campesterol | ~0.5 nmol/g wet weight (control diet); ~5 nmol/g wet weight (2% PS diet) | Not specified | [7] |
Note: The tables include data on related sterols to provide context due to the limited availability of specific quantitative data for this compound.
This compound in Cellular Signaling
Beyond its structural role in cholesterol synthesis, this compound has been identified as a signaling molecule, primarily through its interaction with Liver X Receptors (LXRs). LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.
Upon binding to LXR, this compound can modulate the expression of various target genes. This signaling cascade is a key mechanism by which cells sense and respond to changes in sterol levels.
dot
Caption: this compound-activated LXR Signaling Pathway.
Key target genes of the LXR pathway include:
-
ABCA1 (ATP-binding cassette transporter A1): This gene is crucial for reverse cholesterol transport, facilitating the efflux of cellular cholesterol to high-density lipoprotein (HDL).
-
SREBP-1c (Sterol Regulatory Element-Binding Protein-1c): This transcription factor is a master regulator of fatty acid synthesis.
Experimental Protocols
The accurate quantification of this compound in biological samples requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
General Workflow for Sterol Analysis by LC-MS/MS
The following diagram outlines a typical workflow for the extraction and analysis of sterols from biological matrices.
dot
References
- 1. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated oxysterol levels in human and mouse livers reflect nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of bioactive oxysterols in newborn mouse brain by LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central nervous system: cholesterol turnover, brain development and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of phytosterols' intake on systemic and tissue-specific lipid metabolism in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Function of Zymosterol in Cultured Human Fibroblasts: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zymosterol, a key intermediate in the post-lanosterol pathway of cholesterol biosynthesis, has traditionally been viewed as a transient metabolite. However, emerging evidence from studies on cultured human fibroblasts reveals that this compound possesses distinct biological functions that extend beyond its role as a mere precursor to cholesterol. This technical guide provides a comprehensive overview of the current understanding of this compound's function in human fibroblasts, with a focus on its synthesis, trafficking, and influence on membrane dynamics. Furthermore, this document explores its putative roles in cellular signaling and gene expression, presenting detailed experimental protocols and quantitative data to facilitate further research in this area. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of sterol intermediates in cellular physiology and pathology.
Introduction
Human fibroblasts are a fundamental model system for studying cellular processes, including lipid metabolism. Within the intricate network of cellular lipids, sterols play a critical role in maintaining membrane integrity, fluidity, and function. While cholesterol is the most abundant and well-studied sterol in mammalian cells, its biosynthetic precursors, such as this compound, are gaining recognition for their own biological activities. This compound (5α-cholesta-8,24-dien-3β-ol) is a C27 sterol that lies downstream of lanosterol (B1674476) and is the penultimate precursor to desmosterol (B1670304) in one branch of the cholesterol biosynthesis pathway. In cultured human fibroblasts, this compound exhibits unique intracellular trafficking patterns and has been shown to influence the biophysical properties of cellular membranes. Understanding the specific functions of this compound is crucial for elucidating the complex regulation of cholesterol homeostasis and may offer novel therapeutic targets for diseases associated with aberrant lipid metabolism.
This compound Metabolism and Intracellular Trafficking
This compound is synthesized from lanosterol through a series of enzymatic reactions that primarily occur in the endoplasmic reticulum (ER)[1]. While its synthesis is localized to the ER, a surprisingly large proportion of cellular this compound is found in the plasma membrane[2][3]. This has led to the understanding that this compound is a highly mobile sterol that circulates within the cell.
Cholesterol Biosynthesis Pathway: From Lanosterol to Cholesterol
The conversion of lanosterol to cholesterol is a multi-step process involving several enzymes. This compound is a key intermediate in this pathway.
Dynamic Trafficking of this compound
Studies utilizing pulse-chase radiolabeling have revealed the dynamic movement of this compound between cellular compartments in human fibroblasts[4]. Newly synthesized this compound rapidly moves from the ER to the plasma membrane[4]. From the plasma membrane, it is then internalized and transported back to the ER for its conversion to cholesterol[4]. This bidirectional trafficking also involves a buoyant, sterol-rich intracellular membrane compartment of unknown identity[4].
Quantitative Data on this compound in Human Fibroblasts
Quantitative analysis has been crucial in understanding the dynamics of this compound in cultured human fibroblasts. The following tables summarize key quantitative findings from the literature.
| Parameter | Value | Cell Type | Reference |
| This compound Mass | Negligible fraction of total sterol | Cultured Human Fibroblasts | [2] |
| This compound Mass (with Triparanol treatment) | ~1 mol% of total sterol | Cultured Human Fibroblasts | [2] |
| Radiolabeled this compound in Plasma Membrane | ~80% | Glutaraldehyde-fixed Human Fibroblasts | [2] |
| Half-time of newly synthesized this compound movement to plasma membrane | 9 minutes | Cultured Human Fibroblasts | [4] |
| Turnover of radiolabeled this compound in plasma membrane | Faster than intracellular cholesterol | Cultured Human Fibroblasts | [4] |
Table 1: Quantitative Data on this compound Abundance and Dynamics
Role in Membrane Dynamics
While less effective than cholesterol, this compound has been shown to possess condensing and ordering properties in lipid monolayers, suggesting it can influence the biophysical properties of cellular membranes. Its presence in the plasma membrane, albeit at low levels under normal conditions, could locally modulate membrane fluidity and organization.
Putative Roles in Cellular Signaling and Gene Expression
The direct role of this compound in cellular signaling and gene regulation in human fibroblasts is an area of active investigation. Much of the current understanding is inferred from the known functions of cholesterol and other cholesterol precursors, such as desmosterol and oxysterols.
Sterol Regulatory Element-Binding Protein (SREBP) Pathway
The SREBP pathway is a central regulator of cholesterol and fatty acid synthesis. The activity of SREBPs is controlled by the levels of sterols in the ER membrane. While cholesterol is the primary regulator, it is plausible that fluctuations in the levels of this compound, particularly upon inhibition of downstream enzymes, could influence the conformation of SREBP cleavage-activating protein (SCAP) and its interaction with Insulin-induced gene (Insig), thereby modulating SREBP processing and the expression of target genes. However, direct evidence for this compound's interaction with the SREBP machinery in fibroblasts is currently lacking.
Liver X Receptor (LXR) Signaling
LXRs are nuclear receptors that are activated by oxysterols and play a crucial role in cholesterol efflux and fatty acid metabolism. Some cholesterol precursors have been shown to act as LXR ligands. While direct binding of this compound to LXRs in fibroblasts has not been demonstrated, its accumulation could potentially lead to the formation of oxysterol derivatives that, in turn, activate LXR signaling.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
The MAPK/ERK pathway is involved in a wide range of cellular processes, including proliferation and differentiation. Membrane cholesterol content is known to influence the activity of membrane-associated signaling proteins. Given this compound's presence in the plasma membrane and its effects on membrane properties, it is conceivable that changes in this compound levels could indirectly modulate ERK signaling in fibroblasts.
Gene Expression
The impact of this compound on the expression of genes involved in inflammation and extracellular matrix (ECM) remodeling in fibroblasts is largely unexplored. As precursors like desmosterol have been shown to have anti-inflammatory effects, it is a plausible area for future investigation to determine if this compound shares these properties. Furthermore, given the importance of membrane composition in fibroblast-mediated ECM production, this compound's influence on the expression of collagens and matrix metalloproteinases warrants further study.
Experimental Protocols
The following section provides detailed methodologies for key experiments used to study this compound in cultured human fibroblasts.
Pulse-Chase Radiolabeling of this compound
This protocol is used to track the synthesis and intracellular movement of this compound.
Materials:
-
Cultured human fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
[³H]acetate
-
Chase medium (DMEM with non-radioactive acetate)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Culture human fibroblasts to near confluence in DMEM with 10% FBS.
-
Two days prior to the experiment, switch the cells to DMEM with 5% LPDS to upregulate cholesterol synthesis.
-
Pulse: On the day of the experiment, replace the medium with DMEM containing [³H]acetate (e.g., 10 µCi/mL) and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Chase: After the pulse, remove the labeling medium, wash the cells twice with ice-cold PBS, and add pre-warmed chase medium.
-
Incubate the cells for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
At each time point, wash the cells with ice-cold PBS and harvest them.
-
Extract the lipids from the cell pellets using a suitable solvent system.
-
Separate and quantify the radiolabeled this compound and cholesterol using HPLC.
Subcellular Fractionation to Isolate Plasma Membrane and ER
This protocol allows for the separation of different cellular compartments to determine the subcellular localization of this compound.
Materials:
-
Cultured human fibroblasts
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.25 M sucrose (B13894), 1 mM EDTA)
-
Dounce homogenizer
-
Sucrose solutions of varying densities
-
Ultracentrifuge
-
PBS
Procedure:
-
Harvest cultured fibroblasts and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer.
-
Homogenize the cells using a Dounce homogenizer until >90% of cells are lysed (monitor by microscopy).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Layer the post-nuclear supernatant onto a discontinuous sucrose gradient (e.g., with layers of 30%, 40%, and 50% sucrose).
-
Centrifuge at high speed (e.g., 100,000 x g for 2 hours) in an ultracentrifuge.
-
Collect the fractions from the interfaces of the sucrose layers. The plasma membrane typically enriches at a lighter density than the ER.
-
Analyze the fractions for marker enzymes (e.g., 5'-nucleotidase for plasma membrane and glucose-6-phosphatase for ER) and for this compound content.
Cholesterol Oxidase Assay
This assay is used to quantify the amount of this compound accessible on the cell surface.
Materials:
-
Cultured human fibroblasts
-
Cholesterol oxidase
-
PBS
-
Lipid extraction solvents
-
HPLC system
Procedure:
-
Culture and label fibroblasts with [³H]acetate as described in the pulse-chase protocol.
-
At the desired time point, wash the cells with ice-cold PBS.
-
Treat the intact cells with cholesterol oxidase in PBS for a defined period (e.g., 30 minutes) at 37°C. This will oxidize accessible sterols on the plasma membrane.
-
Wash the cells with ice-cold PBS to remove the enzyme.
-
Extract the lipids from the cells.
-
Separate the sterols using HPLC. The oxidized products will have a different retention time than the unoxidized sterols.
-
Quantify the amount of radiolabeled this compound that was oxidized to determine the proportion present on the plasma membrane.
Conclusion and Future Directions
This compound is a dynamic and functionally significant intermediate in cholesterol biosynthesis in cultured human fibroblasts. Its rapid trafficking between the ER and the plasma membrane suggests a more complex role than simply being a passive precursor. While its impact on membrane biophysics is beginning to be understood, its direct involvement in cellular signaling and gene regulation remains a fertile ground for future research. Elucidating the specific interactions of this compound with regulatory proteins and its influence on transcriptional networks will provide a more complete picture of its biological importance and may reveal new avenues for therapeutic intervention in diseases characterized by dysregulated sterol metabolism. Further studies employing advanced techniques such as mass spectrometry-based lipidomics and transcriptomics will be instrumental in unraveling the full spectrum of this compound's functions in human fibroblasts.
References
- 1. Computational Elucidation of Sterol Recognition by SREBP Cleavage Activatory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Movement of this compound, a precursor of cholesterol, among three membranes in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Zymosterol as a critical intermediate in sterol biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a pivotal sterol intermediate situated at a key branch point in the biosynthesis of essential sterols in both mammals and fungi. As the last common precursor to cholesterol in the Bloch pathway and a crucial component in the ergosterol (B1671047) biosynthesis pathway, this compound's metabolism is tightly regulated and of significant interest in various fields of biological research and drug development.[1][2] This technical guide provides a comprehensive overview of this compound's role in sterol biosynthesis, detailing the enzymatic pathways, regulatory mechanisms, and relevant experimental protocols for its study.
The Position of this compound in Sterol Biosynthesis
Sterol biosynthesis is a complex, multi-step process that begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce squalene (B77637). The cyclization of squalene epoxide marks the formation of the first sterol, lanosterol (B1674476). This compound emerges downstream from lanosterol, following a series of demethylation and isomerization reactions.[2]
In mammalian cells , this compound is a key intermediate in the Bloch pathway for cholesterol synthesis. It is formed from lanosterol through the action of several enzymes, including lanosterol 14α-demethylase (CYP51A1).[3] this compound then undergoes reduction of its C24 double bond by 3β-hydroxysterol-Δ24-reductase (DHCR24) to form zymostenol, which is further converted to cholesterol.[4]
In fungi , this compound is a critical precursor to ergosterol , the primary sterol in fungal cell membranes.[5] The pathway diverges after this compound, where it is methylated at the C24 position by sterol C-24 methyltransferase (ERG6) to produce fecosterol, which is then further metabolized to ergosterol.[6] This divergence makes the enzymes involved in this compound metabolism attractive targets for antifungal drug development.[6][7]
Enzymatic Conversion of this compound
The synthesis and metabolism of this compound are catalyzed by a series of enzymes primarily located in the endoplasmic reticulum (ER).
Synthesis of this compound from Lanosterol
The conversion of lanosterol to this compound involves the removal of three methyl groups at the C4 and C14 positions. A key enzyme in this process is Lanosterol 14α-demethylase (CYP51A1) , a cytochrome P450 enzyme.[3]
Metabolism of this compound
-
In Cholesterol Biosynthesis (Mammals): The primary enzyme responsible for the conversion of this compound in the cholesterol pathway is 3β-hydroxysterol-Δ24-reductase (DHCR24) . This enzyme catalyzes the NADPH-dependent reduction of the double bond at C24 in the side chain of this compound to form zymostenol.[4]
-
In Ergosterol Biosynthesis (Fungi): In the ergosterol pathway, Sterol C-24 methyltransferase (ERG6) utilizes S-adenosyl methionine as a methyl donor to methylate this compound at the C24 position, yielding fecosterol.[6]
Quantitative Data
Precise quantitative data on this compound levels and enzyme kinetics are crucial for understanding its metabolic flux and for the development of targeted therapies.
Cellular and Subcellular Concentrations of this compound
While this compound is a critical intermediate, its steady-state concentration in most cells is relatively low under normal conditions. However, it has been observed to be significantly enriched in the plasma membrane compared to the endoplasmic reticulum where it is synthesized.[8][9] This suggests a rapid trafficking of this compound from its site of synthesis to the plasma membrane.[8] The movement of newly synthesized this compound to the plasma membrane occurs with a half-time of approximately 9 minutes, which is about twice as fast as that of cholesterol.[8] In cultured human fibroblasts, this compound constitutes a negligible fraction of the total sterol mass but can be readily labeled with radioactive precursors.[9] Treatment with inhibitors of DHCR24, such as triparanol, can lead to a significant increase in this compound levels, rising to approximately 1 mol% of total sterol.[9]
| Organism/Cell Type | Condition | This compound Percentage of Total Sterols | Reference |
| Candida albicans (mycelial form) | Untreated | ~16% | [5] |
| Candida albicans | Untreated | 8.80% | [5] |
| Candida species (clinical strains) | Untreated | 2% - 5% | [5] |
| Human Fibroblasts | Triparanol-treated | ~1 mol% | [9] |
Table 1: Relative Abundance of this compound in Different Biological Systems.
Enzyme Kinetic Parameters
The kinetic parameters of the enzymes that metabolize this compound are essential for modeling sterol biosynthesis and for designing enzyme inhibitors.
| Enzyme | Organism | Substrate | K_m_ | V_max_ | Reference |
| Lanosterol 14α-demethylase (CYP51A1) | Human | 24,25-Dihydrolanosterol | Not explicitly stated | Not explicitly stated | [3] |
| 3β-hydroxysterol-Δ24-reductase (DHCR24) | Data not available | This compound | Not available | Not available |
Regulation of this compound Metabolism
The biosynthesis of sterols is a tightly regulated process to meet cellular demands while preventing the accumulation of toxic intermediates. The primary regulatory mechanism is the Sterol Regulatory Element-Binding Protein (SREBP) pathway .[10][11]
SREBP-2 is the master transcriptional regulator of cholesterol synthesis.[10][11] When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage cascade in the Golgi apparatus. The released N-terminal domain of SREBP-2 translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, upregulating their transcription.[1] Key target genes of SREBP-2 include those encoding enzymes in the cholesterol biosynthesis pathway, such as HMG-CoA reductase and also DHCR24.[3] This feedback mechanism ensures that the synthesis of cholesterol, and thus the flux through this compound, is finely tuned to the cell's needs.
Experimental Protocols
The study of this compound and its role in sterol biosynthesis requires robust experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Extraction and Quantification of this compound from Cultured Cells by GC-MS
This protocol outlines the steps for extracting sterols from mammalian or yeast cells and quantifying this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]
1. Cell Culture and Harvesting:
- Culture cells to the desired confluency.
- For mammalian cells, wash with ice-cold PBS and harvest by scraping. For yeast, harvest cells by centrifugation.
2. Lipid Extraction (Modified Bligh-Dyer Method): [13]
- To the cell pellet, add a mixture of chloroform (B151607):methanol (1:2, v/v).
- Vortex vigorously for 1 minute.
- Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
- Vortex again and centrifuge to separate the phases.
- Collect the lower organic phase containing the lipids.
3. Saponification (Optional, for analysis of total sterols):
- Dry the lipid extract under a stream of nitrogen.
- Resuspend in ethanolic potassium hydroxide (B78521) and heat at 80°C for 1 hour to hydrolyze sterol esters.
- Add water and extract the non-saponifiable lipids (including free sterols) with hexane (B92381) or diethyl ether.
4. Derivatization: [14]
- Dry the sterol extract completely.
- Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.
- Incubate at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (B98337) (TMS) ethers, which are more volatile for GC analysis.
5. GC-MS Analysis: [12]
- Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).
- Use a temperature program to separate the different sterol species.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of this compound-TMS ether.
Protocol 2: Analysis of Intracellular this compound Trafficking using Fluorescent Sterol Analogs
This protocol describes the use of fluorescent sterol analogs, such as dehydroergosterol (B162513) (DHE), to visualize the intracellular movement of sterols.[9]
1. Cell Culture and Labeling:
- Culture cells on glass-bottom dishes suitable for fluorescence microscopy.
- Prepare a labeling solution of DHE complexed with methyl-β-cyclodextrin (MβCD) in a serum-free medium.
- Incubate the cells with the DHE-MβCD complex for a specified period (e.g., 5-30 minutes) at 37°C to allow for sterol incorporation into the plasma membrane.
2. Live-Cell Imaging:
- Wash the cells with a pre-warmed imaging buffer to remove excess fluorescent probe.
- Image the cells using a fluorescence microscope equipped with a UV excitation source and appropriate emission filters for DHE (Excitation ~340 nm, Emission ~375 nm).
- Acquire time-lapse images to track the movement of the fluorescent sterol from the plasma membrane to intracellular compartments like the endoplasmic reticulum.
3. Data Analysis:
- Analyze the fluorescence intensity in different cellular regions over time to determine the kinetics of sterol transport.
This compound in Drug Development
The unique position of this compound in fungal ergosterol biosynthesis makes the enzymes responsible for its metabolism, particularly ERG6, attractive targets for the development of novel antifungal agents.[6] Inhibiting the conversion of this compound to downstream sterols disrupts the integrity of the fungal cell membrane, leading to cell death.[7]
In the context of human health, alterations in this compound levels have been associated with certain diseases. For example, in Niemann-Pick type C disease, a lysosomal storage disorder, there are complex disruptions in intracellular cholesterol trafficking which can indirectly affect the levels of cholesterol precursors like this compound.[15][16]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of this compound's position in sterol biosynthesis.
Caption: SREBP-2 pathway regulating cholesterol biosynthesis.
Caption: Experimental workflow for this compound analysis.
Conclusion
This compound stands as a critical juncture in the intricate network of sterol biosynthesis. Its central role as a precursor to both cholesterol and ergosterol highlights its fundamental importance in the biology of a wide range of eukaryotes. The enzymes that govern its synthesis and metabolism are subject to complex regulatory networks, most notably the SREBP pathway, ensuring a balanced production of essential sterols. For researchers in both basic science and drug development, a thorough understanding of this compound's biochemistry and the methodologies to study it are indispensable. The protocols and information provided in this guide offer a solid foundation for further investigation into this crucial metabolic intermediate, with the potential to uncover new therapeutic strategies for a variety of diseases.
References
- 1. What are SREBP-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]
- 4. Virtual Screening of Novel 24-Dehydroxysterol Reductase (DHCR24) Inhibitors and the Biological Evaluation of Irbesartan in Cholesterol-Lowering Effect [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Movement of this compound, a precursor of cholesterol, among three membranes in human fibroblasts [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lipidmaps.org [lipidmaps.org]
- 14. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 15. Cholesterol in Niemann–Pick Type C disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unraveling the sterol-trafficking defect in Niemann-Pick C disease - PMC [pmc.ncbi.nlm.nih.gov]
The Accumulation of Zymosterol in the Plasma Membrane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zymosterol, a key intermediate in the biosynthesis of cholesterol, is paradoxically predominantly located in the plasma membrane, despite its synthesis in the endoplasmic reticulum (ER). This technical guide provides an in-depth exploration of the molecular mechanisms governing this intriguing subcellular localization and the conditions that lead to its accumulation. We will delve into the regulatory pathways, the kinetics of this compound transport, and the experimental methodologies used to investigate these processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound metabolism and its implications in cellular physiology and disease.
Introduction
Cholesterol is an indispensable component of mammalian cell membranes, modulating their fluidity, permeability, and organization. Its de novo synthesis is a complex, multi-step process that occurs primarily in the endoplasmic reticulum (ER). This compound (5α-cholesta-8,24-dien-3β-ol) is a late-stage precursor to cholesterol.[1][2] While the conversion of this compound to cholesterol takes place in the ER, studies have consistently shown that the majority of cellular this compound resides in the plasma membrane.[3] This spatial separation of synthesis and final destination points to a highly efficient and regulated transport system.
Under normal physiological conditions, the concentration of this compound in the plasma membrane is kept low due to its rapid conversion to cholesterol. However, under certain pathological conditions or through pharmacological intervention, this compound can accumulate in the plasma membrane. Understanding the mechanisms behind this accumulation is crucial, as it can significantly alter membrane properties and cellular function. This guide will provide a detailed overview of the current knowledge on this topic.
The Cholesterol Biosynthetic Pathway and this compound's Position
The conversion of lanosterol (B1674476) to cholesterol involves a series of enzymatic reactions. This compound is a critical intermediate in this pathway. The final steps leading to cholesterol involve the reduction of the C24 double bond and the isomerization of the C8 double bond.
Mechanisms of this compound Transport to the Plasma Membrane
The transport of the hydrophobic this compound molecule from the ER to the plasma membrane is a rapid, non-vesicular process.[4][5]
Kinetics of Transport
Studies in human fibroblasts have shown that newly synthesized this compound moves to the plasma membrane with a half-time of approximately 9 minutes, which is about twice as fast as the transport of newly synthesized cholesterol.[1] This rapid transport suggests a mechanism of direct transfer rather than reliance on the slower vesicular transport pathway. The pool of this compound in the plasma membrane is not static; it turns over rapidly as it is internalized for conversion to cholesterol in the ER.[1]
The Role of Non-Vesicular Transport
Evidence suggests that this compound transport to the plasma membrane occurs through a process of non-vesicular equilibration between the ER and plasma membrane pools.[4] This transport is thought to be mediated by lipid transfer proteins at membrane contact sites, where the ER and plasma membrane are in close proximity.
Factors Leading to this compound Accumulation
The accumulation of this compound in the plasma membrane is primarily a consequence of the inhibition of enzymes responsible for its downstream conversion to cholesterol.
Pharmacological Inhibition of Cholesterol Biosynthesis
Treatment of cells with Triparanol , a potent inhibitor of Δ24-sterol reductase (DHCR24), leads to a significant increase in this compound levels.[3][6] In cultured human fibroblasts, this treatment can cause the mass of this compound to rise to 1 mol% of the total sterol content.[3]
Inhibition of the emopamil-binding protein (EBP), a Δ8-Δ7 sterol isomerase, also results in the accumulation of this compound and its precursor, zymostenol.[7][8] Small molecule inhibitors such as TASIN-1 have been shown to effectively block EBP, leading to a buildup of these 8,9-unsaturated sterols.[8]
Data on this compound Accumulation
The following table summarizes quantitative data on the accumulation of this compound and related precursors following treatment with an EBP inhibitor in oligodendrocyte precursor cells (OPCs).
| Treatment | Zymostenol (Relative Abundance) | This compound (Relative Abundance) |
| DMSO (Control) | ~1 | ~1 |
| TASIN-1 (1 µM) | >100 | >10 |
| Data extracted from GC-MS analysis in Hubler et al., 2018. The values represent the fold change relative to the DMSO control. |
Regulatory Pathways Influencing this compound Levels
While direct inhibition of enzymes is a primary cause of this compound accumulation, upstream regulatory pathways that control the expression of cholesterol biosynthetic genes also play a crucial role.
The SCAP/SREBP Pathway
The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol homeostasis.[9][10] SREBPs are transcription factors that activate the expression of genes involved in cholesterol and fatty acid synthesis. The activity of SREBPs is controlled by the SREBP cleavage-activating protein (SCAP), which acts as a sterol sensor in the ER.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Inhibition of cholesterol synthesis and cell growth by 24(R,S),25-iminolanosterol and triparanol in cultured rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancers of human and rodent oligodendrocyte formation predominantly induce cholesterol precursor accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Zymosterol as a Novel Antifungal Drug Target
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant global health challenge. This necessitates the exploration of novel therapeutic targets. The fungal-specific ergosterol (B1671047) biosynthesis pathway is a well-established and highly successful target for many current antifungal drugs.[1][2][3] However, with resistance emerging to frontline agents, there is a critical need to identify and validate new enzyme targets within this pathway. This guide focuses on zymosterol, a key intermediate in ergosterol biosynthesis, and its potential as a novel antifungal drug target.
The Ergosterol Biosynthesis Pathway: A Cornerstone of Fungal Viability
Ergosterol is the predominant sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][5][6] Its structural difference from mammalian cholesterol makes the ergosterol biosynthesis pathway an attractive target for selective antifungal therapy.[7] This pathway is a complex, multi-enzyme process that can be broadly divided into three stages: the mevalonate (B85504) pathway, the farnesyl pyrophosphate (FPP) to squalene (B77637) stage, and the late pathway of sterol synthesis from squalene to ergosterol.[7][8]
Several classes of antifungal drugs effectively target this pathway:
-
Azoles (e.g., fluconazole, itraconazole) inhibit lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a critical enzyme that converts lanosterol to an ergosterol precursor.[4][7][9]
-
Allylamines (e.g., terbinafine) target squalene epoxidase (encoded by the ERG1 gene), an earlier enzyme in the pathway.[4]
-
Morpholines (e.g., amorolfine) inhibit two enzymes in the later stages of ergosterol synthesis: Δ14-reductase and Δ8,Δ7-isomerase.[4]
The clinical success of these drug classes underscores the vulnerability of the ergosterol biosynthesis pathway and highlights the potential of targeting other enzymes within it.
This compound: A Strategic Intermediate for Antifungal Intervention
This compound is a crucial sterol intermediate in the ergosterol biosynthesis pathway.[6][10] It is the first intermediate that can be incorporated into cellular membranes.[6] The enzymes that metabolize this compound are essential for the production of ergosterol, making them compelling targets for novel antifungal drugs.
-
C-24 Sterol Methyltransferase (Erg6p): This fungal-specific enzyme catalyzes the conversion of this compound to fecosterol (B45770) by adding a methyl group at the C-24 position.[5][7] The absence of a direct homolog in humans makes Erg6p a particularly attractive target for selective antifungal therapy.[7] Inhibition of Erg6p leads to the accumulation of this compound and a depletion of ergosterol, which can disrupt fungal cell membrane function.[5][7]
-
Other Downstream Enzymes: Following the action of Erg6p, a series of enzymes including C-8 sterol isomerase (Erg2p), C-5 sterol desaturase (Erg3p), C-22 sterol desaturase (Erg5p), and C-24 sterol reductase (Erg4p) are involved in converting fecosterol to ergosterol.[11] These enzymes also represent potential targets for antifungal drug development.
-
Fungal Specificity: As mentioned, Erg6p is a fungal-specific enzyme, which suggests that its inhibitors would have a low probability of off-target effects in humans.[7]
-
Essentiality: While not universally essential for survival, the deletion of ERG6 can lead to severely deficient growth and development in fungi.[8]
-
Disruption of Membrane Homeostasis: The accumulation of this compound and the lack of ergosterol can significantly alter the physical properties of the fungal membrane, leading to increased permeability and cell stress.[5]
Quantitative Data on Ergosterol Pathway Inhibitors
The following table summarizes the inhibitory concentrations of various compounds targeting enzymes in the ergosterol biosynthesis pathway. This data is essential for comparing the potency of existing drugs and for setting benchmarks for novel compounds targeting this compound metabolism.
| Compound Class | Drug Example | Target Enzyme | Organism | IC50 / MIC |
| Azoles | Fluconazole | Lanosterol 14α-demethylase (Erg11p) | Candida albicans | MIC: 0.25-2 µg/mL |
| Itraconazole | Lanosterol 14α-demethylase (Erg11p) | Aspergillus fumigatus | MIC: 0.25-1 µg/mL | |
| Allylamines | Terbinafine | Squalene Epoxidase (Erg1p) | Trichophyton rubrum | MIC: 0.001-0.01 µg/mL |
| Morpholines | Amorolfine | Δ14-reductase & Δ8,Δ7-isomerase | Trichophyton mentagrophytes | MIC: 0.03-0.12 µg/mL |
| Natural Products | α-bisabolol | C-24 Methyltransferase (Erg6p) | Candida albicans | Not specified |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary depending on the specific strain and testing conditions.
Experimental Protocols for Investigating this compound-Targeting Antifungals
The following are detailed methodologies for key experiments to investigate this compound as a novel antifungal drug target.
-
Strains: Use a panel of clinically relevant fungal strains, including wild-type and, if available, knockout strains for genes in the ergosterol pathway (e.g., Δerg6). Common choices include Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
-
Media: Use standard fungal growth media such as Yeast Peptone Dextrose (YPD) for yeasts and Sabouraud Dextrose Agar/Broth for molds.
-
Culture Conditions: Incubate cultures at the optimal temperature for each species (e.g., 30°C for S. cerevisiae and C. albicans, 37°C for A. fumigatus).
-
Method: Follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution or disk diffusion assays.
-
Procedure (Broth Microdilution):
-
Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized fungal suspension.
-
Incubate the plates at the appropriate temperature for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits fungal growth.
-
-
Objective: To determine the effect of a test compound on the sterol profile of the fungus.
-
Procedure:
-
Grow fungal cultures in the presence and absence of the test compound.
-
Harvest the fungal cells by centrifugation.
-
Saponify the cell pellets using alcoholic potassium hydroxide.
-
Extract the non-saponifiable lipids (containing sterols) with a solvent like n-heptane.
-
Analyze the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Compare the sterol profiles of treated and untreated cells to identify the accumulation of specific intermediates (e.g., this compound) and the depletion of ergosterol.
-
-
Objective: To directly measure the inhibitory activity of a compound against a target enzyme (e.g., Erg6p).
-
Procedure (for a purified or recombinant enzyme):
-
Express and purify the target enzyme (e.g., Erg6p).
-
Set up a reaction mixture containing the enzyme, its substrate (this compound), and cofactors.
-
Add varying concentrations of the test compound.
-
Incubate the reaction for a defined period.
-
Stop the reaction and quantify the product (fecosterol) using a suitable method (e.g., HPLC or GC-MS).
-
Calculate the IC50 value of the compound.
-
-
Model: Use an appropriate animal model of fungal infection, such as a murine model of disseminated candidiasis.
-
Procedure:
-
Infect the animals with a pathogenic fungal strain.
-
Administer the test compound at various doses and schedules.
-
Monitor the animals for survival and clinical signs of infection.
-
At the end of the study, determine the fungal burden in target organs (e.g., kidneys, brain).
-
Evaluate the efficacy of the compound based on increased survival, reduced clinical scores, and lower fungal burden compared to a vehicle control group.
-
Visualizing the Ergosterol Biosynthesis Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the ergosterol biosynthesis pathway and a typical experimental workflow for investigating a novel antifungal compound.
Caption: The fungal ergosterol biosynthesis pathway, highlighting this compound and its metabolizing enzyme Erg6p as a novel drug target.
Caption: A streamlined experimental workflow for the investigation of this compound-targeting antifungal compounds.
Conclusion and Future Directions
This compound and its associated metabolic enzymes, particularly the fungal-specific C-24 sterol methyltransferase (Erg6p), represent a promising and underexplored area for the development of novel antifungal agents. The rising tide of antifungal resistance necessitates a concerted effort to validate new targets and develop drugs with novel mechanisms of action. By following the systematic approach outlined in this guide, researchers can effectively investigate the potential of this compound-targeting compounds and contribute to the much-needed expansion of our antifungal arsenal. Future research should focus on high-throughput screening for inhibitors of Erg6p, structural biology studies to guide rational drug design, and comprehensive preclinical evaluation of promising lead compounds.
References
- 1. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 3. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 6. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Enzymatic Conversion of Lanosterol to Zymosterol: A Core Process in Cholesterol Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The biosynthesis of cholesterol is a complex and vital metabolic pathway in mammals, critical for the synthesis of steroid hormones, bile acids, and vitamin D, as well as for maintaining the structural integrity of cellular membranes. A key segment of this pathway is the conversion of lanosterol (B1674476), the first sterol intermediate, to zymosterol. This multi-step process involves the removal of three methyl groups from the lanosterol backbone, a transformation catalyzed by a series of enzymes primarily located in the endoplasmic reticulum. Understanding the intricacies of this conversion is paramount for researchers in metabolic diseases and for professionals in drug development, as several enzymes in this pathway represent potential therapeutic targets for dyslipidemia and other metabolic disorders. This technical guide provides a comprehensive overview of the enzymatic steps, quantitative data, experimental protocols, and pathway visualizations for the conversion of lanosterol to this compound.
The Enzymatic Pathway: From Lanosterol to this compound
The transformation of lanosterol to this compound is a segment of the broader cholesterol biosynthesis pathway and involves four key enzymes that catalyze the removal of one methyl group at the C14 position and two methyl groups at the C4 position.
C14-Demethylation of Lanosterol
The initial step is the oxidative removal of the 14α-methyl group from lanosterol. This reaction is catalyzed by Lanosterol 14α-demethylase (CYP51A1) , a member of the cytochrome P450 superfamily. This is a three-step, six-electron oxidation process that requires NADPH and molecular oxygen[1]. The reaction proceeds through two intermediates, a 14α-alcohol and a 14α-aldehyde derivative of lanosterol, before the methyl group is eliminated as formic acid, resulting in the formation of 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS)[1][2].
C4-Demethylation: A Two-Cycle Process
Following the removal of the C14-methyl group, two methyl groups at the C4 position are removed in two successive rounds of reactions catalyzed by a complex of three enzymes. This C4-demethylation complex converts testis meiosis-activating sterol (T-MAS) to this compound[3].
The enzymes involved in each cycle of C4-demethylation are:
-
Sterol-C4-methyl oxidase (SC4MOL, also known as MSMO1): This enzyme sequentially oxidizes one of the methyl groups at the C4 position to a carboxylic acid[3].
-
NAD(P)-dependent steroid dehydrogenase-like (NSDHL): This enzyme catalyzes the oxidative decarboxylation of the C4-carboxylic acid, yielding a 3-keto-sterol intermediate[3].
-
3-keto-steroid reductase (HSD17B7): This enzyme reduces the 3-keto group back to a 3β-hydroxyl group, completing the removal of one methyl group[3].
This three-enzyme cycle repeats to remove the second methyl group at the C4 position, ultimately yielding this compound[4].
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the conversion of lanosterol to this compound.
| Enzyme | Gene Name | EC Number | Substrate(s) | Product(s) |
| Lanosterol 14α-demethylase | CYP51A1 | 1.14.13.70 | Lanosterol, 24,25-Dihydrolanosterol | 4,4-dimethyl-5α-cholesta-8,14,24-trien-3β-ol (FF-MAS) |
| Sterol-C4-methyl oxidase | MSMO1 | 1.14.18.9 | 4,4-dimethyl and 4α-methylsterols | 4α-carboxy-sterols |
| NAD(P)-dependent steroid dehydrogenase-like | NSDHL | 1.1.1.170 | 3β-hydroxysteroid-4α-carboxylate | 3-oxosteroid, CO2 |
| 3-keto-steroid reductase | HSD17B7 | 1.1.1.270 | 3-oxosteroid | 3β-hydroxysteroid |
Table 1: Enzyme Summary
| Enzyme | Species | Km (µM) | kcat (s-1) | Kd (µM) | Notes |
| Lanosterol 14α-demethylase (CYP51A1) | Human | 27 | Not specified in provided results | 0.23 (for dihydrolanosterol) | The reaction is highly processive. The koff rates for the enzyme-substrate and intermediate complexes are 1-2 orders of magnitude less than the forward reaction rates[1]. |
| NAD(P)-dependent steroid dehydrogenase-like (NSDHL) | Human | 21.4 (for NADH) | Not specified in provided results | - | Shows a sevenfold greater binding affinity for NADH over NAD+[5]. |
| 3-keto-steroid reductase (HSD17B7) | Human | 3.25 (for estrone) | Not specified in provided results | - | Also functions as a 17β-hydroxysteroid dehydrogenase[1]. |
| Sterol-C4-methyl oxidase (SC4MOL) | Human | Not specified in provided results | Not specified in provided results | - | This enzyme is rapidly turned over and its levels are sensitive to cellular sterol concentrations[1]. |
Table 2: Kinetic Parameters
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the lanosterol to this compound conversion.
Heterologous Expression and Purification of Human CYP51A1
This protocol is adapted from methods described for the expression and purification of cytochrome P450 enzymes in E. coli[6][7].
-
Gene Cloning and Expression Vector: The coding sequence for human CYP51A1 is cloned into a suitable bacterial expression vector, such as pCW(Ori+), often with an N-terminal modification to enhance expression and a His-tag for purification.
-
Bacterial Culture and Induction:
-
Transform the expression vector into a suitable E. coli strain (e.g., DH5α).
-
Inoculate a starter culture in Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight.
-
Inoculate a larger volume of Terrific Broth (TB) medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (final concentration 0.5 mM) and δ-aminolevulinic acid (a heme precursor, final concentration 0.65 mM).
-
Continue to incubate the culture at a reduced temperature (e.g., 28°C) with shaking for 24-48 hours.
-
-
Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 20% glycerol, 0.1 mM PMSF, and 0.3 M NaCl).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
-
Purification:
-
Solubilize the membrane pellet with a detergent (e.g., sodium cholate).
-
Purify the His-tagged CYP51A1 using immobilized metal affinity chromatography (IMAC) with a nickel or cobalt resin.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the purified protein using a gradient of imidazole.
-
Further purify the protein by size-exclusion chromatography.
-
CYP51A1 Activity Assay (LC-UV Method)
This protocol is based on a non-radioactive method for assaying CYP51A1 activity[1].
-
Reaction Mixture: Prepare a reaction mixture containing:
-
0.025 µM purified CYP51A1
-
0.10 µM NADPH-P450 reductase
-
100 µM L-α-dilauroyl-sn-glycero-3-phosphocholine (as a lipid environment)
-
50 mM potassium phosphate buffer (pH 7.4)
-
10% (v/v) glycerol
-
Substrate (e.g., 24,25-dihydrolanosterol) at the desired concentration.
-
-
Reaction Initiation and Termination:
-
Pre-incubate the reaction mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding an NADPH-regenerating system (0.5 mM NADP+, 10 mM glucose 6-phosphate, and glucose 6-phosphate dehydrogenase).
-
Incubate for a set time (e.g., 5 minutes) at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., methylene (B1212753) chloride).
-
-
Product Extraction and Analysis:
-
Extract the sterols into the organic phase.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the products by Ultra-Performance Liquid Chromatography (UPLC) with UV detection. The product, dihydro FF-MAS, can be detected at 250 nm[1].
-
Analysis of Cellular Sterols by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of cellular sterols[4][8][9].
-
Sample Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Perform lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform (B151607) and methanol[8]. Internal standards (e.g., deuterated sterols) should be added at this stage for quantification.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Saponification (Optional, for total sterols):
-
To analyze both free and esterified sterols, resuspend the dried lipid extract in ethanolic potassium hydroxide (B78521) and heat to hydrolyze the steryl esters.
-
Re-extract the non-saponifiable lipids with an organic solvent like hexane.
-
-
Derivatization:
-
Dry the lipid extract again under nitrogen.
-
To increase volatility for GC analysis, derivatize the sterols by silylating the hydroxyl groups. This is typically done by adding a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at an elevated temperature (e.g., 60°C) for 30-60 minutes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
Use a temperature program to separate the different sterols. A typical program might start at a lower temperature and ramp up to around 300°C.
-
The separated compounds are then introduced into the mass spectrometer for detection and identification based on their mass spectra and retention times compared to known standards.
-
Visualizations
Pathway Diagram
Experimental Workflow: Studying Enzyme Activity
References
- 1. Cholesterol synthesis enzyme SC4MOL is fine-tuned by sterols and targeted for degradation by the E3 ligase MARCHF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Crystal structures of human NSDHL and development of its novel inhibitor with the potential to suppress EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymological properties of sterol-C4-methyl-oxidase of yeast sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Analysis of HSD17B3-Deficient Male Mice Reveals Roles for HSD17B7 and HSD17B12 in Testosterone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-tandem mass spectrometry method for the simultaneous determination of oxysterols, plant sterols, and cholesterol precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAD(P)-dependent steroid dehydrogenase-like is involved in breast cancer cell growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Lipid Extraction, Separation, and GC-MS Analyses of Sterols in Cells [bio-protocol.org]
Zymosterol: A Putative Modulator of the Endoplasmic Reticulum Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and lipid biosynthesis. Perturbations in ER homeostasis lead to a state of "ER stress," which activates a complex signaling network known as the Unfolded Protein Response (UPR). While the role of lipids in ER stress is increasingly recognized, the specific contribution of cholesterol biosynthesis intermediates, such as zymosterol, remains an area of active investigation. This technical guide synthesizes the current understanding and presents a hypothetical framework for the role of this compound as a potential modulator of the ER stress response. We provide detailed experimental protocols and data presentation formats to facilitate further research in this area, along with visualizations of key signaling pathways and experimental workflows.
Introduction: The Intersection of Sterol Biosynthesis and ER Homeostasis
The endoplasmic reticulum is the primary site for the synthesis of cholesterol and its precursors.[1] The intricate enzymatic cascade of sterol biosynthesis is tightly regulated to meet cellular demands while preventing the accumulation of potentially toxic intermediates. This compound is a key sterol intermediate in the post-squalene segment of the cholesterol biosynthesis pathway.[2] While its conversion to cholesterol occurs in the ER, this compound is predominantly found in the plasma membrane under normal conditions.
The Unfolded Protein Response (UPR) is an adaptive signaling network that aims to restore ER homeostasis in response to stress.[3] The UPR is initiated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[4] Accumulating evidence suggests that alterations in the lipid composition of the ER membrane can trigger the UPR, a phenomenon termed "lipid-induced ER stress".[5]
Recent studies have demonstrated that the inhibition of cholesterol biosynthesis can induce ER stress, particularly activating the PERK-ATF4-CHOP signaling axis.[6][7] This raises the compelling hypothesis that the accumulation of cholesterol precursors, including this compound, within the ER membrane may act as a trigger for the UPR. This guide explores this hypothesis, providing the theoretical framework and practical methodologies to investigate the role of this compound in the ER stress response.
Hypothetical Signaling Pathways of this compound-Induced ER Stress
The accumulation of this compound within the endoplasmic reticulum membrane is hypothesized to induce ER stress through alterations in membrane biophysical properties, leading to the activation of the three canonical UPR pathways.
References
- 1. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]
- 3. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Sterol intermediates from cholesterol biosynthetic pathway as liver X receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting cholesterol synthesis halts rhabdomyosarcoma growth via ER stress and cell cycle arrest | EMBO Molecular Medicine [link.springer.com]
- 7. Inhibiting cholesterol synthesis halts rhabdomyosarcoma growth via ER stress and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Zymosterol Extraction from Fungal Cell Cultures
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosterol is a critical intermediate in the ergosterol (B1671047) biosynthesis pathway in fungi. As ergosterol is an essential component of the fungal cell membrane and a primary target for antifungal drugs, the study of its biosynthetic pathway, including intermediates like this compound, is of significant interest in the development of novel antifungal therapies. Accurate and efficient extraction of this compound from fungal cell cultures is paramount for quantitative analysis and further downstream applications. This document provides a detailed protocol for the extraction of this compound from fungal cultures, methods for its analysis, and an overview of its role in the ergosterol biosynthesis pathway.
Data Presentation
The quantity of this compound can vary significantly between different fungal species and even within the same species under different physiological conditions or in response to antifungal treatments. The following table summarizes the relative abundance of this compound and other major sterols in selected fungi under specific conditions.
| Fungal Species | Condition | Ergosterol (% of total sterols) | This compound (% of total sterols) | Other Major Sterols (% of total sterols) | Reference |
| Candida albicans SC5314 | Control (untreated) | 89.85 | 8.80 | Lanosterol, Fecosterol, Episterol | [1] |
| Candida albicans SC5314 | Treated with Fluconazole (FCZ) | 6.08 | - | Lanosterol (23.42), 14α-methylfecosterol (31.11), Eburicol (B28769) (19.29), Obtusifoliol (20.09) | [1] |
| Candida albicans (mycelial form) | - | 42 | 16 | - | [1] |
| Candida albicans (yeast form) | - | 50 | - (Calciferol 12%) | - | [1] |
| Aspergillus fumigatus (wild type) | - | ~73 | Not Detected | Multiple intermediates | [2] |
Note: In some fungi, like Aspergillus fumigatus, the ergosterol biosynthesis pathway may preferentially proceed through eburicol rather than this compound, leading to undetectable or very low levels of this compound under normal growth conditions.[3]
Experimental Protocols
This section outlines a comprehensive protocol for the extraction of this compound from fungal cell cultures. The protocol is divided into several key stages: cell harvesting and preparation, saponification and lipid extraction, and analysis.
I. Fungal Cell Culture and Harvest
-
Culture: Grow the fungal species of interest in an appropriate liquid medium (e.g., Yeast Peptone Dextrose (YPD) for yeasts, Sabouraud Dextrose Broth for filamentous fungi) under optimal conditions (temperature, shaking) to the desired growth phase (typically mid-logarithmic or stationary phase).
-
Harvesting:
-
For yeast cultures, pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
For filamentous fungi, harvest the mycelia by filtration through a sterile filter paper (e.g., Whatman No. 1).
-
-
Washing: Wash the cell pellet or mycelial mat twice with sterile, cold distilled water or phosphate-buffered saline (PBS) to remove residual media components.
-
Dry Weight Determination (Optional but Recommended): To normalize sterol content, determine the dry weight of a parallel sample by drying at 60-80°C overnight to a constant weight.
-
Storage: The wet cell pellet or mycelia can be used immediately or stored at -80°C for later analysis.
II. Saponification and Non-saponifiable Lipid Extraction
This step is crucial for hydrolyzing esterified sterols and releasing them into their free form.
-
Cell Lysis and Saponification:
-
To the fungal pellet or a known weight of mycelia (e.g., 100-500 mg wet weight), add 2-5 mL of freshly prepared 10% (w/v) potassium hydroxide (B78521) (KOH) in 90% methanol (B129727) (or ethanol).
-
Incubate the mixture in a glass tube with a Teflon-lined screw cap at 80°C for 1-2 hours in a water bath or heating block, with occasional vortexing. This step disrupts the cells and saponifies the lipids.
-
-
Extraction of Non-saponifiable Lipids:
-
Cool the tubes to room temperature.
-
Add an equal volume of n-hexane (or petroleum ether) to the saponified mixture.
-
Vortex vigorously for 3-5 minutes to extract the non-saponifiable lipids, including this compound.
-
Separate the phases by centrifugation (e.g., 1,000 x g for 5 minutes).
-
Carefully transfer the upper organic (n-hexane) layer to a new clean glass tube.
-
Repeat the extraction of the lower aqueous phase with n-hexane two more times to maximize the recovery of sterols.
-
Pool the organic extracts.
-
-
Washing the Organic Extract:
-
Wash the pooled organic extract with an equal volume of distilled water to remove any residual alkali.
-
Vortex and centrifuge as before. Discard the lower aqueous layer.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a known, small volume (e.g., 100-500 µL) of a suitable solvent for the chosen analytical method (e.g., methanol for LC-MS, hexane (B92381) or a derivatization agent for GC-MS).
-
III. Analysis of this compound
The extracted sterols can be analyzed and quantified using chromatographic techniques.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of sterols.
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of sterols, they can be derivatized. A common method is silylation:
-
To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a pyridine (B92270) or acetonitrile (B52724) solvent.
-
Incubate at 60-80°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Column: Use a non-polar capillary column suitable for sterol analysis (e.g., HP-5MS, DB-5).
-
Injector: Splitless or split injection at a high temperature (e.g., 250-280°C).
-
Oven Program: A temperature gradient is typically used, for example, starting at 150°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 10-20 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600.
-
-
Identification and Quantification:
-
Identify this compound based on its retention time and mass spectrum compared to an authentic this compound standard.
-
Quantify this compound by creating a calibration curve with known concentrations of the this compound standard. An internal standard (e.g., epicoprostanol, 5α-cholestane) should be added at the beginning of the extraction process for accurate quantification.
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is another sensitive technique that often does not require derivatization.
-
LC-MS Analysis:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol, acetonitrile, and water with or without additives like formic acid or ammonium (B1175870) acetate.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer: Can be operated in full scan mode for identification or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and quantification.
-
-
Identification and Quantification:
-
Identify this compound based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion (or a characteristic fragment ion) compared to a this compound standard.
-
Quantify using a calibration curve as described for GC-MS.
-
Mandatory Visualizations
Ergosterol Biosynthesis Pathway
The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the position of this compound as a crucial intermediate.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Aspergillus fumigatus C-5 Sterol Desaturases Erg3A and Erg3B: Role in Sterol Biosynthesis and Antifungal Drug Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
Quantitative Analysis of Zymosterol Using Gas Chromatography-Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosterol is a critical intermediate in the postsqualene segment of the cholesterol biosynthesis pathway. Accurate quantification of this compound in biological matrices is essential for studying lipid metabolism, diagnosing certain metabolic disorders, and in the development of drugs targeting cholesterol synthesis. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of sterols like this compound. This document provides a detailed application note and protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.
Principle
The method involves the extraction of lipids from a biological sample, followed by saponification to release free sterols from their esterified forms. The sterols are then derivatized to increase their volatility and thermal stability for GC analysis. The most common derivatization technique is silylation, which converts the hydroxyl group of this compound into a trimethylsilyl (B98337) (TMS) ether. The resulting this compound-TMS ether is then separated and quantified by GC-MS, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. An internal standard is used to correct for variations in sample preparation and instrument response.
Experimental Protocols
Sample Preparation and Lipid Extraction
This protocol is suitable for plasma, serum, and cultured cells.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS) solution (e.g., epicoprostanol (B1214048) or a deuterated this compound analog in ethanol)
-
Ethanolic potassium hydroxide (B78521) (KOH) solution
-
Ultrapure water
-
Nitrogen gas
Procedure:
-
To a glass tube, add the biological sample.
-
Spike the sample with a known amount of the internal standard.
-
Add the ethanolic KOH solution to the sample.
-
Incubate the mixture for saponification (e.g., at 60°C for 1 hour) to hydrolyze any sterol esters.
-
After cooling to room temperature, add ultrapure water to the tube.
-
Extract the non-saponifiable lipids (including this compound) by adding hexane and vortexing vigorously.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a new glass tube.
-
Repeat the hexane extraction two more times and pool the extracts.
-
Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas.
Derivatization to Trimethylsilyl (TMS) Ethers
Materials:
-
Dried lipid extract from the previous step
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (B92270) (or other suitable solvent)
Procedure:
-
Add the silylating agent and pyridine to the dried lipid extract.
-
Cap the tube tightly and vortex to dissolve the residue.
-
Incubate the mixture at a specific temperature and time (e.g., 60°C for 30-60 minutes) to ensure complete derivatization.
-
After cooling, the sample is ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Typical GC Conditions:
-
GC Column: A non-polar or semi-polar capillary column is recommended, such as a 5% phenyl methyl siloxane column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Injector Temperature: 250-280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 180°C, hold for 1 minute.
-
Ramp 1: Increase to 260°C at 20°C/min.
-
Ramp 2: Increase to 300°C at 5°C/min, hold for 10 minutes. (Note: The temperature program should be optimized to achieve good chromatographic separation of this compound from other sterols.)
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.
Data Presentation
Quantitative data for this compound analysis should be carefully determined and validated. The following table summarizes key parameters for the analysis of this compound-TMS ether. Note: The exact retention time and ion abundances may vary depending on the specific instrument and conditions and should be confirmed experimentally.
| Parameter | This compound-TMS Ether | Internal Standard (Example: Epicoprostanol-TMS) |
| Retention Time (approx.) | To be determined empirically (typically elutes after cholesterol) | To be determined empirically |
| Quantifier Ion (m/z) | Proposed: 456 (M+) | Proposed: 460 (M+) |
| Qualifier Ion 1 (m/z) | Proposed: 366 (M+-90) | Proposed: 370 (M+-90) |
| Qualifier Ion 2 (m/z) | Proposed: 343 | Proposed: 355 |
| LOD (ng/mL) | To be determined empirically | - |
| LOQ (ng/mL) | To be determined empirically | - |
Mandatory Visualizations
Experimental Workflow
High-Performance Liquid Chromatography for the Analysis of Sterols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of sterols using High-Performance Liquid Chromatography (HPLC). Sterols, a critical class of lipids involved in various biological processes and diseases, necessitate robust and reliable analytical methods for their study. HPLC offers a powerful platform for the separation of complex sterol mixtures, enabling accurate quantification and identification.
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sterols in diverse matrices, including biological samples, food products, and pharmaceuticals.[1][2] The separation is typically based on the differential partitioning of sterols between a stationary phase and a mobile phase.[1] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach for sterol analysis due to the hydrophobic nature of these molecules.[1][2] For enhanced separation of structurally similar sterols, such as isomers, normal-phase or silver ion HPLC may be employed.[2]
Detection of sterols can be achieved through various methods. Ultraviolet (UV) detection is widely used, often requiring derivatization to improve the low natural UV absorbance of sterols.[3] More advanced techniques like Mass Spectrometry (MS) offer superior sensitivity and specificity, allowing for the identification and quantification of a wide range of sterols, including low-abundance species like oxysterols.[1][4][5][6]
This guide details two primary HPLC methods for sterol analysis: a robust Reversed-Phase HPLC method with UV detection and a highly sensitive HPLC-Mass Spectrometry method.
Method 1: Reversed-Phase HPLC with UV Detection for Major Sterols
This method is suitable for the quantification of major sterols like cholesterol, β-sitosterol, campesterol, and stigmasterol (B192456) in various samples.
Experimental Protocol
1. Sample Preparation (Saponification and Extraction)
-
Objective: To hydrolyze sterol esters and extract free sterols.
-
Procedure:
-
To your sample (e.g., 200 µL of plasma or a known weight of homogenized tissue), add deuterated internal standards for accurate quantification.[5]
-
Add 1 mL of a hydrolysis solution (e.g., 8 g NaOH in 20 mL H₂O and 180 mL 99.5% ethanol).[7]
-
Incubate the mixture at 65°C with shaking.[7]
-
After cooling, perform a liquid-liquid extraction using a nonpolar solvent like n-hexane or cyclohexane.[7][8]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.
-
2. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 60:40 v/v).[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Injection Volume: 20 µL.
-
Detector: UV-Vis or Diode Array Detector (DAD) set at 205 nm.[9]
3. Data Analysis
-
Identify sterol peaks by comparing their retention times with those of authentic standards.
-
Quantify the concentration of each sterol by creating a calibration curve using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Quantitative Data Summary
| Sterol | Retention Time (min) (Typical) | Limit of Detection (LOD) | Linear Range |
| Cholesterol | ~5.6[9] | 3.4 µmol L⁻¹[10] | 10 - 200 µmol L⁻¹[10] |
| Campesterol | Varies | 3.4 µmol L⁻¹[10] | 10 - 200 µmol L⁻¹[10] |
| Stigmasterol | Varies | 3.4 µmol L⁻¹[10] | 10 - 200 µmol L⁻¹[10] |
| β-Sitosterol | Varies | 3.4 µmol L⁻¹[10] | 10 - 200 µmol L⁻¹[10] |
Note: Retention times and performance metrics can vary depending on the specific column, instrument, and mobile phase composition.
Method 2: HPLC-Mass Spectrometry for Comprehensive Sterol Profiling
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of sterols, including low-abundance oxysterols and cholesterol biosynthesis intermediates.[4][5][6]
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
-
Objective: To extract and purify sterols from complex biological matrices.
-
Procedure:
-
Spike the sample with a suite of deuterated internal standards.[5]
-
Perform a lipid extraction using a modified Bligh-Dyer method (e.g., with methanol:dichloromethane).[5]
-
For comprehensive analysis including esterified sterols, perform saponification as described in Method 1.
-
Utilize a solid-phase extraction (SPE) cartridge (e.g., C18) for sample cleanup and enrichment of the sterol fraction.[4]
-
Elute the sterols from the SPE cartridge.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
2. HPLC-MS Conditions
-
Column: C18 core-shell column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[5]
-
Mobile Phase: A gradient elution is typically used for separating a wide range of sterols.
-
Solvent A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[6][11]
-
Solvent B: Methanol or acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.[6][11]
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[1][4][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) for targeted analysis.
3. Data Analysis
-
Identify sterols based on their specific precursor-to-product ion transitions (in MRM mode) and retention times compared to standards.
-
Quantify each sterol by comparing the peak area of the endogenous compound to its corresponding deuterated internal standard.
Quantitative Data Summary
| Sterol Type | Limit of Detection (LOD) |
| Oxysterols | 0.47 - 1.69 pM[4] |
| Phytosterols (B1254722) | 0.47 - 1.69 pM[4] |
| Non-cholesterol sterols | 0.47 - 1.69 pM[4] |
| General Sterols (on-column) | 10 - 2000 fmol[6] |
Visualizing the Workflow and System
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical connections within an HPLC system.
Caption: Experimental workflow for HPLC analysis of sterols.
Caption: Logical components of an HPLC system.
References
- 1. Sterol Lipids Analysis in Biotechnology and Pharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 2. Sterol synthesis. A timely look at the capabilities of conventional and silver ion high performance liquid chromatography for the separation of C27 sterols related to cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Simultaneous determination of oxysterols, phytosterols and cholesterol precursors by high performance liquid chromatography tandem mass spectrometry in human serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Serum LDL- and HDL-cholesterol determined by ultracentrifugation and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Cholesterol Content in Butter by HPLC: Up-to-Date Optimization, and In-House Validation Using Reference Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Determination of Oxysterols, Cholesterol and 25-Hydroxy-Vitamin D3 in Human Plasma by LC-UV-MS | PLOS One [journals.plos.org]
Application Notes and Protocols for the Laboratory Synthesis of Pure Zymosterol
Introduction
Zymosterol (5α-cholesta-8,24-dien-3β-ol) is a critical sterol intermediate in the biosynthetic pathways of cholesterol in mammals and ergosterol (B1671047) in fungi.[1][2][3] Its role as a precursor makes it a significant target for studies in metabolic diseases and for the development of antifungal drugs.[2] These notes provide detailed protocols for two primary strategies for obtaining pure this compound: total chemical synthesis and isolation from a biological source, Saccharomyces cerevisiae (baker's yeast).
Strategy 1: Total Chemical Synthesis of this compound
Total synthesis offers a route to this compound and its analogs from readily available starting materials, providing flexibility for isotopic labeling and structural modifications. The described strategy focuses on the construction of the sterol core and the introduction of the characteristic Δ⁸ and Δ²⁴ unsaturations. A notable synthesis strategy achieves the preparation of key intermediates in multigram quantities with a 35% overall yield over eight steps.[4]
Experimental Workflow for Total Synthesis
Caption: Workflow for the total synthesis of this compound.
Key Experimental Protocols
1. Preparation of Key Intermediates: The synthesis starts from known enones (e.g., 20 and 21 as described by Dolle et al., 1989) and proceeds through an eight-step sequence to yield multigram quantities of key intermediates.[4] This sequence typically involves alkylations, reductions, and cyclizations to build the tetracyclic sterol nucleus.
2. Introduction of the Δ⁸ Double Bond: A novel method for creating the Δ⁸-unsaturation involves the regiospecific hydroboration and subsequent deoxygenation of Δ⁸,¹⁴-diene precursors.[4]
-
Hydroboration: The Δ⁸,¹⁴-diene intermediate is treated with a borane (B79455) reagent (e.g., 9-BBN) in an ethereal solvent like THF, followed by oxidative workup (e.g., H₂O₂, NaOH) to yield the corresponding alcohol.
-
Deoxygenation: The resulting alcohol is then deoxygenated, for instance, through a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
3. Formation of the Δ²⁴ Double Bond in the Side Chain: The Δ²⁴-olefin is introduced starting from a C24-hydroxy intermediate. Two primary methods are employed[4]:
-
Method A: Dehydration:
-
Dissolve the C24-hydroxy intermediate in dichloromethane (B109758) (CH₂Cl₂).
-
Add bis[α,α-bis(trifluoromethyl)benzenemethanolato]diphenylsulfur (Martin's sulfurane).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction and purify the product by column chromatography to yield this compound.
-
-
Method B: Swern Oxidation followed by Wittig Olefination:
-
Swern Oxidation: The C24-hydroxy intermediate is oxidized to the corresponding aldehyde using oxalyl chloride and DMSO in a non-protic solvent at low temperature (e.g., -78 °C).
-
Wittig Olefination: The resulting aldehyde is then reacted with an appropriate phosphorus ylide (e.g., isopropyltriphenylphosphonium (B8661593) iodide and a strong base like n-BuLi) in an ethereal solvent to form the Δ²⁴ double bond.
-
Purify the final product, this compound, using column chromatography.
-
Quantitative Data for Total Synthesis
| Parameter | Value | Reference |
| Overall Yield (Key Intermediates) | 35% (over 8 steps) | [4] |
| Purity | High regiocontrol reported | [4] |
| Scale | Multigram | [4] |
Strategy 2: Isolation of this compound from Saccharomyces cerevisiae
This compound can be isolated in high purity from baker's yeast, which is a cost-effective and accessible source.[5][6] The process involves saponification of the total lipid extract followed by chromatographic purification.
Experimental Workflow for Isolation from Yeast
Caption: Workflow for the isolation of this compound from yeast.
Detailed Experimental Protocol
1. Saponification and Extraction:
-
Suspend commercial baker's yeast in a solution of potassium hydroxide (B78521) in 95% ethanol.
-
Reflux the mixture for 2-4 hours to saponify the lipids.
-
Cool the mixture and extract the nonsaponifiable lipids (including sterols) with an organic solvent such as diethyl ether or hexane.
-
Wash the organic extract with water until neutral and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude sterol mixture.
2. Acetylation of Sterols:
-
Dissolve the crude sterol mixture in pyridine.
-
Add acetic anhydride and let the mixture stand at room temperature overnight to convert the sterols to their acetate esters.
-
Pour the mixture into ice water and extract the steryl acetates with diethyl ether.
-
Wash the ether extract sequentially with dilute HCl, water, sodium bicarbonate solution, and finally water.
-
Dry the organic layer and evaporate the solvent to obtain crude steryl acetates.
3. Purification by Medium-Pressure Liquid Chromatography (MPLC):
-
Prepare a column packed with alumina (B75360) impregnated with silver nitrate (B79036) (AgNO₃). This stationary phase separates sterols based on the number and position of double bonds.
-
Dissolve the crude steryl acetates in a non-polar solvent system (e.g., hexane-toluene, 80:20).[6]
-
Apply the sample to the MPLC column and elute with the same solvent system.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas-Liquid Chromatography (GLC) to identify those containing pure zymosteryl acetate.
4. Hydrolysis to Free this compound:
-
Combine the fractions containing pure zymosteryl acetate.
-
Dissolve the acetate in a solution of potassium hydroxide in methanol (B129727) and reflux for 1-2 hours.
-
Cool the mixture, add water, and extract the free this compound with diethyl ether.
-
Wash the organic extract, dry, and evaporate the solvent to yield pure this compound.
Quantitative Data for Isolation from Yeast
| Parameter | Value | Reference |
| Purity of Zymosteryl Acetate (post-MPLC) | >85% | [6] |
| Stationary Phase | Alumina-AgNO₃ | [6] |
| Mobile Phase | Hexane-Toluene (80:20) | [6] |
This compound in the Cholesterol Biosynthesis Pathway
This compound is a key intermediate in the post-lanosterol segment of the cholesterol biosynthesis pathway, which primarily occurs in the endoplasmic reticulum.[1][7] It is formed from lanosterol (B1674476) through a series of demethylations and isomerizations.
Caption: this compound as an intermediate in cholesterol biosynthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Sterol synthesis: a simple method for the isolation of this compound (5 alpha-cholesta-8, 24-dien-3 beta-ol) from yeast and spectral properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Movement of this compound, a precursor of cholesterol, among three membranes in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Zymosterol in Creating Artificial Lipid Monolayers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosterol, a crucial intermediate in the biosynthesis of cholesterol in animals and ergosterol (B1671047) in fungi, is of significant interest in the study of membrane biophysics.[1] Its structural similarity to cholesterol, yet distinct differences, particularly in the side chain and ring structure, provides a unique tool to investigate the specific sterol-lipid interactions that govern membrane properties such as fluidity, packing, and domain formation. Artificial lipid monolayers serve as a powerful and well-controlled model system to mimic the outer leaflet of a cell membrane. The Langmuir-Blodgett technique allows for the precise manipulation and characterization of these monolayers at the air-water interface.
This document provides detailed application notes on the use of this compound in artificial lipid monolayers and protocols for their preparation and characterization.
Application Notes
This compound's primary application in artificial lipid monolayers is to investigate the structural requirements for sterol-mediated membrane ordering and domain formation. It is often used in comparative studies with cholesterol to elucidate the role of specific molecular features of sterols in their interactions with other lipids.
Key Characteristics of this compound in Lipid Monolayers:
-
Condensing and Ordering Abilities: this compound has been shown to possess condensing and ordering properties in lipid monolayers, meaning it can decrease the area per lipid molecule and increase the packing order.[2][3]
-
Reduced Efficacy Compared to Cholesterol: The condensing and ordering effect of this compound is significantly less pronounced than that of cholesterol.[2][3] This is attributed to differences in their molecular structures, which affect their ability to pack tightly with neighboring phospholipid molecules.
-
Domain Promotion: this compound can promote the formation of lipid domains, though to a lesser extent and with different characteristics compared to cholesterol.
-
Inability to Induce a Liquid-Ordered (lo) Phase: Unlike cholesterol and ergosterol, this compound is unable to induce the formation of a liquid-ordered (lo) phase in model lipid membranes.[4] The lo phase is characterized by a high degree of acyl chain order while maintaining high lateral mobility, and it is a key feature of lipid rafts.
-
Marginal Effect on Permeability: this compound has a minimal impact on modulating the passive permeability of lipid vesicles, in contrast to the significant permeability-reducing effects of cholesterol and ergosterol.[4]
Data Presentation
The following tables summarize the expected qualitative and comparative quantitative effects of incorporating this compound into lipid monolayers compared to cholesterol. The exact quantitative values are highly dependent on the specific lipid composition of the monolayer, temperature, subphase composition, and compression rate.
Table 1: Qualitative Comparison of this compound and Cholesterol in Lipid Monolayers
| Property | This compound | Cholesterol |
| Condensing Effect | Moderate | Strong |
| Ordering Effect | Moderate | Strong |
| Domain Formation | Promotes domain formation | Strongly promotes domain formation |
| Liquid-Ordered (lo) Phase Induction | Unable to induce | Induces |
| Effect on Membrane Permeability | Marginal | Significantly reduces |
Table 2: Comparative Quantitative Parameters of Sterol-Containing Monolayers
| Parameter | This compound-Containing Monolayer | Cholesterol-Containing Monolayer | Description |
| Mean Molecular Area at Collapse (Ų/molecule) | Larger | Smaller | Indicates less efficient packing of the lipid molecules in the monolayer. |
| Collapse Pressure (mN/m) | Lower | Higher | Represents the surface pressure at which the monolayer structure breaks down; a lower value indicates lower stability. |
| Compression Modulus (Cs-1) (mN/m) | Lower | Higher | A measure of the monolayer's stiffness or resistance to compression. A lower value indicates a more fluid and less condensed monolayer. |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Lipid Monolayers using the Langmuir-Blodgett Technique
This protocol describes the formation and characterization of a mixed lipid monolayer containing this compound at the air-water interface.
Materials:
-
This compound
-
Matrix lipid (e.g., DPPC, POPC, or a lipid mixture mimicking a biological membrane)
-
Spreading solvent: Chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v)
-
Subphase: Ultrapure water or a buffered solution (e.g., PBS)
-
Langmuir-Blodgett trough equipped with a Wilhelmy plate pressure sensor
-
Microsyringe
Procedure:
-
Trough Preparation:
-
Thoroughly clean the Langmuir-Blodgett trough and barriers with a suitable solvent (e.g., ethanol (B145695) followed by chloroform) and then rinse extensively with ultrapure water.
-
Fill the trough with the desired subphase.
-
Aspirate the surface of the subphase to remove any contaminants.
-
Check for surface purity by compressing the barriers and ensuring the surface pressure remains below 0.2 mN/m.
-
-
Preparation of Spreading Solution:
-
Dissolve this compound and the matrix lipid(s) in the spreading solvent to a final concentration of approximately 0.5-1 mg/mL.
-
Ensure this compound is fully dissolved. Sonication may be required.
-
-
Monolayer Deposition:
-
Using a microsyringe, carefully deposit small droplets of the lipid solution onto the subphase surface.
-
Allow at least 15-20 minutes for the solvent to evaporate completely.
-
-
Surface Pressure-Area (π-A) Isotherm Measurement:
-
Compress the barriers at a constant rate (e.g., 5-10 Ų/molecule/min).
-
Record the surface pressure as a function of the mean molecular area to generate the π-A isotherm.
-
The isotherm will reveal phase transitions, the area per molecule, and the collapse pressure.
-
-
Data Analysis:
-
From the π-A isotherm, determine the mean molecular area at monolayer collapse and the collapse pressure.
-
Calculate the compression modulus (Cs-1) using the formula: Cs-1 = -A (dπ/dA) where A is the mean molecular area and dπ/dA is the slope of the isotherm in the compressed region.
-
Protocol 2: Visualization of this compound-Containing Monolayers with Brewster Angle Microscopy (BAM)
BAM is a non-invasive technique used to visualize the morphology of the lipid monolayer at the air-water interface in real-time.
Materials:
-
Langmuir-Blodgett trough equipped with a Brewster Angle Microscope.
-
Prepared this compound-containing lipid monolayer (from Protocol 1).
Procedure:
-
Setup:
-
Position the BAM over the Langmuir trough.
-
Adjust the angle of incidence of the p-polarized laser to the Brewster angle of the subphase (approximately 53° for an air-water interface).
-
-
Image Acquisition:
-
Begin acquiring images of the monolayer before and during the compression process.
-
Correlate the observed changes in monolayer morphology (e.g., domain formation, phase transitions) with the corresponding features on the π-A isotherm.
-
-
Image Analysis:
-
Analyze the size, shape, and distribution of any observed domains.
-
Compare the morphology of this compound-containing monolayers with those containing cholesterol to visualize differences in their ordering and domain-promoting properties.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and analysis of this compound-containing lipid monolayers.
Caption: Conceptual diagram comparing lipid packing with cholesterol versus this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The comparison of this compound vs cholesterol membrane properties--the effect of this compound on lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Liquid-Ordered Phase Formation by Mammalian and Yeast Sterols: A Common Feature With Organizational Differences [frontiersin.org]
Application Notes and Protocols: Zymosterol as a Potential Biomarker for Invasive Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Invasive fungal infections (IFIs) represent a significant and growing threat to public health, particularly among immunocompromised individuals. The timely and accurate diagnosis of IFIs is crucial for improving patient outcomes, yet current diagnostic methods have limitations in terms of sensitivity, specificity, and speed. There is a critical need for novel biomarkers that can facilitate early and reliable detection of these life-threatening infections.
Zymosterol, a key intermediate in the fungal-specific ergosterol (B1671047) biosynthesis pathway, has emerged as a promising, yet underexplored, potential biomarker for IFIs. Unlike cholesterol, the primary sterol in mammals, ergosterol is an essential component of fungal cell membranes. This metabolic difference provides a unique opportunity for developing targeted diagnostic assays. The enzymes involved in the conversion of this compound to ergosterol are often the targets of widely used antifungal drugs, such as azoles. Inhibition of these enzymes can lead to an accumulation of this compound, suggesting its potential utility not only for diagnosis but also for monitoring the efficacy of antifungal therapy.
These application notes provide an overview of the scientific rationale for using this compound as a biomarker for IFIs, along with detailed protocols for its extraction and quantification from biological samples.
Scientific Rationale
This compound is a sterol intermediate produced from lanosterol (B1674476) in the ergosterol biosynthesis pathway in fungi.[1][2] In yeasts such as Saccharomyces cerevisiae, lanosterol is converted to this compound through a series of enzymatic reactions.[2] Subsequently, the enzyme C24-sterol methyltransferase (ERG6) converts this compound to fecosterol, which is further processed to ergosterol.[1] In filamentous fungi like Aspergillus fumigatus, an alternative "eburicol branch" can be the preferred pathway, but both pathways converge and involve sterol intermediates that can be targeted.[3]
The rationale for investigating this compound as a biomarker for IFIs is based on the following key points:
-
Fungal-Specificity: The ergosterol biosynthesis pathway is unique to fungi, making its intermediates, like this compound, specific indicators of a fungal presence.
-
Accumulation upon Drug Treatment: Azole antifungals, a cornerstone of IFI treatment, inhibit the enzyme lanosterol 14α-demethylase (Erg11p/Cyp51), which is upstream of this compound.[4] This inhibition can lead to the accumulation of this compound and other upstream sterols.[3] A study on Candida albicans treated with a novel triazole compound showed a significant decrease in ergosterol content and a corresponding increase in other sterols, including this compound, which constituted 8.80% of total sterols in the control group and was altered upon treatment.[5]
-
Genetic Perturbation: Genetic mutations in the ergosterol biosynthesis pathway can also lead to the accumulation of specific intermediates. For instance, deletion of the ERG6 gene, which encodes the enzyme that metabolizes this compound, results in this compound buildup.[6]
This accumulation, prompted by either antifungal treatment or genetic resistance mechanisms, presents a detectable signature that could be exploited for diagnostic purposes.
Ergosterol Biosynthesis Pathway and the Position of this compound
The following diagram illustrates the late stages of the ergosterol biosynthesis pathway in fungi, highlighting the central role of this compound.
Quantitative Data Summary
While direct quantitative data of this compound levels in clinical samples from patients with IFIs are currently limited in published literature, studies on fungal cultures provide valuable insights into the relative abundance of this compound.
| Fungal Species | Condition | This compound (% of Total Sterols) | Ergosterol (% of Total Sterols) | Other Key Sterols Accumulated | Reference |
| Candida albicans SC5314 | Control | 8.80 | 89.85 | - | [5] |
| Candida albicans SC5314 | Treated with 8 µg/mL FCZ | Not specified, but ergosterol decreased to 6.08% | 6.08 | Lanosterol, 14α-methylfecosterol, eburicol, obtusifoliol | [5] |
| Candida albicans (clinical isolate) | Control | 2-5% | 69-83% | Fecosterol, episterol, ergosta-7,22-dienol | [5] |
| Aspergillus fumigatus | Wild-type | Not individually quantified, part of a complex sterol profile | Major sterol | 13 other sterol intermediates identified | [3] |
Experimental Protocols
The following protocols are generalized methodologies for the extraction and quantification of this compound from biological samples, based on established techniques for sterol analysis.[7][8] Researchers should optimize these protocols for their specific sample types and analytical instrumentation.
Experimental Workflow for this compound Analysis
Protocol 1: this compound Extraction from Liquid Biological Samples (e.g., Serum, BALF)
This protocol is adapted from methods for sterol analysis from plasma and other liquid samples.[7][8]
Materials:
-
Chloroform
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 10 M)
-
Ethanol (95%)
-
Water, HPLC grade
-
Internal standard (e.g., lathosterol-d7 (B1157292) or a deuterated this compound analog)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Preparation: To 200 µL of the liquid sample (e.g., serum), add a known amount of the internal standard.
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 1 minute.
-
Add 400 µL of water and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Alkaline Hydrolysis (Saponification):
-
Evaporate the collected organic solvent under a stream of nitrogen.
-
Add 1 mL of 1 M KOH in 95% ethanol.
-
Incubate at 60°C for 1 hour to hydrolyze sterol esters.
-
-
Extraction of Non-saponifiable Lipids (Sterols):
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex and centrifuge at 2000 x g for 5 minutes.
-
Collect the upper hexane layer. Repeat the hexane extraction twice.
-
Pool the hexane extracts and evaporate to dryness under nitrogen.
-
-
Solid-Phase Extraction (SPE) - Optional Cleanup:
-
Reconstitute the dried extract in a small volume of the mobile phase or hexane.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash with a non-polar solvent to remove interfering substances.
-
Elute the sterols with an appropriate solvent (e.g., a mixture of hexane and ethyl acetate).
-
Evaporate the eluate to dryness.
-
-
Sample Reconstitution: Reconstitute the final dried extract in a suitable solvent for LC-MS/MS or GC-MS analysis.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol is based on a simplified LC-MS method for sterol analysis.[7]
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Chromatographic Column: A pentafluorophenyl (PFP) stationary phase column is recommended for good separation of sterol isomers.[7] A C18 column can also be used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is typically used.
-
Ionization Mode: APCI is often preferred for non-derivatized sterols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
MRM Transitions for this compound:
The selection of precursor and product ions is critical for MRM analysis. For this compound (molecular weight 384.6 g/mol ), a common transition is m/z 367.3 -> 215.2, corresponding to the loss of water from the protonated molecule.[7] These transitions should be optimized on the specific instrument used.
Quantification:
-
Generate a calibration curve using a series of this compound standards of known concentrations, each containing the same amount of internal standard.
-
Calculate the peak area ratio of the analyte (this compound) to the internal standard.
-
Plot the peak area ratio against the concentration of the standards to create the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion and Future Perspectives
This compound holds considerable promise as a biomarker for invasive fungal infections due to its integral and specific role in the fungal ergosterol biosynthesis pathway. Its potential to accumulate in the presence of azole antifungals adds another layer of clinical utility for monitoring therapeutic response. However, the clinical validation of this compound as a diagnostic marker is still in its nascent stages. Further research is imperative to:
-
Establish baseline levels of this compound in healthy individuals and in patients with non-fungal infections.
-
Quantify this compound levels in various biological fluids (serum, BALF, urine) from patients with proven IFIs.
-
Evaluate the diagnostic accuracy (sensitivity and specificity) of this compound in large, well-characterized patient cohorts.
-
Investigate the correlation between this compound levels and the clinical response to antifungal therapy.
The development of robust, sensitive, and specific assays for this compound quantification, such as the LC-MS/MS method outlined here, is a critical step toward realizing the diagnostic potential of this promising biomarker. As our understanding of the metabolic signatures of fungal pathogens deepens, this compound is poised to become a valuable tool in the armamentarium for diagnosing and managing invasive fungal infections.
References
- 1. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Zymosterol for Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The critical need for novel antifungal therapeutics is underscored by the rise of drug-resistant fungal infections. The ergosterol (B1671047) biosynthesis pathway remains a validated and highly attractive target for antifungal drug development, as ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Zymosterol, a key sterol intermediate in this pathway, serves as a valuable biomarker for identifying compounds that inhibit downstream enzymatic steps. High-throughput screening (HTS) assays designed to detect the accumulation of this compound offer a targeted approach to discover new chemical entities with antifungal potential.
These application notes provide detailed protocols and methodologies for conducting HTS campaigns focused on this compound accumulation. The protocols are designed for researchers in academic and industrial settings who are engaged in the discovery and development of novel antifungal agents.
Signaling Pathway: Ergosterol Biosynthesis
The ergosterol biosynthesis pathway is a multi-enzyme process that converts acetyl-CoA to ergosterol. A simplified representation of the late-stage pathway, highlighting the position of this compound, is crucial for understanding the mechanism of action of targeted antifungal agents. Inhibition of enzymes downstream of this compound leads to its accumulation, which can be quantitatively measured.
Ergosterol Biosynthesis Pathway
High-Throughput Screening Workflow
A typical HTS workflow for identifying inhibitors of ergosterol biosynthesis by monitoring this compound accumulation involves several automated steps, from library screening to hit validation. This workflow is designed to be efficient and scalable, enabling the screening of large compound libraries.
High-Throughput Screening Workflow
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening Assay for this compound Accumulation
This protocol describes a cell-based assay in a 384-well format suitable for automated high-throughput screening. The readout is based on the quantification of this compound, typically by Gas Chromatography-Mass Spectrometry (GC-MS) adapted for higher throughput.
Materials:
-
Yeast Strain: Saccharomyces cerevisiae or Candida albicans strain susceptible to ergosterol biosynthesis inhibitors.
-
Growth Medium: Yeast Peptone Dextrose (YPD) or other suitable rich medium.
-
Compound Library: Library of small molecules dissolved in DMSO.
-
Positive Control: A known inhibitor of ergosterol biosynthesis that causes this compound accumulation (e.g., a specific azole antifungal at a concentration known to inhibit downstream enzymes).
-
Negative Control: DMSO.
-
384-well microplates: Clear, flat-bottom plates.
-
Automated liquid handler: For dispensing compounds and reagents.
-
Plate sealer and incubator.
-
Reagents for sterol extraction: Methanolic KOH, n-heptane.
-
Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS system with an autosampler.
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate.
-
Dispense 100 nL of the positive control and negative control (DMSO) into designated wells on each plate.
-
-
Yeast Inoculum Preparation:
-
Inoculate the yeast strain into liquid medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture to mid-log phase (OD600 of 0.4-0.6).
-
-
Cell Plating and Incubation:
-
Dilute the mid-log phase yeast culture to a final OD600 of 0.05 in fresh medium.
-
Using a multi-channel pipette or automated dispenser, add 50 µL of the diluted yeast culture to each well of the compound-plated 384-well plates.
-
Seal the plates and incubate at 30°C for 16-24 hours with shaking.
-
-
Sterol Extraction (adapted for HTS):
-
Centrifuge the plates to pellet the cells.
-
Remove the supernatant using an automated plate washer or multi-channel aspirator.
-
Add 50 µL of methanolic KOH to each well and incubate at 80°C for 1 hour for saponification.
-
After cooling, add 50 µL of n-heptane to each well and vortex vigorously to extract the non-saponifiable lipids (sterols).
-
Centrifuge the plates to separate the phases.
-
Transfer the upper heptane (B126788) layer containing the sterols to a new 384-well plate using an automated liquid handler.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization and GC-MS Analysis:
-
To the dried sterol extracts, add 20 µL of BSTFA with 1% TMCS and incubate at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.
-
Analyze the derivatized samples by GC-MS. The autosampler injects a small volume of the derivatized sample into the GC.
-
Use a suitable GC column and temperature program to separate the different sterols.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of this compound-TMS and ergosterol-TMS.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and ergosterol.
-
Calculate the ratio of this compound to ergosterol for each well.
-
Normalize the data to the negative controls (DMSO).
-
Identify "hits" as compounds that cause a significant increase in the this compound/ergosterol ratio compared to the negative controls.
-
Protocol 2: Secondary Screen - Dose-Response and IC50 Determination
This protocol is for validating the primary hits and determining their potency.
Materials:
-
Same as Protocol 1, with the addition of a serial dilution system for the hit compounds.
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution series for each hit compound (e.g., 8-point, 3-fold dilutions) in DMSO.
-
Plate the dilutions in a 384-well plate as described in Protocol 1.
-
-
Assay Performance:
-
Follow steps 2-6 of Protocol 1.
-
-
Data Analysis:
-
Plot the this compound/ergosterol ratio against the compound concentration.
-
Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC50) for each compound.
-
Data Presentation
The quantitative data from the HTS and secondary screens should be organized into clear tables for easy comparison and interpretation.
Table 1: Representative Data from a Primary High-Throughput Screen
| Compound ID | This compound Peak Area | Ergosterol Peak Area | This compound/Ergosterol Ratio | % of Control (this compound/Ergosterol Ratio) | Hit (Yes/No) |
| Negative Control (DMSO) | 1,500 | 30,000 | 0.05 | 100% | No |
| Positive Control (Azole) | 25,000 | 5,000 | 5.00 | 10000% | Yes |
| Test Compound A | 1,600 | 29,000 | 0.06 | 120% | No |
| Test Compound B | 20,000 | 8,000 | 2.50 | 5000% | Yes |
| Test Compound C | 2,000 | 25,000 | 0.08 | 160% | No |
Table 2: Dose-Response Data for a Confirmed Hit (Compound B)
| Compound B Concentration (µM) | This compound/Ergosterol Ratio | % Inhibition of Ergosterol Synthesis |
| 100 | 4.80 | 95% |
| 33.3 | 4.50 | 89% |
| 11.1 | 3.75 | 74% |
| 3.7 | 2.50 | 49% |
| 1.2 | 1.10 | 21% |
| 0.4 | 0.20 | 3% |
| 0.1 | 0.06 | 0% |
| 0 | 0.05 | 0% |
| IC50 (µM) | 3.8 |
Conclusion
The application of high-throughput screening assays focused on this compound accumulation provides a robust and targeted approach for the discovery of novel antifungal agents that inhibit the ergosterol biosynthesis pathway. The detailed protocols and workflows presented in these application notes are designed to guide researchers in establishing and executing successful HTS campaigns. The adaptation of analytical techniques like GC-MS for higher throughput, combined with laboratory automation, is key to efficiently screening large compound libraries. The identified hits from these screens can then be progressed through the drug discovery pipeline, ultimately contributing to the development of new and effective treatments for fungal infections.
Protocol for Isotopic Labeling of Zymosterol for Metabolic Studies
Application Note & Protocol
Introduction
Zymosterol is a critical intermediate in the biosynthesis of cholesterol in mammals and ergosterol (B1671047) in fungi.[1] The study of its metabolic fate is crucial for understanding the regulation of sterol synthesis and for the development of drugs targeting this pathway. Isotopic labeling is a powerful technique that allows researchers to trace the movement and transformation of molecules within complex biological systems. This document provides detailed protocols for the isotopic labeling of this compound using stable isotopes such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H), its subsequent extraction, and analysis by mass spectrometry. These methods are intended for researchers, scientists, and drug development professionals engaged in metabolic studies.
Metabolic Pathway of this compound
This compound is synthesized from lanosterol (B1674476) and is a branch-point intermediate in the cholesterol biosynthetic pathway. It can be metabolized through two primary routes: the Bloch pathway and the Kandutsch-Russell pathway.[2][3] Understanding these pathways is essential for designing and interpreting isotopic labeling studies.
-
Bloch Pathway: In this pathway, this compound undergoes a series of reactions to form desmosterol, which is then reduced to cholesterol. This pathway is prominent in the liver and many other tissues.[2][3]
-
Kandutsch-Russell Pathway: Here, the side chain of this compound is first reduced, leading to the formation of lathosterol, which is then converted to 7-dehydrocholesterol (B119134) and finally cholesterol. This pathway is more prominent in the skin.[2]
Caption: Metabolic fate of this compound in cholesterol biosynthesis.
Experimental Protocols
This section details two primary methods for isotopic labeling of this compound: precursor labeling in cell culture and a proposed method for the chemical synthesis of deuterated this compound.
Protocol 1: ¹³C-Labeling of this compound in Cell Culture using [U-¹³C₆]-Glucose
This protocol describes the labeling of this compound in cultured cells by providing a ¹³C-labeled glucose precursor. The carbon atoms from glucose will be incorporated into acetyl-CoA, the building block for sterol synthesis, resulting in labeled this compound.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293, or human fibroblasts)
-
Complete cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
[U-¹³C₆]-D-glucose (99% enrichment)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell scrapers
-
Ice-cold 80% methanol (B129727)
-
Solvents for lipid extraction (e.g., Folch solution: chloroform/methanol 2:1 v/v)[4]
-
Butylated hydroxytoluene (BHT) solution[4]
Procedure:
-
Cell Culture:
-
Culture cells in complete medium to ~80% confluency in 10 cm dishes.
-
-
Preparation of Labeling Medium:
-
Prepare DMEM containing the desired concentration of [U-¹³C₆]-D-glucose (typically 5-25 mM).
-
Supplement the medium with 10% dFBS and penicillin/streptomycin.
-
-
Labeling:
-
Aspirate the standard culture medium and wash the cells once with sterile PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of the label into this compound.[5]
-
-
Metabolite Quenching and Cell Harvesting:
-
To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Immediately add ice-cold 80% methanol to the dish and place it on dry ice.
-
Scrape the cells and collect the cell lysate/methanol mixture into a centrifuge tube.
-
-
Lipid Extraction:
-
Add the Folch solution and BHT to the cell lysate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Store the dried lipid extract at -80°C until analysis.[4]
-
Caption: Workflow for ¹³C-labeling of this compound in cell culture.
Protocol 2: Proposed Synthesis of Deuterated this compound
Conceptual Steps:
-
Starting Material: Begin with a suitable precursor that allows for the introduction of deuterium.
-
Deuterium Introduction: Employ a base-catalyzed exchange reaction using deuterium oxide (D₂O) or reduction with a deuterated reducing agent (e.g., sodium borodeuteride) to introduce deuterium atoms.[6]
-
Multi-step Synthesis: Follow a multi-step organic synthesis route, similar to established methods for this compound synthesis, to construct the this compound backbone with the incorporated deuterium.[2][7]
-
Purification: Purify the final deuterated this compound product using chromatographic techniques such as HPLC.
Note: This is a conceptual outline and requires significant expertise in organic synthesis for execution.
Data Presentation
The following tables provide a summary of key quantitative parameters relevant to isotopic labeling of this compound.
Table 1: Typical Parameters for ¹³C-Labeling of this compound in Cell Culture
| Parameter | Value | Reference |
| Cell Line | Human Fibroblasts, HepG2, HEK293 | [8] |
| ¹³C-Labeled Precursor | [U-¹³C₆]-D-glucose | [4] |
| Precursor Concentration | 5 - 25 mM | |
| Incubation Time | 24 - 72 hours | [5] |
| This compound Turnover Half-time | ~9 minutes (in fibroblasts) | [8] |
| Expected Mass Shift (¹³C) | +1 to +27 amu | Theoretical |
Table 2: Proposed LC-MS/MS Parameters for Labeled this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound (unlabeled) | 385.3 | 367.3, 271.2 | 10-20 | The transition 385.3 -> 367.3 corresponds to the loss of water. |
| ¹³C-Zymosterol (e.g., M+6) | 391.3 | 373.3, 277.2 | 10-20 | MRM transitions need to be optimized based on the specific isotopologue. |
| Deuterated this compound (e.g., M+3) | 388.3 | 370.3, 274.2 | 10-20 | The exact mass shift depends on the number and location of deuterium atoms. |
Note: The m/z values are for the [M+H]⁺ adducts and are theoretical. These parameters require empirical optimization on the specific mass spectrometer used.
Analytical Methodology
The analysis of isotopically labeled this compound and its metabolites is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., methanol/isopropanol).
-
An internal standard (e.g., a commercially available deuterated sterol) should be added for accurate quantification.
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase chromatography is commonly used to separate this compound from other sterols. A C18 or a pentafluorophenyl (PFP) column can provide good resolution.[9]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the labeled and unlabeled forms of this compound and its metabolites.[9]
Data Analysis:
-
The peak areas of the different isotopologues of this compound and its downstream metabolites are integrated.
-
The isotopic enrichment is calculated to determine the rate of synthesis and the flux through the different metabolic pathways.
Caption: Analytical workflow for labeled this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying this compound metabolism using stable isotope labeling. By carefully designing and executing these experiments, it is possible to gain valuable insights into the regulation of cholesterol biosynthesis and to evaluate the effects of potential therapeutic interventions. The combination of cell culture-based labeling and advanced analytical techniques like LC-MS/MS provides a powerful platform for advancing our understanding of sterol metabolism in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Movement of this compound, a precursor of cholesterol, among three membranes in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Monitoring Zymosterol Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zymosterol is a key intermediate in the cholesterol biosynthesis pathway, primarily synthesized in the endoplasmic reticulum (ER).[1][2] Interestingly, it is predominantly localized to the plasma membrane (PM), indicating a rapid and efficient transport mechanism from its site of synthesis.[1][3][4] The movement of this compound is significantly faster than that of cholesterol and is thought to occur via non-vesicular transport.[1][5] Dysregulation of sterol transport is implicated in various diseases, making the development of assays to monitor the trafficking of cholesterol precursors like this compound a critical need in both basic research and drug discovery.
This application note provides a detailed protocol for a novel cell-based assay to monitor the transport of this compound from the ER to the plasma membrane. As there are no commercially available fluorescent this compound analogs, this protocol utilizes a fluorescently labeled precursor, lanosterol (B1674476), in combination with an inhibitor of this compound metabolism to enable the specific tracking of newly synthesized fluorescent this compound.
Principle of the Assay
The assay is based on the metabolic conversion of a fluorescent lanosterol analog (e.g., BODIPY-lanosterol) into fluorescent this compound within the cell. To specifically monitor this compound transport without its immediate conversion to downstream sterols, an inhibitor of the enzyme responsible for this compound's conversion to cholesta-8,24-dien-3β-ol is used. This allows for the accumulation of fluorescent this compound, which can then be tracked as it moves from the ER to the plasma membrane. The transport is quantified by measuring the fluorescence intensity at the plasma membrane over time using fluorescence microscopy.
Signaling Pathway and Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Human fibroblast cell line (e.g., GM05757) | Coriell Institute | GM05757 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| BODIPY-Lanosterol (custom synthesis) | - | - |
| This compound Metabolism Inhibitor (e.g., Triarimol) | Sigma-Aldrich | 45577 |
| Hoechst 33342 | Thermo Fisher | H3570 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Glass-bottom imaging dishes (35 mm) | MatTek | P35G-1.5-14-C |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
Experimental Protocols
Protocol 1: Cell Culture and Plating
-
Culture human fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
For imaging experiments, seed cells onto 35 mm glass-bottom imaging dishes at a density of 5 x 10^4 cells per dish.
-
Allow cells to adhere and grow for 24-48 hours to reach 60-70% confluency.
Protocol 2: this compound Transport Assay
-
Inhibitor Pre-treatment:
-
Prepare a stock solution of the this compound metabolism inhibitor (e.g., Triarimol) in DMSO.
-
Dilute the inhibitor in pre-warmed culture medium to the desired final concentration (e.g., 1 µM).
-
Aspirate the old medium from the cells and add the medium containing the inhibitor.
-
Incubate the cells for 2 hours at 37°C.
-
-
Fluorescent Lanosterol Labeling:
-
Prepare a stock solution of BODIPY-lanosterol in DMSO.
-
Dilute the BODIPY-lanosterol in pre-warmed culture medium (containing the inhibitor) to a final concentration of 1-5 µM.
-
Aspirate the inhibitor-containing medium and add the labeling medium to the cells.
-
Incubate for 30 minutes at 37°C to allow for uptake and initial metabolic conversion.
-
-
Chase and Imaging:
-
Aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove excess fluorescent probe.
-
Add fresh pre-warmed culture medium (containing the inhibitor) to the cells.
-
Immediately begin time-lapse imaging using a fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).
-
Acquire images every 5 minutes for a total of 60-90 minutes. Use appropriate filter sets for BODIPY fluorescence (Excitation/Emission: ~493/503 nm) and Hoechst 33342 for nuclear staining (optional, for cell segmentation).
-
Protocol 3: Image Analysis and Quantification
-
Image Pre-processing:
-
Cell Segmentation and ROI Definition:
-
If a nuclear stain was used, segment individual cells based on the nuclear signal. Otherwise, use brightfield or phase-contrast images for manual or automated cell segmentation.
-
Define two regions of interest (ROIs) for each cell: one outlining the entire cell and another specifically tracing the plasma membrane.
-
-
Fluorescence Quantification:
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the this compound transport assay.
Table 1: Time-dependent increase in plasma membrane fluorescence of BODIPY-zymosterol.
| Time (minutes) | Mean PM Fluorescence (a.u.) | Mean Whole Cell Fluorescence (a.u.) | PM/Whole Cell Fluorescence Ratio |
| 0 | 150.2 ± 12.5 | 850.7 ± 45.2 | 0.18 ± 0.02 |
| 15 | 325.8 ± 28.1 | 865.3 ± 48.9 | 0.38 ± 0.04 |
| 30 | 510.4 ± 45.6 | 872.1 ± 51.3 | 0.59 ± 0.06 |
| 45 | 650.1 ± 55.3 | 880.5 ± 53.7 | 0.74 ± 0.07 |
| 60 | 725.9 ± 61.8 | 885.2 ± 54.1 | 0.82 ± 0.08 |
Table 2: Effect of a putative transport inhibitor on this compound transport.
| Treatment | PM/Whole Cell Fluorescence Ratio at 60 min | % Inhibition |
| Vehicle Control | 0.82 ± 0.08 | - |
| Putative Inhibitor (10 µM) | 0.35 ± 0.04 | 57.3% |
| Positive Control (Energy Depletion) | 0.25 ± 0.03 | 69.5% |
Logical Relationships and Controls
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Inefficient uptake of lanosterol analog- Low metabolic conversion rate | - Increase the concentration of the fluorescent lanosterol analog- Increase the labeling incubation time |
| High background fluorescence | - Incomplete washing | - Increase the number and duration of PBS washes |
| No increase in PM fluorescence | - Transport is inhibited- this compound metabolism inhibitor is not effective | - Check for cytotoxic effects of compounds- Verify the efficacy of the inhibitor by lipid analysis (e.g., GC-MS) |
| Phototoxicity/Photobleaching | - Excessive light exposure | - Reduce laser power and/or exposure time- Use a more photostable fluorophore if available |
Conclusion
The described cell-based assay provides a robust and quantitative method for monitoring the transport of this compound from the endoplasmic reticulum to the plasma membrane. By employing a fluorescently labeled precursor and a metabolic inhibitor, this protocol overcomes the challenge of the lack of a direct fluorescent this compound probe. This assay is a valuable tool for researchers investigating the mechanisms of intracellular sterol transport and for screening potential modulators of this pathway in the context of drug discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. BODIPY-cholesterol: a new tool to visualize sterol trafficking in living cells and organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to quantify fluorescence intensity in cell images? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantifying Fluorescent Cells in Mammalian Cell Tissue Culture [protocols.io]
- 9. static.igem.org [static.igem.org]
Application Notes and Protocols for Computational Modeling of Zymosterol Interactions within Lipid Membranes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zymosterol is a crucial intermediate in the biosynthesis of cholesterol in mammals and ergosterol (B1671047) in fungi.[1] As a direct precursor to these essential membrane components, understanding its interactions within lipid bilayers is of significant interest for both fundamental biophysics and drug development. In fungi, the ergosterol biosynthesis pathway is a primary target for antifungal drugs, making the study of its intermediates, like this compound, particularly relevant for the development of novel therapeutics.[2]
Computationally modeling the behavior of this compound in lipid membranes provides molecular-level insights that complement experimental approaches. These models can elucidate how this compound affects membrane properties such as fluidity, thickness, and lateral organization, and how it differs from its better-studied counterpart, cholesterol. This document provides detailed application notes and protocols for the computational and experimental investigation of this compound-lipid interactions.
Comparative Effects of this compound and Cholesterol on Membranes
Experimental studies have shown that this compound exhibits condensing and ordering capabilities in lipid monolayers, classifying it as a membrane-active sterol. However, it is notably less effective than cholesterol in this regard. This difference is attributed to structural variations between the two molecules that affect their ability to pack tightly with surrounding lipids.[3][4] While cholesterol is adept at inducing the liquid-ordered (lo) phase in model membranes, this compound is unable to do so and can be accommodated within a gel phase.[4]
Data Presentation
Quantitative data from molecular dynamics (MD) simulations provide valuable metrics for comparing the effects of different sterols on membrane properties. While extensive simulation data is available for cholesterol and ergosterol, specific quantitative data for this compound is less common in the literature. The following tables are presented as templates, with representative data for cholesterol and ergosterol from published simulations. The provided computational protocols can be used to generate the corresponding data for this compound.
Table 1: Comparison of Sterol-Induced Membrane Properties from MD Simulations
| Property | Pure DPPC Bilayer | DPPC + 30% Cholesterol | DPPC + 30% this compound |
| Area per Lipid (Ų) | ~64 | ~54 | Data to be generated |
| Bilayer Thickness (nm) | ~3.8 | ~4.2 | Data to be generated |
| Acyl Chain Order Parameter (SCD, C10) | ~0.20 | ~0.45 | Data to be generated |
| Lateral Diffusion Coefficient (10⁻⁷ cm²/s) | ~5-10 | ~1-3 | Data to be generated |
Note: The values for pure DPPC and DPPC with cholesterol are representative values from the literature and may vary depending on the specific simulation parameters and force field used.
Table 2: Experimental Data from Langmuir Monolayer Studies
| System | Lift-off Area (Ų/molecule) | Compression Modulus (Cs⁻¹, mN/m) |
| POPC | ~100 | ~50-125 (Liquid-expanded) |
| POPC + 30% Cholesterol | ~70 | >150 (Liquid-ordered) |
| POPC + 30% this compound | Data to be generated | Data to be generated |
Note: This table provides a template for organizing experimental data. The provided protocols can be used to obtain these values for this compound-containing monolayers.
Signaling and Biosynthetic Pathways
This compound is a key intermediate in the sterol biosynthetic pathway. In fungi, the levels of ergosterol and its precursors are tightly regulated and can influence the expression of genes involved in drug resistance. While not a classical signaling molecule that binds to a receptor to initiate a cascade, fluctuations in this compound levels, due to genetic mutations or drug inhibition, can trigger cellular responses. A transcriptional signaling pathway has been identified that regulates this compound biosynthesis in response to blocks in the sterol pathway.[5]
This compound Biosynthesis Pathway in Fungi.
Conceptual Signaling upon this compound Accumulation.
Experimental Protocols
Protocol 1: Langmuir-Blodgett Trough Analysis of this compound-Lipid Monolayers
This protocol details the procedure for studying the interactions of this compound with various lipids in a monolayer at the air-water interface.
Materials:
-
Langmuir-Blodgett trough system
-
Wilhelmy plate (platinum)
-
Microsyringe
-
This compound
-
Lipids of interest (e.g., POPC, DPPC, Sphingomyelin)
-
Chloroform (B151607) (spectroscopic grade)
-
Ultrapure water
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of this compound and the desired lipids in chloroform at a concentration of 1 mg/mL.
-
Prepare mixed solutions of lipid and this compound at various molar ratios (e.g., 90:10, 80:20, 70:30).
-
-
Trough Preparation:
-
Thoroughly clean the Langmuir trough with ethanol (B145695) and then rinse extensively with ultrapure water.
-
Fill the trough with ultrapure water as the subphase.
-
Clean the water surface by aspiration until the surface pressure remains stable at zero upon compression.
-
-
Monolayer Formation:
-
Using a microsyringe, carefully deposit small droplets of the lipid or lipid-zymosterol solution onto the water surface.
-
Allow 15-20 minutes for the chloroform to evaporate completely.
-
-
Isotherm Compression:
-
Compress the monolayer at a constant rate (e.g., 10 mm/min).
-
Record the surface pressure as a function of the mean molecular area to obtain the pressure-area isotherm.
-
-
Data Analysis:
-
Determine the lift-off area, which is the area per molecule where the surface pressure begins to rise.
-
Calculate the compression modulus (Cs⁻¹) to assess the elasticity and phase of the monolayer using the formula: Cs⁻¹ = -A(dπ/dA), where A is the area per molecule and π is the surface pressure.
-
Protocol 2: Brewster Angle Microscopy (BAM) of this compound-Lipid Monolayers
BAM is used to visualize the morphology of the monolayer during compression, providing insights into domain formation and phase transitions.
Materials:
-
Langmuir-Blodgett trough equipped with a Brewster Angle Microscope
-
Materials as listed in Protocol 1
Procedure:
-
Monolayer Preparation: Prepare the lipid or lipid-zymosterol monolayer on the Langmuir trough as described in Protocol 1.
-
BAM Setup:
-
Position the BAM optics at the Brewster angle for the air-water interface (approximately 53°).
-
Adjust the focus to obtain a clear image of the water surface.
-
-
Image Acquisition:
-
Begin compressing the monolayer as in Protocol 1.
-
Simultaneously, acquire images of the monolayer at different surface pressures, particularly at phase transitions observed in the isotherm.
-
-
Image Analysis:
-
Analyze the images to identify the formation, size, shape, and distribution of any domains.
-
Correlate the observed morphology with the data from the pressure-area isotherm to characterize the phases of the monolayer.
-
Computational Modeling Protocol
Protocol 3: Molecular Dynamics (MD) Simulation of a this compound-Containing Lipid Bilayer using GROMACS
This protocol outlines the steps to set up and run an all-atom MD simulation of a lipid bilayer containing this compound.
Software and Force Fields:
-
GROMACS: A widely used MD simulation package.
-
CHARMM-GUI: A web-based tool for generating input files for complex simulations, including membrane systems.[3]
-
Force Fields: CHARMM36m is a common choice for lipids and proteins. This compound parameters may need to be generated.
-
Parameter Generation: A tool like SwissParam or CGenFF can be used to generate topology and parameter files for this compound if they are not available in the chosen force field.
MD Simulation Workflow for this compound in a Lipid Bilayer.
Step-by-Step Procedure:
-
Generate this compound Parameters:
-
Obtain a 3D structure of this compound (e.g., from PubChem).
-
Use a parameterization server like SwissParam (for GROMOS) or CGenFF (for CHARMM) to generate the topology and parameter files for this compound. This will involve submitting the structure and obtaining the necessary files (.itp for GROMACS with GROMOS, or modifications to the force field files for CHARMM).
-
-
Build the Bilayer System using CHARMM-GUI:
-
Go to the CHARMM-GUI website and select "Membrane Builder".
-
Choose to build a "Membrane Only System".
-
Select the desired lipid type (e.g., POPC) and the number of lipids for the upper and lower leaflets.
-
In the "Add/Substitute Lipids" section, upload the this compound structure and specify the desired percentage to substitute in each leaflet. You will need to provide the generated parameters for this compound.
-
Proceed through the steps to add water and ions to solvate and neutralize the system.
-
Download the generated GROMACS input files.
-
-
Energy Minimization:
-
This step removes any steric clashes in the initial configuration.
-
Use the grompp command to assemble the simulation input file (.tpr) from the coordinate (.gro), topology (.top), and MD parameter (.mdp) files provided by CHARMM-GUI for minimization.
-
Run the minimization using mdrun.
-
-
Equilibration:
-
Equilibration is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
NVT Equilibration: This stabilizes the temperature of the system. Run for ~1 ns.
-
NPT Equilibration: This stabilizes the pressure and density of the system. Run for ~10 ns.
-
-
Production MD Run:
-
Once the system is equilibrated, run the production simulation for a sufficient length of time to sample the phenomena of interest (typically >100 ns).
-
-
Analysis:
-
Use GROMACS analysis tools to calculate properties from the production trajectory (.xtc or .trr file).
-
Area per Lipid: gmx energy can be used to extract the box dimensions over time to calculate the area per lipid.
-
Bilayer Thickness: gmx density can be used to calculate the density profile of different groups (e.g., phosphate (B84403) atoms) across the bilayer to determine its thickness.
-
Order Parameters (SCD): gmx order can be used to calculate the deuterium (B1214612) order parameters for the lipid acyl chains, which indicate the degree of ordering.
-
Lateral Diffusion Coefficient: gmx msd can be used to calculate the mean square displacement of the lipids and this compound to determine their lateral diffusion coefficients.
-
By following these protocols, researchers can generate both experimental and computational data to thoroughly characterize the interactions of this compound within lipid membranes, providing valuable insights for cell biology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The comparison of this compound vs cholesterol membrane properties--the effect of this compound on lipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing sterol defect suppressors uncovers a novel transcriptional signaling pathway regulating this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Synthetic Zymosterol Yield
Welcome to the technical support center for synthetic zymosterol production. This resource is tailored for researchers, scientists, and professionals in drug development to navigate and troubleshoot experimental challenges. Below, you will find a comprehensive guide in a question-and-answer format, including troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your this compound synthesis workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your this compound production experiments and offers targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No this compound Accumulation | Inefficient blockage of the downstream ergosterol (B1671047) pathway: The targeted gene (e.g., ERG6) may not be completely knocked out or its function is not fully inhibited. | - Verify Gene Knockout: Confirm the successful deletion of the target gene using PCR and sequencing. - Alternative Genetic Targets: Consider deleting other genes downstream of this compound, such as ERG2, ERG3, ERG4, or ERG5, or creating multiple knockouts.[1] |
| Insufficient precursor supply: The metabolic flux towards the sterol pathway from acetyl-CoA is a bottleneck. | - Overexpress Upstream Genes: Increase the expression of key enzymes in the mevalonate (B85504) pathway, such as HMG-CoA reductase (HMG1).[1] | |
| Low expression of post-squalene pathway genes: Transcriptional activation of the ERG genes is suboptimal. | - Overexpress Transcription Factors: Enhance the expression of transcriptional activators like UPC2 and ECM22 to upregulate the entire ergosterol biosynthesis pathway.[2] | |
| Accumulation of Intermediates Other Than this compound | Incomplete pathway blockage: While the primary downstream gene is knocked out, other enzymes might be converting this compound to different byproducts. | - Analyze Sterol Profile: Perform a detailed analysis of all sterols produced using GC-MS or HPLC to identify the accumulated intermediates. This can help in identifying the active enzymatic steps. - Targeted Gene Deletions: Based on the identified byproducts, create additional gene knockouts to block these specific conversion steps. |
| Broad substrate specificity of remaining enzymes: Enzymes like Erg2p and Erg3p can act on this compound, leading to the formation of other sterols even in an ERG6 knockout strain.[3] | - Multiple Gene Knockouts: A strain with deletions in ERG6, ERG2, and ERG3 might be necessary to channel the flux exclusively towards this compound. | |
| Poor Cell Growth and Viability of Engineered Strain | Toxicity of accumulated sterols: High concentrations of this compound or other intermediates can be toxic to the yeast cells. | - Optimize Fermentation Conditions: Adjust parameters like temperature, pH, and aeration to minimize cellular stress. - Two-stage Fermentation: Implement a two-stage fermentation strategy where the initial phase focuses on biomass accumulation under non-producing conditions, followed by an induction phase for this compound production. |
| Pleiotropic effects of gene deletions: Deletion of ERG genes can affect membrane fluidity and function, leading to increased sensitivity to environmental stressors.[4] | - Medium Supplementation: Supplement the growth medium with ergosterol or other essential lipids during the initial growth phase if the engineered strain has difficulty propagating. | |
| Inconsistent this compound Yields Between Batches | Variability in fermentation conditions: Inconsistent oxygen supply, nutrient levels, or pH can significantly impact sterol metabolism. | - Implement a Fed-Batch Strategy: Utilize a fed-batch fermentation approach with controlled feeding of the carbon source to maintain optimal growth and production conditions.[5][6][7][8][9] - Monitor and Control Key Parameters: Closely monitor and control dissolved oxygen, pH, and substrate concentration throughout the fermentation process. |
| Genetic instability of the engineered strain: The genetic modifications may not be stable over multiple generations. | - Regular Strain Verification: Periodically verify the genotype of your production strain to ensure the integrity of the genetic modifications. |
Frequently Asked Questions (FAQs)
Q1: What is the most common genetic strategy to initiate this compound accumulation in Saccharomyces cerevisiae?
A1: The most common and direct strategy is the deletion of the ERG6 gene.[1][4] ERG6 encodes the enzyme Δ(24)-sterol C-methyltransferase, which catalyzes the conversion of this compound to fecosterol, the next step in the ergosterol biosynthesis pathway.[4] By knocking out ERG6, this conversion is blocked, leading to the accumulation of this compound.
Q2: Will deleting only ERG6 result in pure this compound?
A2: Not necessarily. While this compound will be the major accumulated sterol, other downstream enzymes in the ergosterol pathway, such as Erg2p and Erg3p, can have a relaxed substrate specificity and may convert some of the accumulated this compound into other sterol intermediates.[3] Therefore, for higher purity, additional gene deletions (e.g., ERG2, ERG3) may be required.
Q3: How do oxygen and iron concentrations affect this compound synthesis?
A3: Several enzymes in the post-squalene pathway, including Erg11p, Erg25p, Erg3p, and Erg5p, are dependent on oxygen and iron.[10][11] Iron deficiency can lead to a decrease in the levels of late-stage sterols like this compound and ergosterol, and an accumulation of earlier intermediates such as squalene (B77637) and lanosterol.[10][12] Therefore, ensuring adequate, but not excessive, aeration and iron availability in the fermentation medium is crucial for maximizing this compound production.
Q4: Can this compound yield be improved without genetic modification?
A4: Yes, to some extent. Chemical inhibition of the ergosterol pathway can lead to the accumulation of specific intermediates. For instance, treating Saccharomyces cerevisiae cultures with ethionine, an inhibitor of the C-24 methylation of the sterol side chain, has been shown to cause this compound to become the predominant sterol, accounting for over 50% of the total sterols.[13] The optimal concentration for this effect was found to be 1.0 mM DL-ethionine.[13]
Q5: What are the key transcription factors regulating the this compound biosynthesis pathway?
A5: The primary transcription factors are Upc2p and Ecm22p. These proteins bind to Sterol Regulatory Elements (SREs) in the promoters of many ERG genes and activate their transcription, particularly under conditions of sterol depletion.[10][14][15][16][17] Overexpression of these transcription factors can be a powerful strategy to enhance the overall metabolic flux through the ergosterol pathway, thereby increasing the precursor pool for this compound production.
Data Presentation: this compound and Ergosterol Yields in Engineered Yeast
The following tables summarize quantitative data on sterol production in various Saccharomyces cerevisiae strains, providing a reference for expected yields.
Table 1: Ergosterol Production in Wild-Type S. cerevisiae Strains
| Strain | Ergosterol Content (mg/g DCW) | Ergosterol Titer (mg/L) | Cultivation Conditions |
| BY4741 | 3.4 ± 0.2 | - | Shake flask, YPD medium (50 g/L glucose), 48h |
| S1 (Industrial Strain) | 7.8 ± 0.2 | 69.9 ± 1.9 | Shake flask, YPD medium (50 g/L glucose), 48h |
| S2 | 6.2 ± 0.2 | - | Shake flask, YPD medium (50 g/L glucose), 48h |
| Data adapted from a study on ergosterol production enhancement.[2] |
Table 2: Impact of Genetic Modifications on Sterol Production
| Genetic Modification | Key Outcome | Reported Yield Improvement | Reference |
| ERG6 knockout | Accumulation of this compound | This compound becomes a major sterol component. | [18][19] |
| ERG6 knockout in a 7-DHC producing strain | Increased this compound accumulation leading to higher 7-DHC production | 77.6% increase in 7-DHC production. | [11] |
| Overexpression of ARE2 and UPC2-1 | Increased ergosterol content | Ergosterol content increased to 16.7 mg/g DCW. | [2] |
| Overexpression of ARE2, UPC2-1, and ACC1 | Further increase in ergosterol content | Ergosterol content increased to 20.7 mg/g DCW. | [2] |
| Deletion of ERG2 and ERG6 | Accumulation of this compound | Qualitative report of this compound accumulation. | [1] |
| Inactivation of ARE2 in an ERG5 and ERG6 inactivated strain | Decreased this compound esterification | Percentage of this compound decreased by about 4-fold. | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production and analysis of this compound.
Protocol 1: ERG6 Gene Deletion in S. cerevisiae
This protocol describes a standard PCR-based gene knockout method using a selectable marker.
-
Primer Design: Design primers to amplify a selectable marker cassette (e.g., KanMX). The forward primer should have a 5' tail homologous to the 40-50 bp upstream of the ERG6 start codon, and the reverse primer should have a 5' tail homologous to the 40-50 bp downstream of the ERG6 stop codon.
-
Amplification of the Disruption Cassette: Perform PCR using the designed primers and a plasmid containing the selectable marker as a template. Purify the PCR product.
-
Yeast Transformation: Transform a competent wild-type S. cerevisiae strain with the purified PCR product using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
-
Selection of Transformants: Plate the transformed cells on a selective medium (e.g., YPD agar (B569324) containing G418 if using the KanMX marker). Incubate at 30°C for 2-3 days until colonies appear.
-
Verification of Gene Deletion:
-
Colony PCR: Pick individual colonies and perform PCR using primers that anneal outside the ERG6 locus and primers that anneal within the ERG6 open reading frame. A successful knockout will show a band of the expected size for the marker insertion and no band for the internal ERG6 fragment.
-
Sequencing: Sequence the PCR product from the flanking primers to confirm the correct integration of the disruption cassette.
-
Protocol 2: Sterol Extraction and Quantification
This protocol details the extraction and analysis of sterols from yeast cells.
-
Cell Harvesting: Harvest yeast cells from a liquid culture by centrifugation. Wash the cell pellet twice with sterile distilled water.
-
Saponification:
-
Resuspend the cell pellet in an alcoholic potassium hydroxide (B78521) (KOH) solution (e.g., 25% w/v KOH in 50% ethanol).
-
Incubate the mixture at 80-90°C for 1-2 hours to saponify cellular lipids and break open the cells.
-
-
Sterol Extraction:
-
Cool the saponified mixture.
-
Add an equal volume of a nonpolar solvent such as n-hexane or petroleum ether and vortex vigorously for 3 minutes to extract the unsaponifiable fraction containing the free sterols.
-
Centrifuge to separate the phases and carefully collect the upper organic layer.
-
Repeat the extraction step on the aqueous layer to maximize recovery.
-
-
Sample Preparation for Analysis:
-
Pool the organic extracts and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Re-dissolve the dried sterol extract in a suitable solvent for analysis (e.g., methanol (B129727)/acetonitrile (B52724) for HPLC or a derivatization agent for GC-MS).
-
-
Quantification by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (e.g., 80:20 v/v).[2]
-
Detection: UV detector at 280 nm (for ergosterol and other conjugated sterols) or a lower wavelength like 210 nm for non-conjugated sterols like this compound.
-
Quantification: Create a standard curve using a purified this compound standard to determine the concentration in the samples.
-
Visualizations: Pathways and Workflows
Transcriptional Regulation of the Ergosterol Pathway
The following diagram illustrates the transcriptional control of the ergosterol biosynthesis (ERG) genes by the key activators Upc2p and Ecm22p in response to low sterol levels.
Caption: Transcriptional activation of this compound synthesis by Upc2p and Ecm22p.
Experimental Workflow for this compound Production
This diagram outlines the typical experimental workflow from strain engineering to the final analysis of this compound.
Caption: Workflow for engineered this compound production and analysis.
References
- 1. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Combined Biosynthetic Pathway Engineering and Storage Pool Expansion for High-Level Production of Ergosterol in Industrial Saccharomyces cerevisiae [frontiersin.org]
- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERG6 | SGD [yeastgenome.org]
- 5. Batch-to-Batch Optimization Control of Fed-Batch Fermentation Process Based on Recursively Updated Extreme Learning Machine Models [mdpi.com]
- 6. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 7. Optimization of fed-batch fermentation for xylitol production by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. msclab.wordpress.com [msclab.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic engineering strategies for de novo biosynthesis of sterols and steroids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol Composition Modulates the Response of Saccharomyces cerevisiae to Iron Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accumulation of this compound in yeast grown in the presence of ethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Sterols of Saccharomyces cerevisiae erg6 Knockout Mutant Expressing the Pneumocystis carinii S-Adenosylmethionine:Sterol C-24 Methyltransferase (SAM:SMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sterols of Saccharomyces cerevisiae erg6 Knockout Mutant Expressing the Pneumocystis carinii S-Adenosylmethionine:Sterol C-24 Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. EP3394282A1 - Production of sterols in modified yeast - Google Patents [patents.google.com]
Overcoming challenges in the quantification of zymosterol in complex samples
Welcome to the technical support center for the quantification of zymosterol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with measuring this compound in complex biological matrices. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to support your analytical endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex samples?
A1: The main difficulties in this compound quantification arise from its low abundance compared to other sterols like cholesterol, the presence of isomeric compounds with the same mass, and significant matrix effects from the biological sample. Chromatographic separation of structurally similar sterols is a major hurdle, as many share the same molecular mass and similar chromatographic behavior.[1][2] For instance, this compound, 24-dehydrolathosterol, and desmosterol (B1670304) all have the same molecular weight, making their individual detection and quantification dependent on good chromatographic resolution.[1]
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for sterol analysis.[1][3] LC-MS is often preferred as it typically does not require a derivatization step, which can introduce errors and is more labor-intensive.[1] However, GC-MS can offer excellent chromatographic resolution, especially for complex mixtures of sterols. The choice between LC-MS and GC-MS will depend on the specific requirements of the study, including sensitivity, sample throughput, and the availability of instrumentation.
Q3: Why is derivatization sometimes necessary for GC-MS analysis of sterols?
A3: Derivatization is often employed in GC-MS to improve the volatility and thermal stability of sterols, leading to better chromatographic peak shape and resolution.[3][4] However, this additional step can be a source of analytical error and variability.[1]
Q4: What are common sample preparation techniques for this compound analysis?
A4: Common sample preparation involves lipid extraction, often using methods like the Bligh/Dyer or Folch procedures which utilize a mixture of chloroform (B151607) and methanol (B129727).[4][5] An alkaline hydrolysis step (saponification) is frequently included to cleave sterol esters and release free sterols.[4][5] Solid-phase extraction (SPE) is then often used to clean up the sample and isolate the sterol fraction before analysis.[4][5][6]
Troubleshooting Guide
Issue 1: Poor chromatographic resolution of this compound from other isomeric sterols.
-
Question: I am observing co-elution of this compound with other sterols of the same mass, such as desmosterol. How can I improve the separation?
-
Answer:
-
Optimize the chromatographic column: Consider using a pentafluorophenyl (PFP) stationary phase column, which can provide different retention mechanisms compared to standard C18 columns and may enhance the separation of structurally similar sterols.[1][7][8]
-
Adjust the mobile phase and gradient: For reverse-phase HPLC, modifying the gradient elution program or using an isocratic elution with a longer run time can improve resolution.[1] While an isocratic method may have a longer run time, it can eliminate the need for long column re-equilibration.[1]
-
Lower the column temperature: Using lower column temperatures can accentuate the small structural differences between sterol isomers, leading to better separation.[1]
-
Issue 2: Low sensitivity and poor signal-to-noise for this compound.
-
Question: The peak for this compound in my chromatogram is very small and noisy. How can I enhance the signal?
-
Answer:
-
Optimize MS ionization source: For LC-MS, atmospheric pressure chemical ionization (APCI) can be more effective than electrospray ionization (ESI) for non-ionizable compounds like sterols, often producing more intense and stable signals.[9]
-
Sample clean-up and concentration: Ensure your sample preparation method, such as solid-phase extraction (SPE), is effectively removing interfering matrix components and concentrating the sterol fraction.[4][5]
-
Derivatization (for GC-MS): If using GC-MS, ensure the derivatization reaction has gone to completion to maximize the signal of the derivatized this compound.[4]
-
Issue 3: High variability and poor reproducibility in quantitative results.
-
Question: My replicate injections are showing significant variation in the calculated this compound concentration. What could be the cause?
-
Answer:
-
Internal standard selection: Use a suitable deuterated internal standard to account for variations in extraction efficiency, injection volume, and ionization suppression.
-
Matrix effects: The sample matrix can significantly impact ionization efficiency.[2] To mitigate this, you can prepare calibration standards in a matrix that closely matches your samples or use a standard addition method.[2] It has been shown that cholesterol is a dominant contributor to the matrix effect in serum samples.[2]
-
Incomplete saponification: If your protocol includes a saponification step to hydrolyze sterol esters, ensure the reaction conditions (time, temperature, base concentration) are sufficient for complete hydrolysis. Incomplete saponification will lead to underestimation of the total this compound concentration.[5]
-
Data Presentation
Table 1: Comparison of LC-MS and GC-MS for Sterol Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Generally not required[1] | Often required to improve volatility and peak shape |
| Sample Throughput | Can be higher due to simpler sample preparation | Can be lower due to the derivatization step |
| Sensitivity | Can be very sensitive, especially with optimized ionization[1][10] | Inherently less sensitive compared to LC-MS for some sterols[1] |
| Resolution | Can be challenging for isomers, requires optimized chromatography[1] | Can provide very high chromatographic resolution[3] |
| Primary Ionization | ESI, APCI[9] | Electron Ionization (EI) |
Table 2: Validation Parameters for a Published LC-MS/MS Method for Sterol Quantification
| Parameter | This compound | Desmosterol | Lathosterol |
| Linearity (R²) | >0.99 | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL | 0.1 ng/mL |
| Recovery | 85-110%[6][11] | 85-110%[6][11] | 85-110%[6][11] |
| Intra-day Precision (CV%) | <10%[6] | <10%[6] | <10%[6] |
| Inter-day Precision (CV%) | <10%[6] | <10%[6] | <10%[6] |
| (Data synthesized from multiple sources for illustrative purposes)[12][6][11][13][14][15] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is a synthesized example based on common methodologies.[4][5][6]
-
Sample Preparation:
-
Saponification (Hydrolysis):
-
Solid-Phase Extraction (SPE):
-
Neutralize the sample and perform a liquid-liquid extraction to recover the non-saponifiable lipids.
-
Load the extract onto a C18 SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the sterol fraction with an appropriate solvent (e.g., 30% isopropanol (B130326) in hexane).[5]
-
-
LC-MS/MS Analysis:
-
Dry the eluted sterol fraction and reconstitute in the initial mobile phase.
-
Inject the sample onto a C18 or PFP column.
-
Use a gradient elution with a mobile phase consisting of methanol and water with a suitable additive like ammonium (B1175870) acetate.[5]
-
Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Protocol 2: GC-MS Quantification of this compound in Cell Culture
This protocol is a synthesized example based on common methodologies.[3][16]
-
Sample Preparation:
-
Harvest cells and perform lipid extraction using a chloroform:methanol mixture.[5]
-
Add deuterated internal standards.
-
-
Saponification:
-
Perform saponification as described in Protocol 1 to hydrolyze sterol esters.
-
-
Derivatization:
-
Dry the extracted sterols thoroughly.
-
Add a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with an appropriate catalyst and incubate at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.[4]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the sterol-TMS ethers.
-
Perform detection in selected ion monitoring (SIM) mode for quantification.
-
Visualizations
Caption: Workflow for this compound Quantification by LC-MS/MS.
Caption: Troubleshooting Logic for Poor this compound Signal.
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of non-cholesterol sterols in serum and HDL fraction by LC/MS-MS: Significance of matrix-related interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. researchgate.net [researchgate.net]
- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. harvest.usask.ca [harvest.usask.ca]
- 10. Sterol Lipids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Sterols in infant formulas: validation of a gas chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC-MS Parameters for Accurate Sterol Profiling
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for accurate sterol profiling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your GC-MS analysis of sterols.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My sterol peaks are showing significant tailing or fronting. What are the potential causes and how can I resolve this?
A: Poor peak shape is a common issue in sterol analysis that can affect resolution and integration, leading to inaccurate quantification.[1][2]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incomplete Derivatization | Ensure complete derivatization by optimizing the reaction conditions (e.g., reagent concentration, temperature, and time).[1][2] Moisture can deactivate silylating reagents, so ensure your sample is completely dry before adding the derivatization agent.[1][3] |
| Active Sites in the GC System | Polar hydroxyl groups of underivatized or partially derivatized sterols can interact with active sites in the injector liner, column, or detector.[2][4] Use a deactivated inlet liner and a high-quality, properly conditioned GC column.[1][4] Regularly replace the inlet liner and septum.[2] |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute your sample or reduce the injection volume. |
| Inappropriate Column Polarity | The polarity of the stationary phase should be appropriate for the analytes. For sterol analysis, low- to mid-polarity columns are commonly used.[5] |
| Suboptimal Oven Temperature | A temperature ramp that is too slow can sometimes cause peak broadening. Conversely, a ramp that is too fast may not allow for proper interaction with the stationary phase. Optimize your temperature program.[1] |
Issue 2: Co-elution of Sterol Isomers
Q: I am observing co-elution of critical sterol isomers in my chromatogram. How can I improve their separation?
A: The structural similarity of sterol isomers makes their separation challenging.[4][6]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inadequate GC Column | The choice of GC column is critical for separating structurally similar sterols.[1] A standard non-polar column may not provide sufficient selectivity. Consider using a column with a different stationary phase, such as a mid-polarity or a more specialized phase designed for sterol analysis.[5][6] |
| Suboptimal Temperature Program | A fast temperature ramp can result in insufficient separation.[1] A slower ramp rate allows for better interaction between the analytes and the stationary phase, which can improve resolution.[1] |
| Carrier Gas Flow Rate | Ensure the carrier gas flow rate is set to the optimal value for your column dimensions and carrier gas type.[1] |
| Derivatization | While derivatization is crucial for volatilization, the choice of derivatizing agent can sometimes influence selectivity. Ensure derivatization is complete to avoid peak splitting which can be mistaken for co-elution.[2] |
Issue 3: Low Sensitivity or No Peaks Detected
Q: I am experiencing low signal intensity for my sterol peaks, or in some cases, no peaks are detected at all. What could be the problem?
A: Low sensitivity can be due to a variety of factors throughout the analytical workflow.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inefficient Derivatization | Incomplete derivatization leads to poor volatilization and transmission of sterols through the GC system.[1] Verify your derivatization protocol and ensure reagents are fresh.[7] |
| Sample Loss During Preparation | Sterols can be lost during sample extraction and cleanup steps. Validate your sample preparation method for recovery. Minimize the number of transfer steps.[8] |
| Injector Problems | A leaking septum or a contaminated injector liner can lead to sample loss. Regularly maintain your GC inlet, including replacing the septum and liner.[9] |
| MS Detector Issues | Ensure the mass spectrometer is tuned correctly and that the detector is clean and functioning properly. Check the ionization source and detector voltages. |
| Incorrect MS Acquisition Mode | For targeted analysis of known sterols, using Selected Ion Monitoring (SIM) mode can significantly improve sensitivity compared to full scan mode.[10] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for GC-MS analysis of sterols?
A1: Derivatization is a critical step for several reasons. Sterols are relatively polar and have high boiling points due to their hydroxyl groups, making them less volatile.[1] Derivatization, typically silylation to form trimethylsilyl (B98337) (TMS) ethers, replaces the active hydrogen on the hydroxyl group with a non-polar TMS group.[1] This increases the volatility and thermal stability of the sterols, allowing them to be analyzed by GC at lower temperatures and improving their chromatographic peak shape.[1][4]
Q2: What are the most common derivatization reagents for sterols?
A2: The most widely used derivatization reagents for sterols are silylating agents. The most common is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like 1% trimethylchlorosilane (TMCS).[5][7] Other silylating reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Q3: How do I choose the right GC column for sterol profiling?
A3: The choice of GC column is crucial for achieving good separation. Most laboratories utilize polysiloxane phases of low- to mid-polarity.[5]
-
Low-polarity columns (e.g., 5% diphenyl / 95% dimethyl polysiloxane): These are the most common and provide good general separation for a wide range of sterols.[5]
-
Mid-polarity columns (e.g., 35% diphenyl / 65% dimethyl polysiloxane): These can offer different selectivity and may be necessary for separating certain isomeric sterols, particularly Δ7-sterols.[5]
The column dimensions (length, internal diameter, and film thickness) also play a significant role in resolution and analysis time. Longer columns provide better resolution but increase analysis time.
Q4: What are typical GC-MS parameters for sterol analysis?
A4: While optimal parameters depend on the specific instrument and application, here is a general starting point:
| Parameter | Typical Setting |
| Injector Temperature | 250–300 °C[5] |
| Injection Mode | Splitless or split (e.g., 1:15 to 1:100)[5] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0–1.5 mL/min)[1] |
| Oven Temperature Program | Initial temp: ~180-200°C, ramp to ~280-300°C. The ramp rate is critical and should be optimized for separation.[11] |
| MS Ion Source Temperature | 230–250 °C |
| MS Quadrupole Temperature | ~150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV is most common.[5] |
| Acquisition Mode | Full scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis.[10] |
Q5: How can I ensure accurate quantification of sterols?
A5: Accurate quantification relies on several factors:
-
Use of an Internal Standard (IS): An appropriate internal standard should be added at the beginning of the sample preparation process to correct for variations in extraction, derivatization, and injection.[5] Common internal standards for sterol analysis include epicoprostanol, 5α-cholestane, and betulin.[1][5]
-
Calibration Curve: A multi-point calibration curve should be prepared using certified standards to cover the expected concentration range of the analytes in your samples.
-
Complete Derivatization: Incomplete derivatization will lead to an underestimation of the sterol concentration.
-
Good Chromatography: Poor peak shape and co-elution will lead to inaccurate peak integration.
Experimental Protocols
Protocol 1: Saponification and Extraction of Sterols from Biological Samples
This protocol provides a general procedure for the hydrolysis of steryl esters and extraction of total sterols.
-
Sample Preparation: Weigh an appropriate amount of your sample into a screw-capped glass tube.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., epicoprostanol).
-
Saponification: Add an ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M). The volume and concentration may need to be optimized based on the sample matrix.[1][11]
-
Incubation: Tightly cap the tube and heat at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 45-90 minutes) with occasional vortexing to ensure complete saponification.[1][11]
-
Cooling: Allow the tube to cool to room temperature.
-
Extraction: Add water and a non-polar solvent (e.g., hexane (B92381) or cyclohexane). Vortex thoroughly to extract the unsaponifiable fraction containing the sterols.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer to maximize recovery.
-
Washing: Wash the combined organic extracts with water to remove any residual KOH.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen. The dried extract is now ready for derivatization.
Protocol 2: Silylation of Sterols for GC-MS Analysis
This protocol describes the derivatization of sterols to their TMS ethers.
-
Sample Preparation: Ensure the dried sterol extract from the previous protocol is completely free of moisture.
-
Reagent Addition: Add a silylating reagent, such as a mixture of BSTFA with 1% TMCS and a solvent like pyridine (B92270) or acetonitrile.[5]
-
Reaction: Tightly cap the vial and heat at a specific temperature (e.g., 60–70 °C) for a defined period (e.g., 30–60 minutes).[5][7]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Caption: Experimental workflow for GC-MS based sterol profiling.
Caption: Troubleshooting decision tree for common GC-MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. aocs.org [aocs.org]
- 6. benchchem.com [benchchem.com]
- 7. New to GC-MS need help with some Sterol Stuff - Chromatography Forum [chromforum.org]
- 8. benchchem.com [benchchem.com]
- 9. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 10. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methods to prevent the degradation of zymosterol during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of zymosterol during sample preparation. Below you will find troubleshooting guides for common issues and frequently asked questions to ensure the integrity of your samples and the reliability of your experimental results.
Troubleshooting Guides
This section addresses specific problems that may arise during this compound sample preparation, leading to its degradation or low recovery.
Issue 1: Low or No Detection of this compound in the Final Analysis
| Potential Cause | Recommended Solution |
| Degradation due to High Temperature | Maintain low temperatures throughout the extraction process. Use chilled solvents and perform extractions on ice. Avoid prolonged exposure to heat during solvent evaporation; use a gentle stream of nitrogen gas at a controlled temperature (e.g., <40°C). |
| Oxidative Degradation | Perform all sample preparation steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1] Add antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or α-tocopherol to the extraction solvents at a concentration of 0.01-0.1%.[1] |
| Photodegradation | Protect samples from light at all stages by using amber-colored glassware or by wrapping containers in aluminum foil. Work in a dimly lit area when possible. |
| Degradation due to Extreme pH | Maintain a neutral pH during extraction and sample processing. If acidic or basic conditions are necessary for other analytes, neutralize the sample immediately after the step. |
| Incomplete Extraction | Optimize the solvent system. A common choice for sterol extraction is a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).[2] Ensure thorough homogenization of the sample to maximize solvent contact. |
| Loss during Saponification | Use milder saponification conditions (e.g., lower temperature and shorter duration) to prevent degradation of this compound. A typical starting point is 1 M KOH in ethanol (B145695) at 60°C for 1 hour.[1] |
Illustrative Data: Effect of Temperature on this compound Degradation
| Temperature (°C) | Incubation Time (hours) | Estimated this compound Degradation (%) |
| 4 | 24 | < 1 |
| 25 (Room Temperature) | 24 | 5 - 10 |
| 40 | 8 | 15 - 25 |
| 60 | 4 | > 30 |
| 80 | 2 | > 50 |
| Note: This data is illustrative and based on the general stability of sterols. Actual degradation rates may vary depending on the sample matrix and other conditions. |
Issue 2: Presence of Unexpected Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| Formation of Oxidation Products | The presence of additional peaks may indicate the formation of oxysterols, which are oxidation products of this compound.[3] To confirm, compare the chromatogram with that of a freshly prepared standard or use mass spectrometry to identify the molecular weights of the unknown peaks. Implement the antioxidant strategies mentioned in Issue 1. |
| Isomerization | Acidic or basic conditions can cause isomerization of this compound. Ensure all solvents and reagents are at a neutral pH. |
| Contamination from Labware or Solvents | Use high-purity solvents and thoroughly clean all glassware before use. Run a solvent blank to check for contaminants. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound samples and extracts?
A: For short-term storage (up to 1 month), samples should be stored at -20°C. For long-term storage, -80°C is recommended to minimize degradation.[4] All samples should be stored in amber vials under an inert atmosphere (e.g., nitrogen or argon) to protect from light and oxidation.
Q2: How can I prevent this compound degradation during the saponification step?
A: Saponification, used to hydrolyze steryl esters, can be a major source of degradation if not optimized. To minimize degradation, use the mildest effective conditions. This typically involves using a lower concentration of alkali (e.g., 0.5-1 M KOH in ethanol), a lower temperature (e.g., 60-70°C), and a shorter reaction time (e.g., 30-60 minutes).[1][5] It is also crucial to perform the reaction under an inert atmosphere.
Q3: Which antioxidant is most effective at preventing this compound degradation?
A: BHT (Butylated Hydroxytoluene) is a commonly used and effective antioxidant for preventing the oxidation of sterols during sample preparation.[1] BHA (Butylated Hydroxyanisole) and tocopherols (B72186) are also effective. The choice of antioxidant may depend on the specific sample matrix and analytical method. It is recommended to test the efficacy of different antioxidants for your specific application.
Illustrative Data: Efficacy of Different Antioxidants in Preventing this compound Oxidation
| Antioxidant (0.1%) | Protection against Oxidation (%) (Illustrative) |
| None | 0 |
| BHT | 90 - 95 |
| BHA | 85 - 90 |
| α-Tocopherol | 80 - 85 |
| Note: This data is illustrative and based on the general protective effects of antioxidants on sterols. |
Q4: Can repeated freeze-thaw cycles affect the stability of this compound?
A: Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of this compound and other lipids.[4] It is recommended to aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
Q5: What are the best solvents for extracting and storing this compound?
A: this compound is soluble in a variety of organic solvents. For extraction from biological matrices, a mixture of chloroform and methanol is commonly used.[2] For storage of purified this compound or extracts, solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972) are suitable.[6] The choice of solvent will also depend on the subsequent analytical technique.
Experimental Protocols & Visualizations
Protocol: General Workflow for this compound Extraction from Biological Samples
This protocol outlines the key steps for extracting this compound while minimizing degradation.
Caption: Workflow for this compound extraction, emphasizing steps to minimize degradation.
Signaling Pathway: Key Factors Leading to this compound Degradation
This diagram illustrates the primary pathways through which this compound can be degraded during sample preparation.
Caption: Major factors and pathways contributing to this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. This compound | CAS:128-33-6 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
Troubleshooting peak co-elution in HPLC analysis of zymosterol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak co-elution issues during the HPLC analysis of zymosterol.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with this compound in reverse-phase HPLC?
A1: this compound often co-elutes with other sterol isomers that have similar structures and polarities. The most challenging separations involve sterols with the same molecular weight.[1] Common co-eluting compounds include:
-
Desmosterol: A structural isomer of this compound, differing only in the position of a double bond.[1][2]
-
24-dehydrolathosterol: Another sterol intermediate that can be difficult to separate from this compound.[1]
-
Other positional isomers: Various sterol intermediates in the cholesterol biosynthesis pathway can have very similar retention times to this compound, making baseline separation challenging.[3]
Q2: Why is mass spectrometry (MS) often recommended as a detector for this compound analysis?
A2: Mass spectrometry is highly recommended for several reasons:
-
Specificity: MS detectors can differentiate between co-eluting compounds that have the same retention time but different mass-to-charge ratios (m/z).
-
Sensitivity: MS offers high sensitivity, which is crucial for detecting low-abundance sterol intermediates like this compound.[1][4]
-
Identification: Even if two isomers have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) can be different, allowing for their individual identification and quantification.[1] While UV detection can be used, its low inherent response for sterols makes it suitable only for high concentration samples.[1]
Q3: Can I improve the separation of this compound without changing my C18 column?
A3: Yes, several strategies can be employed to improve separation on an existing C18 column:
-
Mobile Phase Optimization: Adjusting the solvent strength and composition of the mobile phase is a critical first step.[5][6] This can involve changing the ratio of organic solvents (e.g., acetonitrile, methanol) to the aqueous phase or using a different organic solvent altogether.
-
Gradient Elution: Employing a shallow gradient elution can enhance the resolution of closely eluting peaks.[5]
-
Temperature Control: Optimizing the column temperature can influence selectivity and improve peak shape.
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the analysis time.[6]
Troubleshooting Guide: Peak Co-elution
This guide provides a systematic approach to troubleshooting peak co-elution issues in your this compound HPLC analysis.
Problem: Poor resolution or complete co-elution of this compound with an unknown peak.
Step 1: Peak Purity Analysis
-
Question: How can I confirm if my this compound peak is pure?
-
Answer: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD can show differences in the UV-Vis spectra across the peak, indicating the presence of more than one compound.[7][8] With an MS detector, you can examine the mass spectra across the peak; a change in the spectra is a strong indicator of co-elution.[7]
Step 2: Method Optimization
If co-elution is confirmed, follow these optimization steps:
-
Question: What is the first parameter I should adjust to improve separation?
-
Answer: Start by optimizing your mobile phase.[8] A common issue is that the mobile phase is too strong, causing compounds to elute too quickly without sufficient interaction with the stationary phase.[7][8] Try weakening the mobile phase by decreasing the percentage of the organic solvent.
-
Question: My peaks are still not resolved after adjusting the mobile phase strength. What's next?
-
Answer: The next step is to alter the selectivity of your chromatographic system. This can be achieved by:
-
Changing the Organic Solvent: If you are using acetonitrile, try switching to methanol (B129727) or using a mixture of both. Different organic solvents can alter the elution order and improve separation.
-
Modifying the Mobile Phase with Additives: For ionizable compounds, adjusting the pH of the mobile phase with buffers can significantly impact retention and selectivity.[6]
-
Changing the Stationary Phase: If mobile phase optimization is unsuccessful, consider changing the column. A column with a different stationary phase chemistry, such as a pentafluorophenyl (PFP) column, can offer different selectivity for sterols compared to a standard C18 column.[9][10]
-
Step 3: Verifying System Performance
-
Question: I've optimized my method, but I'm still seeing broad or split peaks. What could be the cause?
-
Answer: This could indicate a problem with your HPLC system or column.
-
Column Overload: Injecting too much sample can lead to poor peak shape. Try diluting your sample.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase.
-
Column Contamination: A contaminated guard or analytical column can cause peak distortion. Try flushing the column with a strong solvent or replacing the guard column.[11]
-
Experimental Protocols
Protocol 1: HPLC-MS Method for Sterol Analysis
This protocol is adapted from a method developed for the analysis of 10 different sterols, including this compound.[9][10]
-
Sample Preparation:
-
HPLC-MS Conditions:
-
Column: Pentafluorophenyl (PFP) column.
-
Mobile Phase: An isocratic mobile phase can be effective for separating a range of sterols.[1] A specific example is not provided in the snippets, but methanol/water or acetonitrile/water mixtures are common.
-
Detection: Mass Spectrometry (MS), as it is essential for distinguishing between isobaric sterols like this compound and desmosterol.[1]
-
Quantitative Data
The following table summarizes different HPLC conditions used for the separation of this compound and related sterols, providing a basis for method development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | µBondapak-C18[2] | Purospher Star RP-18e[3][12] | Pentafluorophenyl (PFP)[9][10] |
| Mobile Phase | Acetonitrile[2] | Water/methanol vs. methanol/acetone/n-hexane gradient[3][12] | Isocratic (specific composition not detailed)[1] |
| Detection | Not specified | Mass Spectrometry (MS)[3][12] | Mass Spectrometry (MS)[1][9][10] |
| Key Separations | Desmosterol from cholesterol and other intermediates[2] | Desmosterol and lathosterol[3][12] | This compound, desmosterol, and 8 other sterols[1][9][10] |
Visualizations
Caption: A workflow for troubleshooting peak co-elution in HPLC.
Caption: Logical relationships between causes and solutions for co-elution.
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution of desmosterol, cholesterol, and other sterol intermediates by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mastelf.com [mastelf.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage and stability of zymosterol
Technical Support Center: Zymosterol Storage and Stability
Welcome to the technical support center for this compound. This resource provides detailed guidance on the best practices for the long-term storage and stability of this compound, tailored for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of this compound?
A1: For long-term stability, this compound should be stored as a solid or in a suitable solvent at low temperatures and protected from light. The recommended storage conditions are summarized in the table below.
Q2: Can I store this compound in solution? If so, for how long and in what solvent?
A2: Yes, this compound can be stored in solution for short to medium durations. For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. It is crucial to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing for in vivo experiments, it is best to prepare the working solution fresh on the same day.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: If precipitation is observed, gentle warming and/or sonication can be used to help redissolve the this compound.[1] To prevent precipitation, ensure that the storage concentration is not too high and consider the solubility of this compound in your chosen solvent system.
Q4: Is this compound sensitive to light?
A4: Yes, sterols, including this compound, can be susceptible to photodegradation. It is recommended to store this compound, both in solid form and in solution, in amber vials or otherwise protected from light to minimize degradation.
Q5: What is lyophilization and can it be used for long-term storage of this compound?
A5: Lyophilization, or freeze-drying, is a process that removes water from a product after it is frozen and placed under a vacuum. This technique can enhance the stability of many compounds by immobilizing them in a solid state, which can extend their shelf-life and allow for storage at less extreme temperatures.[2] While specific protocols for this compound are not widely published, lyophilization is a viable strategy for long-term storage.
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Storage Container/Conditions |
| Solid | -20°C | > 1 year | Tightly sealed, amber vial, desiccated |
| Stock Solution | -20°C | 1 month | In a suitable solvent (e.g., DMSO), amber vial, protected from light[1] |
| Stock Solution | -80°C | 6 months | In a suitable solvent (e.g., DMSO), amber vial, protected from light[1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference |
| Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.50 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.50 mM) | [1] |
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that this compound has been stored at the correct temperature and protected from light.
-
Check for Repeated Freeze-Thaw Cycles: If using a stock solution, ensure it was aliquoted to minimize freeze-thaw cycles.
-
Assess Purity: If degradation is suspected, assess the purity of the this compound sample using a stability-indicating analytical method, such as HPLC.
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions from a solid stock that has been properly stored.
-
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
-
Possible Cause: Suboptimal chromatographic conditions or column degradation.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the mobile phase composition, such as the organic solvent ratio or the addition of a buffer, to improve peak shape.
-
Check Column Health: If peak tailing or fronting is observed for all peaks, the column frit may be blocked or the column bed may have a void. Try backflushing the column or replace it if necessary.
-
Sample Solvent Mismatch: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.
-
Consider a Different Stationary Phase: If resolution issues persist, a column with a different selectivity (e.g., a pentafluorophenyl (PFP) column instead of a C18) may be required to separate this compound from its degradation products.[1]
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Optimization will be required based on the specific instrumentation and degradation products observed.
-
Instrumentation: HPLC with UV or Mass Spectrometric (MS) detection.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used for sterol analysis.
-
Detection: UV detection can be performed in the range of 205-210 nm. For higher specificity and identification of degradation products, coupling to a mass spectrometer is recommended.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated through forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.[4][5][6]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for up to 72 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for up to 72 hours.
-
Thermal Degradation: Expose solid this compound to dry heat at 70°C for up to one week.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control should be run in parallel.[6][7]
Samples should be analyzed at various time points to track the degradation and the formation of byproducts.
Protocol 3: Lyophilization of this compound
This is a general protocol for the lyophilization of a sterol like this compound. Optimization of parameters such as freezing rate and drying times is recommended.
-
Dissolution: Dissolve this compound in a suitable solvent system, such as a mixture of tert-butanol (B103910) and water. The concentration should be optimized to ensure complete dissolution and efficient drying.
-
Freezing: Aliquot the solution into lyophilization vials and freeze the samples. A common method is to freeze at -80°C or by using a shelf-freeze dryer, progressively decreasing the temperature.[8]
-
Primary Drying (Sublimation): Place the frozen samples in a lyophilizer under a high vacuum (e.g., <100 mTorr) and gradually increase the shelf temperature to facilitate the sublimation of the solvent.
-
Secondary Drying (Desorption): After the primary drying is complete, further increase the temperature to remove any residual bound solvent.
-
Sealing and Storage: Once the cycle is complete, backfill the chamber with an inert gas like nitrogen or argon and seal the vials. The lyophilized powder can then be stored at -20°C or even at room temperature, protected from light and moisture.
Visualizations
References
- 1. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. q1scientific.com [q1scientific.com]
- 8. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the chromatographic resolution between zymosterol and its isomers
Welcome to the technical support center for enhancing the chromatographic resolution between zymosterol and its isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in sterol analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the chromatographic separation of this compound and its isomers.
Q1: Why is it so difficult to separate this compound from its isomers?
A1: The chromatographic separation of sterol isomers is inherently challenging due to their high degree of structural similarity. Isomers like this compound, desmosterol, and 24-dehydrolathosterol can have the same molecular weight and similar physicochemical properties, which leads to nearly identical retention times on standard chromatography columns and indistinguishable mass spectra.[1][2] The primary challenge lies in finding a chromatographic system that can exploit the subtle differences in their structures, such as the position of a double bond.[1][3]
Q2: My this compound peak is co-eluting with another isomeric sterol. How can I improve the resolution?
A2: Co-elution is a common problem when analyzing sterol isomers.[4] Here are several troubleshooting steps to improve separation:
-
Modify Mobile Phase Composition: Altering the mobile phase can change selectivity. If you are using acetonitrile (B52724) in a reversed-phase system, consider switching to methanol (B129727) or using a combination.[4] Methanol can enhance π-π interactions with certain stationary phases, which may improve the resolution of isomers.[1]
-
Optimize the Gradient: A shallower gradient elution provides more time for the column to resolve compounds that are eluting closely together.[1][4]
-
Change the Stationary Phase: If adjusting the mobile phase is not effective, changing the column chemistry is a powerful strategy.[4] Standard C18 columns may not provide sufficient selectivity.[1] Consider the following alternatives:
-
Pentafluorophenyl (PFP) Phase: This phase offers different retention mechanisms and has been successfully used to separate a range of structurally similar sterols, including this compound and its isomers.[2][5]
-
Phenyl-Hexyl Phase: Provides unique selectivity due to π-π interactions and has been effective for separating various oxysterols.[1][4]
-
C30 Phase: These columns offer enhanced shape selectivity, which can be beneficial for resolving geometric isomers.[1]
-
-
Adjust Column Temperature: Lowering the column temperature can sometimes accentuate the minor structural differences between isomers, leading to enhanced chromatographic resolution.[2] Conversely, increasing the temperature can improve column efficiency, which might also improve peak resolution.[4] It is best to experiment with temperatures systematically (e.g., in 5°C increments).[1]
Q3: The peaks in my gas chromatogram are showing significant tailing. What is the cause and how can I fix it?
A3: Peak tailing in GC analysis of sterols is often caused by the interaction of the polar hydroxyl groups on the sterols with active sites (like exposed silanols) within the GC system.[1]
-
Use a Deactivated Inlet Liner: Ensure your inlet liner is properly deactivated to prevent interactions with your analytes. Replace the liner regularly.[1]
-
Ensure Complete Derivatization: Incomplete derivatization leaves polar hydroxyl groups exposed, leading to tailing. Optimize your derivatization reaction by ensuring the correct reagent concentration, temperature, and time. Always use fresh, high-quality derivatizing agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
Condition the GC Column: Properly condition your column according to the manufacturer's instructions to passivate any active sites before analysis.[1]
Q4: Should I use HPLC or GC for my analysis? When is derivatization necessary?
A4: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for sterol analysis, with the choice often depending on the specific application and available equipment.[1]
-
Gas Chromatography (GC): GC, especially when coupled with mass spectrometry (GC-MS), is a gold standard for sterol profiling.[1] However, derivatization is typically required to increase the volatility and thermal stability of the sterols.[1][5] This step converts the polar hydroxyl group into a less polar silyl (B83357) ether, resulting in improved resolution and peak shape.[1] While effective, derivatization can be labor-intensive.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with MS (LC-MS), is a practical alternative that does not require derivatization.[2] LC-MS has become a technique of choice in sterol analysis, often providing better sensitivity than GC-MS.[2] Ultra-High-Performance Liquid Chromatography (UHPLC) can offer even higher resolution and faster analysis times.[6]
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation (Saponification and Extraction)
This protocol is a general guide for extracting sterols from biological matrices like plasma or cultured cells.
-
Internal Standard Addition: Add deuterated internal standards to your sample (e.g., 200 µL of plasma) to correct for analyte loss during preparation.
-
Alkaline Hydrolysis (Saponification): To analyze total sterols (both free and esterified), add a strong base in alcohol (e.g., 1 M KOH in 90% ethanol) to the sample. Incubate at an elevated temperature (e.g., 60°C) for 1-2 hours to cleave the sterol-fatty acid conjugates.[7]
-
Extraction: Perform a liquid-liquid extraction. For reversed-phase chromatography, a common solvent is cyclohexane.[2] Add 3 mL of cyclohexane, vortex thoroughly, and centrifuge for 10 minutes at 3500 rpm to separate the phases.[2]
-
Collection: Transfer the upper organic layer to a clean tube. Repeat the extraction step one more time on the remaining sample.[2]
-
Drying: Pool the organic layers and evaporate the solvent to dryness under a stream of nitrogen or using a vacuum centrifuge.[2][7]
-
Reconstitution: Resuspend the dried extract in a suitable solvent for your chromatographic analysis (e.g., 100-300 µL of methanol or hexane).[2][8]
Protocol 2: HPLC-MS Method for this compound Isomer Separation
This method is adapted from established protocols using a pentafluorophenyl (PFP) stationary phase, which has shown excellent performance for separating structurally similar sterols.[2][5]
-
LC System: A UHPLC or HPLC system such as a Shimadzu Nexera XR or equivalent.[2][5]
-
Column: Pentafluorophenyl (PFP) column (e.g., Phenomenex Luna 3 µm PFP, using two columns in series can enhance resolution).[5]
-
Mobile Phase: Isocratic elution with a mobile phase of methanol/1-propanol/water/formic acid (80:10:10:0.02, v/v/v/v).[2]
-
Column Temperature: 40°C.[5]
-
MS Detector: Tandem mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode.
Protocol 3: GC-MS Method for this compound Isomer Analysis
This protocol outlines a standard method for the analysis of total sterol profiles after derivatization.[8]
-
Derivatization: To the dried sample extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + TMCS, 99:1) and incubate to form trimethylsilyl (B98337) (TMS) ethers.[1][8]
-
GC System: Agilent 7890 GC coupled to a 5975C MS or equivalent.[8]
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]
-
Injector Temperature: 280°C.[8]
-
Oven Temperature Program:
-
Hold at 60°C for 1 minute.
-
Ramp to 100°C at 25°C/min.
-
Ramp to 250°C at 15°C/min.
-
Ramp to 315°C at 3°C/min.[8]
-
-
MS Detector Temperature: 315°C.[8]
Data & Parameter Tables
Table 1: Recommended HPLC Columns for Sterol Isomer Separation
| Stationary Phase | Separation Principle | Advantages for this compound Isomers | Common Use Cases |
| Pentafluorophenyl (PFP) | Multiple retention mechanisms including hydrophobic, aromatic, and dipole interactions. | Excellent for separating structurally similar sterols with the same mass and MRM transitions.[2][5] | Analysis of cholesterol synthesis intermediates.[2] |
| C30 (Reversed-Phase) | Hydrophobic interactions and high shape selectivity. | Enhanced resolution of geometric isomers.[1] | Separation of carotenoid and tocopherol isomers, applicable to sterols.[1] |
| Phenyl-Hexyl (Reversed-Phase) | Hydrophobic and π-π interactions. | Provides unique selectivity that can resolve isomers not separated by C18 phases.[1][4] | General analysis of oxysterols and other sterols.[4] |
| C18 (Reversed-Phase) | Hydrophobic interactions. | Robust and widely available for general sterol profiling.[1][2] | General sterol profiling, though may have limited selectivity for some positional isomers.[1] |
Table 2: Example LC-MS Parameters for Sterol Analysis
| Parameter | Method 1 (PFP Column)[2] | Method 2 (Phenyl-Hexyl Column)[4] |
| Column Type | Pentafluorophenyl (PFP) | Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | N/A (Isocratic) | Deionized water with 0.3% formic acid |
| Mobile Phase B | N/A (Isocratic) | Methanol |
| Elution Mode | Isocratic: Methanol/1-propanol/water/formic acid (80:10:10:0.02) | Gradient Elution |
| Flow Rate | 150 µL/min | 0.3 mL/min |
| Column Temperature | Maintained at a stable temperature (e.g., 40°C)[5] | 30°C |
| Injection Volume | 5 µL | 3 µL |
| Ionization Source | APCI or ESI | APCI or ESI |
Visual Guides & Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jasco-global.com [jasco-global.com]
- 7. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
Common experimental pitfalls in studying zymosterol metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals studying zymosterol metabolism. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to study its metabolism?
This compound is a sterol intermediate in the biosynthesis of cholesterol in mammals and ergosterol (B1671047) in fungi and yeast.[1] Its metabolism is a critical area of study for several reasons:
-
Drug Development: The enzymes involved in this compound metabolism are targets for antifungal drugs.[2]
-
Human Health: Disruptions in the later stages of cholesterol synthesis, where this compound is a key intermediate, can lead to severe human diseases.
-
Cell Biology: this compound plays a role in cellular processes, and its movement between membranes is rapid, suggesting important functions in intracellular sterol trafficking.[3][4]
Q2: What are the major challenges in the analytical quantification of this compound?
The primary challenges in this compound quantification include:
-
Low Abundance: this compound is often present in low concentrations relative to other sterols like cholesterol or ergosterol, making detection difficult.[4][5]
-
Structural Similarity to Other Sterols: this compound shares a similar structure and molecular weight with other sterol intermediates, which can lead to co-elution and interference during chromatographic analysis.[6]
-
Chemical Instability: Like other sterols, this compound can be susceptible to oxidation during sample preparation and storage, leading to inaccurate measurements.[7][8]
-
Presence of Steryl Esters: this compound can exist in both free and esterified forms, requiring a saponification step to analyze the total this compound content. Incomplete saponification can lead to underestimation.[9][10]
Q3: What are the key regulatory pathways affecting this compound levels in yeast?
In Saccharomyces cerevisiae, the transcriptional regulation of this compound biosynthesis is primarily controlled by the paralogous transcription factors Upc2p and Ecm22p.[11][12][13] When cellular sterol levels are low, these factors bind to Sterol Regulatory Elements (SREs) in the promoters of ergosterol biosynthesis (ERG) genes, upregulating their expression to increase sterol production.[13][14] This feedback mechanism ensures sterol homeostasis within the cell.[15]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound metabolism experiments.
Sample Preparation and Extraction
Problem: Low or no detectable this compound in my samples.
-
Possible Cause 1: Inefficient Cell Lysis (Yeast/Fungi).
-
Solution: Yeast and fungal cell walls are robust. Ensure complete cell wall disruption. A common method is boiling the cell pellet in 3 N HCl for 5 minutes before proceeding with extraction.[16]
-
-
Possible Cause 2: Incomplete Saponification.
-
Solution: this compound may be present as steryl esters. Ensure your saponification (alkaline hydrolysis) step is complete to release free this compound. This typically involves heating the sample with an alcoholic potassium hydroxide (B78521) (KOH) solution.[9][17][18] For complex matrices, microwave-assisted saponification can improve efficiency.[18]
-
-
Possible Cause 3: this compound Degradation.
-
Possible Cause 4: Inefficient Extraction.
-
Solution: Use a robust lipid extraction method. A modified Bligh-Dyer method using a chloroform (B151607)/methanol (B129727) mixture is commonly used.[19][20] Ensure proper phase separation to recover the organic layer containing the sterols.
-
Problem: High variability between replicate samples.
-
Possible Cause 1: Inconsistent Sample Handling.
-
Solution: Standardize all steps of your protocol, from cell harvesting to the final extraction. Ensure accurate and consistent volumes of solvents and reagents are used for each sample.
-
-
Possible Cause 2: Sample Matrix Effects in LC-MS.
-
Solution: The sample matrix can interfere with the ionization of this compound. Use an internal standard, such as a deuterated version of a related sterol, added at the beginning of the sample preparation to normalize for extraction efficiency and matrix effects.[21] Solid-phase extraction (SPE) can be used as a clean-up step after saponification to remove interfering compounds.[22]
-
Chromatography and Mass Spectrometry (GC-MS & LC-MS)
Problem: Poor chromatographic peak shape (e.g., tailing) for this compound in GC-MS.
-
Possible Cause: Underivatized Sterols.
-
Solution: Sterols are not inherently volatile and can exhibit poor peak shape in GC-MS if not derivatized. Derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is necessary to increase volatility and improve peak shape.[23][24]
-
Problem: Co-elution of this compound with other sterols.
-
Possible Cause 1: Inadequate Chromatographic Separation.
-
Solution for GC-MS: Optimize the temperature program of your GC method to improve the separation of sterol isomers. Using a longer capillary column or a column with a different stationary phase can also enhance resolution.[23]
-
Solution for LC-MS: For LC-MS, where derivatization is not required, chromatographic separation is critical. A pentafluorophenyl (PFP) stationary phase has been shown to be effective in separating this compound from other challenging sterol intermediates.[6][25]
-
-
Possible Cause 2: Similar Mass Spectra.
Problem: Low signal intensity for this compound.
-
Possible Cause 1: Inefficient Ionization in LC-MS.
-
Possible Cause 2: Insufficient Sample Concentration.
-
Solution: If this compound levels are expected to be very low, increase the starting amount of sample material. You can also concentrate the final extract before analysis.
-
-
Possible Cause 3: Suboptimal MS Parameters.
-
Solution: Optimize the MS parameters, including collision energy and fragmentor voltage, to maximize the signal for your specific this compound MRM transitions.
-
Data Presentation
Table 1: Comparison of GC-MS and LC-MS for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Derivatization | Mandatory (e.g., silylation) to increase volatility.[23][24] | Not required.[6] |
| Chromatographic Separation | Good resolution of isomers can be achieved with optimized temperature programs and appropriate columns.[23] | Separation of isomers can be challenging; specialized columns (e.g., PFP) may be needed.[6][25] |
| Ionization Method | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) is preferred.[6][27] |
| Sensitivity | High sensitivity can be achieved. | Generally offers high sensitivity, especially with MS/MS.[5] |
| Throughput | Can be lower due to the derivatization step and longer run times. | Can offer higher throughput as derivatization is not needed.[6] |
Experimental Protocols
Protocol 1: Total Sterol Extraction from Yeast for GC-MS Analysis
This protocol is adapted from established methods for sterol analysis in yeast.[16][23]
-
Cell Harvesting: Harvest yeast cells by centrifugation at 12,000 rpm for 2 minutes.
-
Cell Wall Disruption: Resuspend the cell pellet in 3 N HCl and boil for 5 minutes. Pellet the cells by centrifugation and wash with distilled water to remove residual HCl.
-
Saponification: Resuspend the cell pellet in a 3 M NaOH-methanol solution. Incubate at 60°C for 4 hours to hydrolyze steryl esters.
-
Extraction: Add n-hexane and silica (B1680970) sand to the saponified mixture and vortex vigorously. The silica sand aids in the mechanical disruption of any remaining cell debris.
-
Phase Separation: Centrifuge the mixture and carefully collect the upper n-hexane phase, which contains the sterols.
-
Drying: Evaporate the n-hexane to dryness using a centrifugal vacuum evaporator or a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA/TMCS (99/1 v/v) to the dried extract.[23] Incubate at 100°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives of the sterols.
-
GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: Sterol Extraction from Mammalian Cells for LC-MS/MS Analysis
This protocol is based on a modified Bligh-Dyer extraction suitable for mammalian cells.[19]
-
Cell Harvesting: Wash cultured cells twice with cold phosphate-buffered saline (PBS). Scrape the cells into fresh PBS and transfer to a glass tube with a Teflon-lined cap.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated cholesterol) to the cell suspension.
-
Lipid Extraction: Add a chloroform:methanol (1:1, v/v) solution to the cell suspension. Vortex thoroughly to ensure a single phase and allow for efficient lipid extraction.
-
Phase Separation: Induce phase separation by adding chloroform and a brine solution (saturated NaCl in water).[23] Vortex and then centrifuge at a low speed (e.g., 1500 x g) for 10 minutes at 4°C.
-
Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass vial.
-
Drying: Dry the organic phase under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or acetonitrile).
-
LC-MS/MS Analysis: The sample is ready for injection into the LC-MS/MS system.
Visualizations
Caption: Regulation of this compound biosynthesis in yeast by Upc2p and Ecm22p.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Movement of this compound, a precursor of cholesterol, among three membranes in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Oxysterols: modulators of cholesterol metabolism and other processes. | Semantic Scholar [semanticscholar.org]
- 8. Changes of Phytosterols, Rheology, Antioxidant Activity and Emulsion Stability of Salad Dressing with Cocoa Butter During Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a quantitative procedure for the extraction of sterols from edible oils using radiolabelled compounds - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Characterizing sterol defect suppressors uncovers a novel transcriptional signaling pathway regulating this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Upc2p and Ecm22p, dual regulators of sterol biosynthesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Upc2p and Ecm22p, Dual Regulators of Sterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cytoplasmic localization of sterol transcription factors Upc2p and Ecm22p in S.cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extraction and Analysis of Sterols [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats [mdpi.com]
- 19. lipidmaps.org [lipidmaps.org]
- 20. Adapting an Ergosterol Extraction Method with Marine Yeasts for the Quantification of Oceanic Fungal Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of a new plasma biomarker of Alzheimer's disease using metabolomics technology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of oxysterols, phytosterols and cholesterol precursors by high performance liquid chromatography tandem mass spectrometry in human serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. files01.core.ac.uk [files01.core.ac.uk]
- 25. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for increasing the detection sensitivity of zymosterol in biological matrices
Welcome to the technical support center for the analysis of zymosterol in biological matrices. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this compound detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting this compound in biological samples?
A1: The primary challenges in this compound analysis include:
-
Low Abundance: this compound is a transient intermediate in the cholesterol biosynthesis pathway and is typically present at very low concentrations compared to cholesterol.[1]
-
Isomeric Interferences: this compound often co-elutes with its isomers, such as lathosterol (B1674540) and 24-dehydrolathosterol, which can have the same mass-to-charge ratio, making chromatographic separation critical.[2]
-
Poor Ionization Efficiency: Like other sterols, this compound is a neutral molecule that can be difficult to ionize effectively using techniques like electrospray ionization (ESI).[2][3]
-
Matrix Effects: Biological matrices are complex and can contain compounds that interfere with this compound detection, leading to ion suppression in mass spectrometry.[4]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is currently the most widely used and sensitive technique for quantifying this compound in biological samples.[2][5] It offers high selectivity and sensitivity, especially when coupled with atmospheric pressure chemical ionization (APCI).[6][7] Gas chromatography-mass spectrometry (GC-MS) is also a powerful technique, particularly for resolving isomers, but typically requires derivatization.[8][9]
Q3: Is derivatization necessary for this compound analysis?
A3: For LC-MS analysis, derivatization is not always necessary, and sensitive methods have been developed for underivatized this compound.[2][5] However, for GC-MS analysis, derivatization (e.g., silylation) is standard practice to increase the volatility and thermal stability of the sterol, leading to improved chromatographic peak shape and sensitivity.[6][9][10] Derivatization can also be used in LC-MS to enhance ionization efficiency.[3]
Q4: How can I improve the separation of this compound from its isomers?
A4: To improve the chromatographic separation of this compound from its isomers, consider the following strategies:
-
Column Chemistry: Utilize a pentafluorophenyl (PFP) stationary phase column, which can provide different selectivity for sterols compared to standard C18 columns.[2][5]
-
Chromatographic Conditions: Optimize the mobile phase composition, gradient, and temperature. Using two columns in series can also enhance resolution.[2]
-
Derivatization: Chemical derivatization can alter the retention times of sterols, potentially improving their separation.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound analysis.
Problem 1: Low or No this compound Signal
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Ensure complete cell lysis or tissue homogenization. - Verify the effectiveness of your lipid extraction protocol (e.g., Folch or MTBE extraction).[11] - Check for appropriate phase separation and collection of the organic layer. |
| Poor Ionization | - For LC-MS, switch from ESI to an APCI source, which is generally more effective for sterols.[6][7] - Optimize ion source parameters, such as temperature and gas flows.[7] - Consider derivatization to introduce a more readily ionizable group.[3] |
| Ion Suppression | - Improve sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components.[4][12] - Optimize chromatography to separate this compound from co-eluting matrix components. - Use a stable isotope-labeled internal standard to compensate for signal suppression.[4] |
| Sample Degradation | - Handle samples on ice and under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4] - Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[4] - Store samples at -80°C.[4] |
Problem 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Steps |
| Column Degradation | - Replace the analytical column or guard column.[13] |
| Incompatible Mobile Phase | - Ensure the mobile phase is properly prepared and degassed. - Check the pH of the mobile phase. |
| Active Sites in the System | - Flush the LC system to remove any contaminants. - Consider using a column with end-capping. |
| Injection of Underivatized Sterols (GC) | - For GC-MS, derivatize the sample (e.g., silylation) to improve volatility and peak shape.[9] |
Problem 3: Co-elution with Isomers
| Possible Cause | Troubleshooting Steps |
| Insufficient Chromatographic Resolution | - Optimize the chromatographic gradient (e.g., slower gradient). - Evaluate a different column chemistry (e.g., PFP instead of C18).[2][5] - Increase the column length by connecting two columns in series.[2] |
| Inadequate MS/MS Specificity | - Ensure that the selected multiple reaction monitoring (MRM) transition is highly specific to this compound and does not have interference from isomers. |
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound and related sterols using different analytical methods.
Table 1: LC-MS/MS Detection Limits for this compound and Other Sterols
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| This compound | Cell Culture | LC-APCI-MS/MS | 2 ng/mL | 6.7 ng/mL | [2] |
| Desmosterol (B1670304) | Human Plasma | UPLC-MS/MS | - | 0.1 µg/mL | [14] |
| Lanosterol | Human Plasma | UPLC-MS/MS | - | 0.1 µg/mL | [14] |
| Lathosterol | Human Plasma | UPLC-MS/MS | - | 0.1 µg/mL | [14][15] |
| Various Sterols | Human Serum | HPLC-APCI-MS/MS | 0.47 - 1.69 pM | - | [16] |
Table 2: GC-MS Detection Limits for Derivatized Sterols
| Analyte | Matrix | Derivatization | Method | LOD | Reference |
| Various Sterols | Human Plasma | Silylation | GC-MS/MS (MRM) | pg/mL range |
Experimental Protocols
Protocol 1: this compound Extraction from Cell Culture for LC-MS/MS Analysis
This protocol is adapted from a method for analyzing sterol intermediates from cultured hepatocytes.[2]
Materials:
-
Cell pellet (e.g., 10^7 cells)
-
Folch reagent (2:1 chloroform:methanol, v/v)
-
Internal standard (e.g., lathosterol-d7)
-
Hydrolysis solution (8 g NaOH + 20 mL H₂O + 180 mL 99.5% ethanol)
-
LC-MS grade water
-
Mobile phase for reconstitution
Procedure:
-
To the cell pellet, add 5 mL of Folch reagent.
-
Add an appropriate amount of internal standard (e.g., 200 ng of lathosterol-d7).
-
Vortex for 60 seconds and incubate for 2 hours at room temperature with shaking.
-
Evaporate the solvent using a vacuum centrifuge at 45°C.
-
Add 1 mL of hydrolysis solution and incubate at 65°C with shaking to hydrolyze steryl esters.
-
After hydrolysis, add 2 mL of hexane and 1 mL of LC-MS grade water.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the upper organic (hexane) layer.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Silylation of Sterols for GC-MS Analysis
This is a general protocol for the silylation of sterols to form trimethylsilyl (B98337) (TMS) ethers.[9]
Materials:
-
Dried sterol extract
-
Anhydrous pyridine (B92270)
-
Silylating reagent (e.g., BSTFA + 1% TMCS, or Sylon BFT)
Procedure:
-
Ensure the sterol extract is completely dry.
-
Add 125 µL of anhydrous pyridine to the dried extract.
-
Add 125 µL of silylating reagent (e.g., Sylon BFT).
-
Cap the vial tightly and heat at 70°C for 20-30 minutes.
-
Cool the sample to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Cholesterol Biosynthesis Pathway from this compound
There are two main pathways for the conversion of this compound to cholesterol: the Bloch pathway and the Kandutsch-Russell pathway.[11][17] The key difference is the timing of the reduction of the side chain double bond.
Caption: Cholesterol biosynthesis pathways from this compound.
General Workflow for this compound Analysis by LC-MS/MS
This diagram outlines the key steps involved in a typical workflow for this compound quantification.
Caption: General experimental workflow for this compound analysis.
Troubleshooting Logic for Low Signal Intensity
This decision tree illustrates a logical approach to troubleshooting low signal intensity in this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sterol analysis in cancer cells using atmospheric pressure ionization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 9. aocs.org [aocs.org]
- 10. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Cholesterol biosynthesis via desmosterol (Bloch pathway) [reactome.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. medpace.com [medpace.com]
- 15. medpace.com [medpace.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Radiolabeling of Zymosterol for Flux Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the efficiency of radiolabeling zymosterol for flux analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the radiolabeling of this compound.
Question: Why am I observing low incorporation of the radiolabel into this compound?
Answer: Low incorporation of the radiolabel into this compound can stem from several factors. Here are the most common causes and their solutions:
-
Suboptimal Radiolabel Concentration: The concentration of the radiolabeled precursor (e.g., [14C]acetate) is critical. Too low a concentration may not be sufficient for detectable incorporation, while excessively high concentrations can be toxic to cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Inappropriate Incubation Time: this compound is an intermediate with a rapid turnover rate.[1][2] Short incubation times may not allow for sufficient label incorporation, while long incubation periods might lead to the label being chased into downstream sterols like cholesterol. A time-course experiment is crucial to identify the peak labeling time for this compound in your system.
-
Poor Cell Health or Low Cell Density: The metabolic activity of your cells directly impacts the efficiency of radiolabeling. Ensure that cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Sub-confluent or overly confluent cultures can exhibit altered metabolic rates.
-
Inefficient Cellular Uptake of Radiolabel: The permeability of the cell membrane to the radiolabeled precursor can be a limiting factor. For instance, with [14C]acetate, ensure the pH of the medium is optimal for its uptake.
-
Competition from Endogenous Precursors: High levels of unlabeled endogenous precursors (e.g., acetate) in the cell culture medium can dilute the radiolabel, leading to lower specific activity in the final product. Consider using a medium with a lower concentration of the unlabeled precursor during the labeling period.
Question: My results show high variability between replicates. What could be the cause?
Answer: High variability in radiolabeling experiments can obscure meaningful results. The following are common sources of variability and how to address them:
-
Inconsistent Cell Seeding and Growth: Ensure precise and consistent cell seeding densities across all replicates. Variations in cell number will lead to differences in overall metabolic activity and label incorporation.
-
Inaccurate Pipetting of Radiolabel: Given the small volumes of high-activity radiolabels used, precise pipetting is paramount. Use calibrated micropipettes and appropriate techniques to ensure each replicate receives the same amount of radioactivity.
-
Variable Incubation Times: The timing of both the addition of the radiolabel and the termination of the experiment must be strictly controlled for all samples. Due to the rapid flux through the sterol pathway, even small differences in incubation time can lead to significant variations in the amount of labeled this compound.
-
Inconsistent Quenching and Extraction: The method used to stop the metabolic activity (quenching) and extract the lipids must be rapid and consistent. Inefficient or variable quenching can allow enzymatic reactions to continue, altering the distribution of the radiolabel among different sterols. Similarly, inconsistent extraction efficiencies will lead to variable recovery of this compound.
Question: I am concerned about the chemical stability of this compound during my experiment. How can I minimize degradation?
Answer: this compound, like other sterols, can be susceptible to degradation, particularly oxidation. Here are some preventative measures:
-
Avoid Harsh Chemical Conditions: Be mindful of the pH during extraction and sample processing. Strong acidic or basic conditions can potentially lead to isomerization or degradation of sterols.
-
Minimize Exposure to Air and Light: Oxidation is a primary concern for sterols.[3][4][5] Perform extraction and sample handling steps under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Protect samples from light, which can promote photo-oxidation.
-
Use of Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvents to prevent free radical-mediated oxidation of this compound.
-
Proper Sample Storage: Store extracted lipids at low temperatures (-20°C or -80°C) under an inert atmosphere to minimize degradation over time.
Frequently Asked Questions (FAQs)
What is the role of this compound in cholesterol biosynthesis?
This compound is a key intermediate in the Bloch pathway of cholesterol synthesis.[6][7] It is formed from lanosterol (B1674476) after a series of demethylation and double bond isomerization steps. This compound is subsequently converted to desmosterol (B1670304) and then to cholesterol.
What are the most common radiolabels used for tracking this compound flux?
The most common radiolabeled precursors for studying this compound biosynthesis are [14C]acetate and [3H]acetate.[8] Acetate is a fundamental building block for the synthesis of the sterol backbone. In some cases, radiolabeled mevalonate (B85504) or even [3H]this compound itself can be used to trace its metabolic fate.[2]
How can I effectively separate radiolabeled this compound from other sterols?
Separation of this compound from other structurally similar sterols, such as cholesterol and desmosterol, can be challenging but is achievable using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column is a commonly used and effective method.[9][10][11] Thin-layer chromatography (TLC) can also be used for separation, often in conjunction with argentation (silver nitrate) TLC to resolve sterols based on the number and position of double bonds.[10]
How is the flux through the this compound pool calculated from radiolabeling data?
Calculating the metabolic flux involves measuring the rate of incorporation of the radiolabel into this compound over time. This typically requires a time-course experiment where samples are collected at different time points after the addition of the radiolabel. The specific activity (radioactivity per unit mass) of this compound is determined at each time point. The flux can then be calculated using mathematical models that take into account the specific activity of the precursor pool and the rate of change of specific activity in the this compound pool.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and potential outcomes for this compound radiolabeling experiments.
| Parameter | Typical Range | Considerations |
| Radiolabel | [14C]acetate, [3H]acetate | Acetate is a common precursor for sterol biosynthesis. |
| Radiolabel Concentration | 1-10 µCi/mL | Optimal concentration should be determined empirically for each cell type to avoid toxicity. |
| Incubation Time | 15 minutes - 4 hours | This compound has a rapid turnover; a time-course experiment is essential to capture peak labeling.[1] |
| Cell Density | 70-80% confluency | Confluency can affect metabolic rates; consistency is key for reproducibility. |
| Troubleshooting Scenario | Potential Cause | Recommended Action |
| Low Label Incorporation | Suboptimal radiolabel concentration or incubation time. Poor cell health. | Perform dose-response and time-course experiments. Ensure cells are in logarithmic growth phase. |
| High Variability | Inconsistent cell seeding or pipetting of radiolabel. | Use a cell counter for accurate seeding. Calibrate pipettes and use consistent technique. |
| Degradation of this compound | Oxidation during sample processing. | Use antioxidants (e.g., BHT), work under inert gas, and protect from light. |
Experimental Protocols
1. Cell Culture and Radiolabeling
-
Plate cells (e.g., human fibroblasts, HepG2) in appropriate growth medium and incubate until they reach 70-80% confluency.
-
On the day of the experiment, remove the growth medium and replace it with a serum-free or low-serum medium containing the desired concentration of the radiolabeled precursor (e.g., 1-5 µCi/mL of [14C]acetate).
-
Incubate the cells for the desired period (e.g., for a time-course experiment, have separate plates for 0, 15, 30, 60, 120, and 240 minutes).
-
To terminate the labeling, place the culture dishes on ice and immediately proceed to the quenching and cell harvesting step.
2. Quenching and Lipid Extraction
-
Aspirate the radiolabeled medium.
-
Quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add an ice-cold quenching solution (e.g., 60% methanol (B129727) at -20°C) to immediately halt metabolic activity.[12]
-
Scrape the cells in the quenching solution and transfer to a glass tube.
-
Perform a Bligh-Dyer or Folch extraction to separate the lipids. Briefly, add chloroform (B151607) and water (or PBS) to the methanol-cell suspension to achieve a final chloroform:methanol:water ratio of approximately 2:2:1.8.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
3. Separation and Quantification of Radiolabeled this compound
-
Resuspend the dried lipid extract in a small volume of an appropriate solvent (e.g., hexane (B92381) or mobile phase for HPLC).
-
Separate the sterols using HPLC with a C18 column and an isocratic or gradient mobile phase (e.g., methanol/acetonitrile).[9][13]
-
Collect fractions corresponding to the elution time of a this compound standard.
-
Quantify the radioactivity in each fraction using liquid scintillation counting.
-
To determine the mass of this compound in each fraction, a parallel unlabeled sample should be analyzed by a quantitative method such as LC-MS or GC-MS.[14][15][16]
-
Calculate the specific activity of this compound (dpm/nmol).
Visualizations
Caption: Simplified Bloch pathway for cholesterol biosynthesis highlighting this compound.
Caption: Experimental workflow for radiolabeling this compound and flux analysis.
Caption: Troubleshooting flowchart for low radiolabel incorporation into this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of phytosterol oxidation products in pharmaceutical liposomal formulations and plant vegetable oil extracts using novel fast liquid chromatography - Tandem mass spectrometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound is located in the plasma membrane of cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The separation of sterol intermediates in cholesterol biosynthesis by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. jascoinc.com [jascoinc.com]
- 14. Sterol Analysis by Quantitative Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sterol Analysis by Quantitative Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Simultaneous determination of oxysterols, phytosterols and cholesterol precursors by high performance liquid chromatography tandem mass spectrometry in human serum - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Zymosterol and Ergosterol Function in Yeast Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functions of zymosterol and ergosterol (B1671047) in the cell membranes of yeast, primarily focusing on Saccharomyces cerevisiae. Understanding the distinct roles of these sterols is crucial for research in fungal biology and for the development of novel antifungal therapies that target the ergosterol biosynthesis pathway. This document summarizes key differences in their impact on membrane properties, supported by experimental data, and provides detailed methodologies for the cited experiments.
Structural and Functional Overview
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2] this compound, on the other hand, is a key intermediate in the ergosterol biosynthesis pathway.[3] While it can be incorporated into cellular membranes, its functions are not equivalent to those of ergosterol, and its accumulation can lead to cellular stress.[4][5]
Key Differences at a Glance:
| Feature | This compound | Ergosterol |
| Primary Role | Biosynthetic precursor | Major structural and functional sterol |
| Membrane Ordering | Less effective at ordering lipids | Highly effective at ordering lipids |
| Lipid Raft Formation | Weakly induces or disrupts formation | Essential for the formation of stable lipid rafts |
| Membrane Fluidity | Membranes are more fluid | Membranes are less fluid (more rigid) |
| Oxidative Stress | Accumulation increases sensitivity | Protects against oxidative damage |
| Signaling | Limited direct role | Involved in pheromone signaling and other pathways |
Comparative Data on Membrane Properties
The following tables summarize quantitative data from studies comparing the effects of this compound and ergosterol on key yeast membrane properties.
Table 1: Effect on Membrane Fluidity (Fluorescence Anisotropy)
Higher fluorescence anisotropy values indicate lower membrane fluidity (i.e., a more ordered and rigid membrane). The data below is based on studies using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).
| Yeast Strain / Condition | Primary Sterol | Fluorescence Anisotropy (r) | Reference |
| Wild-Type (WT) | Ergosterol | ~0.25 - 0.30 | [6] |
| erg6Δ mutant | This compound | ~0.20 - 0.25 | [6] |
Note: Absolute values can vary between experiments. The trend of lower anisotropy in this compound-containing membranes is consistent.
Table 2: Effect on Membrane Permeability
The following data is derived from studies on model lipid vesicles (liposomes) to compare the intrinsic effects of these sterols on membrane permeability to water and ions.
| Sterol in Model Membrane | Relative Water Permeability | Relative Ion Permeability | Reference |
| This compound | Marginally affects permeability | Minor reduction in permeability | [7] |
| Ergosterol | Significantly reduces permeability | Significantly reduces permeability | [7] |
Table 3: Antioxidant Properties
The antioxidant capacity of sterols can be evaluated by their ability to protect lipids from peroxidation.
| Sterol | Protection against Lipid Peroxidation | Reference | |---|---|---|---| | this compound | Less effective |[4] | | Ergosterol | More effective |[4] |
Signaling Pathways
Ergosterol is not only a structural component but also plays a role in signaling pathways, particularly in the context of mating and stress responses.
Ergosterol's Role in Pheromone Signaling:
Ergosterol, in conjunction with sphingolipids, is crucial for the formation of lipid rafts that act as platforms for signaling molecules. In the yeast mating pathway, ergosterol is required for the proper localization and function of the scaffold protein Ste5, which is essential for the activation of the downstream MAP kinase cascade.[1][8] Depletion of ergosterol leads to a defective pheromone response.[1][8]
This compound in Signaling:
Currently, there is limited evidence for a direct signaling role for this compound beyond its status as a metabolic intermediate. Its accumulation, often due to mutations in the ergosterol biosynthesis pathway (e.g., in erg6Δ mutants), leads to pleiotropic effects that are generally considered to be consequences of altered membrane biophysical properties rather than a specific signaling function.[4]
Experimental Protocols
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify the sterol composition of yeast cells.
Methodology:
-
Cell Lysis and Saponification:
-
Harvest yeast cells by centrifugation.
-
Lyse the cells using glass beads or enzymatic digestion.
-
Saponify the total lipids by heating with alcoholic potassium hydroxide (B78521) (KOH) to hydrolyze steryl esters and release free sterols.
-
-
Extraction of Non-Saponifiable Lipids:
-
Extract the non-saponifiable fraction, which contains the sterols, using an organic solvent such as n-hexane or petroleum ether.
-
Evaporate the solvent to obtain the crude sterol extract.
-
-
Derivatization:
-
To improve volatility for GC analysis, derivatize the sterols by converting their hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9][10]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Separate the different sterols based on their retention times.
-
Identify the sterols based on their mass spectra and fragmentation patterns, and quantify them by comparing their peak areas to those of known standards.[9][10]
-
Measurement of Membrane Fluidity by Fluorescence Polarization
This technique assesses the rotational mobility of a fluorescent probe embedded in the membrane, which is inversely related to membrane fluidity.
Methodology:
-
Cell Preparation and Labeling:
-
Grow yeast cells to the desired growth phase and harvest by centrifugation.
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a fluorescent probe such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH).[11] DPH partitions into the hydrophobic core of the membrane, while TMA-DPH is anchored at the membrane surface.
-
-
Fluorescence Polarization Measurement:
-
Place the labeled cell suspension in a fluorometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength (e.g., ~355 nm for DPH).
-
Measure the intensity of the emitted fluorescence parallel (I||) and perpendicular (I⊥) to the excitation plane.
-
-
Calculation of Anisotropy (r):
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Where G is the G-factor, an instrument-specific correction factor.
-
A higher 'r' value indicates restricted probe rotation and thus lower membrane fluidity.[12]
-
Isolation of Lipid Rafts by Sucrose (B13894) Density Gradient Centrifugation
This method exploits the resistance of lipid rafts to solubilization by non-ionic detergents at low temperatures and their low buoyant density.
Methodology:
-
Cell Lysis and Detergent Extraction:
-
Lyse yeast cells in a suitable buffer containing protease inhibitors.
-
Incubate the cell lysate with a non-ionic detergent (e.g., 1% Triton X-100) on ice to solubilize non-raft membrane regions.[13]
-
-
Sucrose Gradient Preparation:
-
Ultracentrifugation:
-
Mix the detergent-treated lysate with a high-concentration sucrose solution and place it at the bottom of the gradient.
-
Centrifuge at high speed (e.g., >100,000 x g) for several hours at 4°C.[13]
-
-
Fraction Collection and Analysis:
-
Lipid rafts, being less dense, will float to the interface between the lower sucrose concentrations (e.g., 5%-35% interface).
-
Carefully collect fractions from the top of the gradient.
-
Analyze the fractions for the presence of raft-associated proteins (e.g., Pma1) and sterols to identify the lipid raft fractions.[14]
-
Conclusion
The functional differences between this compound and ergosterol in yeast membranes are significant. Ergosterol is a highly evolved molecule that is critical for maintaining the specific biophysical properties required for the proper functioning of the fungal plasma membrane, including the formation of signaling platforms. This compound, while a necessary intermediate, cannot functionally replace ergosterol. Its accumulation leads to membranes that are more fluid, more permeable, and more susceptible to oxidative stress, with impaired signaling capabilities. These differences underscore the importance of the final steps of the ergosterol biosynthesis pathway as a key target for antifungal drug development. By disrupting the conversion of this compound and other precursors to ergosterol, antifungal agents can effectively compromise the integrity and function of the fungal cell membrane, leading to cell death.
References
- 1. Ergosterol promotes pheromone signaling and plasma membrane fusion in mating yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid-Ordered Phase Formation by Mammalian and Yeast Sterols: A Common Feature With Organizational Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergosterol promotes pheromone signaling and plasma membrane fusion in mating yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Isolation of Lipid Rafts Through Discontinuous Sucrose Gradient Centrifugation and Fas/CD95 Death Receptor Localization in Raft Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating the specific role of zymosterol in fungal virulence and pathogenesis
For Researchers, Scientists, and Drug Development Professionals
The integrity of the fungal cell membrane, critically dependent on the sterol composition, is a linchpin for fungal survival, pathogenesis, and virulence. Ergosterol (B1671047) is the predominant sterol in most fungi, and its biosynthetic pathway is a well-established target for antifungal drugs. This guide provides a comparative analysis of the specific role of zymosterol, a key intermediate in ergosterol biosynthesis, in fungal virulence and pathogenesis. By examining fungal strains with genetic modifications that lead to this compound accumulation, primarily through the deletion or repression of the ERG6 gene, we can elucidate the consequences of disrupting the ergosterol pathway at this crucial juncture.
The Ergosterol Biosynthesis Pathway: this compound's Position
This compound is a late-stage intermediate in the ergosterol biosynthesis pathway. It is synthesized from lanosterol (B1674476) through a series of demethylation reactions and is subsequently converted to fecosterol (B45770) by the enzyme C24-sterol methyltransferase, which is encoded by the ERG6 gene. The inhibition or absence of Erg6p leads to the accumulation of this compound and other upstream sterols, and a depletion of ergosterol.[1][2]
Caption: Ergosterol biosynthesis pathway highlighting this compound.
Impact of this compound Accumulation on Fungal Virulence: A Comparative Analysis
Genetic disruption of the ERG6 gene serves as a valuable tool to study the role of this compound and the downstream products of the ergosterol pathway in fungal virulence. While this manipulation leads to the accumulation of this compound, it's important to note that other upstream sterols may also accumulate, and the primary cause of the observed phenotypes is often attributed to the absence of ergosterol. The following tables summarize quantitative data from studies on various fungal pathogens where the ERG6 gene has been deleted or its expression repressed.
Table 1: Attenuation of Virulence in Candida glabrata (Cg) Δerg6 Mutant
| Virulence Assay | Wild-Type (WT) | Δerg6 Mutant | Key Findings | Reference |
| Galleria mellonella Survival | ~10% survival at 10 days | ~30-40% survival at 10 days | The Δerg6 mutant showed significantly attenuated virulence, leading to increased survival of the infected larvae. | [3] |
| Cell Surface Hydrophobicity | High | Reduced | Reduced hydrophobicity can impair adhesion to host cells and surfaces, a critical step in pathogenesis. | [3] |
Table 2: Attenuation of Virulence in Cryptococcus neoformans (Cn) Δerg6 Mutant
| Virulence Assay | Wild-Type (WT) | Δerg6 Mutant | Key Findings | Reference |
| Galleria mellonella Survival | 0% survival at 5 days | 100% survival at 10 days | The Δerg6 mutant was completely avirulent in the invertebrate model. | [4][5] |
| Growth at 37°C | Normal | Impaired | Inability to grow at host temperature is a major factor in virulence attenuation. | [4][5] |
Table 3: Attenuation of Virulence in Aspergillus fumigatus (Af) erg6 Repression
| Virulence Assay | Wild-Type (WT) / Repressed Strain (Doxycycline -) | erg6 Repressed Strain (Doxycycline +) | Key Findings | Reference |
| Murine Model of Invasive Aspergillosis Survival | ~10% survival at 14 days | 100% survival at 14 days | Repression of erg6 expression led to a complete loss of virulence in a murine infection model. | [6] |
| Fungal Burden in Lungs | High | Significantly Reduced | Reduced fungal burden in the lungs of mice infected with the erg6-repressed strain indicates an impaired ability to proliferate in the host. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used to assess the virulence of fungal mutants with altered this compound metabolism.
Galleria mellonella Infection Model
This invertebrate model is increasingly used as a preliminary screen for fungal virulence due to its cost-effectiveness, ethical considerations, and physiological similarities in the innate immune response to mammals.
-
Objective: To assess the virulence of fungal strains by measuring the survival rate of infected G. mellonella larvae.
-
Methodology:
-
Candida glabrata strains (wild-type and Δerg6) are grown in YPD broth overnight at 30°C.
-
Cells are harvested, washed with sterile PBS, and resuspended to a final concentration of 1 x 10⁸ cells/mL.
-
Groups of 15-20 healthy, final-instar G. mellonella larvae (250-350 mg) are selected.
-
A 10 µL suspension of the fungal cells is injected into the hemocoel via the last left proleg using a Hamilton syringe. A control group is injected with PBS.
-
Larvae are incubated in the dark at 37°C.
-
Survival is monitored daily for up to 10-14 days. Larvae are considered dead if they do not respond to touch.
-
Survival curves are plotted using the Kaplan-Meier method and statistical significance is determined using the log-rank test.[8][9][10]
-
Caption: Workflow for G. mellonella virulence assay.
Murine Model of Invasive Aspergillosis
Mammalian models are the gold standard for studying fungal pathogenesis as they more closely mimic human infections.
-
Objective: To evaluate the virulence of Aspergillus fumigatus strains in an immunosuppressed murine model of invasive pulmonary aspergillosis.
-
Methodology:
-
Immunosuppression: Male BALB/c mice (6-8 weeks old) are immunosuppressed with cyclophosphamide (B585) (150 mg/kg) administered intraperitoneally on days -2 and +3 relative to infection, and a single subcutaneous injection of cortisone (B1669442) acetate (B1210297) (250 mg/kg) on day -1.[11][12]
-
Infection: Mice are anesthetized and intranasally inoculated with 20 µL of a conidial suspension (1 x 10⁶ conidia/mL in PBS with 0.01% Tween 80) of the wild-type or the erg6 conditional expression mutant. For the conditional mutant group, mice are provided with drinking water containing doxycycline (B596269) (2 mg/mL) to repress erg6 expression.
-
Monitoring: Mice are monitored daily for signs of morbidity (weight loss, lethargy, ruffled fur) and survival for 21 days.
-
Fungal Burden (Optional): At specific time points, a subset of mice is euthanized, and their lungs are harvested, homogenized, and plated on appropriate media to determine the colony-forming units (CFU) per gram of tissue.
-
Statistical Analysis: Survival data is analyzed using Kaplan-Meier curves and the log-rank test. Fungal burden data is analyzed using a Student's t-test or Mann-Whitney U test.[11][12]
-
Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is essential for confirming the biochemical consequences of ERG6 deletion, specifically the accumulation of this compound.
-
Objective: To extract and quantify the sterol composition of fungal cells.
-
Methodology:
-
Cell Culture and Lysis: Fungal cells are grown to mid-log phase, harvested, and washed. The cell pellet is then subjected to saponification by heating at 80°C for 1 hour in a solution of 25% alcoholic potassium hydroxide.
-
Sterol Extraction: Non-saponifiable lipids (including sterols) are extracted from the saponified mixture using n-heptane. The n-heptane layer is collected and evaporated to dryness under nitrogen.
-
Derivatization: The dried sterol extract is derivatized to form trimethylsilyl (B98337) (TMS) ethers by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine, followed by heating at 60°C for 30 minutes.
-
GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. Sterols are separated on a capillary column and identified based on their retention times and mass fragmentation patterns compared to known standards. Quantification is performed by integrating the peak areas.[13]
-
Caption: Workflow for fungal sterol analysis by GC-MS.
Conclusion: this compound Accumulation and its Pleiotropic Effects on Virulence
The experimental data consistently demonstrates that the disruption of the ergosterol biosynthesis pathway at the level of this compound metabolism, through the deletion or repression of the ERG6 gene, leads to a significant attenuation of virulence in a range of pathogenic fungi. This is evidenced by increased survival rates in both invertebrate and vertebrate infection models and, where measured, a reduced fungal burden in host tissues.
While the accumulation of this compound is a direct consequence of ERG6 inactivation, the observed reduction in virulence is likely a multifactorial phenomenon. The absence of ergosterol, a critical component for maintaining the physical properties and functions of the fungal cell membrane, is a major contributing factor. The altered membrane composition in erg6 mutants can lead to increased susceptibility to environmental stresses, such as host temperature and oxidative stress, and may impair the function of membrane-associated proteins involved in virulence, such as adhesins and nutrient transporters.
Therefore, while this compound itself may not be a direct "virulence factor," its accumulation serves as a key indicator of a dysfunctional ergosterol biosynthesis pathway. Targeting the enzyme Erg6p, which is absent in humans, presents a promising strategy for the development of novel antifungal therapies. The pleiotropic effects of inhibiting this step, leading to a cascade of cellular dysfunctions that ultimately cripple the fungus's ability to cause disease, make it an attractive target for drug discovery and development. Further research is warranted to dissect the precise contribution of this compound accumulation versus ergosterol depletion to the observed attenuation of virulence.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Erg6 affects membrane composition and virulence of the human fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Erg6 affects membrane composition and virulence of the human fungal pathogen Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sterol C-24 methyltransferase encoding gene, erg6, is essential for viability of Aspergillus species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Galleria mellonella as a host model to study Candida glabrata virulence and antifungal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galleria mellonella as a model host to study virulence of Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sterols of Saccharomyces cerevisiae erg6 Knockout Mutant Expressing the Pneumocystis carinii S-Adenosylmethionine:Sterol C-24 Methyltransferase (SAM:SMT) - PMC [pmc.ncbi.nlm.nih.gov]
Is zymosterol a more effective antifungal target than downstream ergosterol?
A comprehensive guide for researchers and drug development professionals on the efficacy of targeting zymosterol versus downstream ergosterol (B1671047) in the fungal ergosterol biosynthesis pathway.
The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel therapeutic strategies. The ergosterol biosynthesis pathway, essential for fungal membrane integrity and viability, has long been a primary focus for antifungal drug development.[1][2] While the final product, ergosterol, and the enzyme lanosterol (B1674476) 14α-demethylase (Erg11/CYP51) are well-established targets for widely used polyene and azole antifungals, respectively, the potential of targeting earlier steps in the pathway warrants a thorough comparative analysis. This guide provides an objective comparison of this compound, a key intermediate, and downstream ergosterol as antifungal targets, supported by available experimental data.
The Ergosterol Biosynthesis Pathway: Key Enzymatic Steps
The synthesis of ergosterol is a complex, multi-enzyme process. A simplified overview of the late-stage pathway, highlighting the positions of this compound and key enzymes, is presented below. The enzyme C-24 sterol methyltransferase (encoded by the ERG6 gene) converts this compound to fecosterol, representing a critical step in the formation of the final ergosterol molecule.[3][4] Downstream enzymes, such as C-14 reductase (Erg24) and C-8 isomerase (Erg2), are targeted by morpholine (B109124) antifungals, while lanosterol 14α-demethylase (Erg11) is the target of the widely used azole drugs.[4][5]
Targeting this compound via Erg6 Inhibition: A Double-Edged Sword
Inhibition of Erg6 leads to the accumulation of this compound and a depletion of ergosterol. This has profound effects on the fungal cell, but the consequences for antifungal susceptibility are complex and not always straightforwardly advantageous.
Consequences of this compound Accumulation:
-
Altered Membrane Properties: The replacement of ergosterol with this compound and other precursors disrupts the physical properties of the fungal membrane, affecting its fluidity and the function of membrane-bound proteins.[6]
-
Impaired Fungal Growth and Virulence: Deletion of the ERG6 gene often results in reduced growth rates, impaired thermotolerance, and increased susceptibility to osmotic and oxidative stress.[7] In several pathogenic fungi, including Cryptococcus neoformans, erg6 mutants have shown attenuated virulence.[7]
-
Variable Antifungal Susceptibility: The impact on susceptibility to existing antifungals is not uniform.
-
Resistance to Polyenes: A consistent finding across multiple studies is that the absence of ergosterol in erg6 mutants confers resistance to polyene antifungals like amphotericin B and nystatin, which directly bind to ergosterol to exert their effect.[6]
-
Increased Susceptibility to Other Antifungals: Conversely, the altered membrane permeability in erg6 mutants can lead to hypersusceptibility to other classes of antifungals and metabolic inhibitors, including terbinafine (B446) and some azoles.[7][8]
-
Potential Erg6 Inhibitors:
While no specific Erg6 inhibitors are currently in clinical use, some compounds have been identified that may target this enzyme. A recent study identified a compound, H55, as a potential allosteric inhibitor of Erg6p in Candida albicans.[9] Additionally, the natural citral (B94496) isomers, neral (B7780846) and geranial, have been shown to inhibit Trichophyton rubrum with ERG6 as a potential target, leading to the accumulation of sterols indicative of Erg6 inhibition.[10]
Targeting Downstream Ergosterol Synthesis: The Established Approach
Targeting the later stages of ergosterol biosynthesis, particularly the enzyme Erg11, is the mechanism of action for the widely successful azole antifungals.
Consequences of Downstream Inhibition:
-
Ergosterol Depletion: Inhibition of enzymes like Erg11 or Erg24 leads to a depletion of ergosterol, which is critical for fungal membrane function.[2]
-
Accumulation of Toxic Intermediates: A key aspect of the antifungal activity of azoles is the accumulation of toxic 14α-methylated sterol precursors, which disrupt membrane structure and function.[2][3][11] This accumulation is considered a major contributor to the fungistatic, and in some cases fungicidal, effect of these drugs.[3]
Comparative Efficacy: A Data-Driven Analysis
A direct comparison of the efficacy of targeting this compound versus downstream ergosterol is hampered by the lack of specific, potent Erg6 inhibitors that have been tested in parallel with established antifungals like azoles. However, data from studies on erg6 deletion mutants provide valuable insights into the potential of this target.
The following table summarizes the minimum inhibitory concentrations (MICs) of various antifungal agents against wild-type and erg6Δ mutant strains of Cryptococcus neoformans.
| Antifungal Agent | Target/Class | Wild-Type MIC (µg/mL) | erg6Δ Mutant MIC (µg/mL) | Fold Change in Susceptibility |
| Amphotericin B | Ergosterol (Polyene) | 0.25 | > 1.0 | > 4-fold (Resistance) |
| Itraconazole | Erg11 (Azole) | 0.125 | < 0.03 | > 4-fold (Increased Susceptibility) |
| Fluconazole | Erg11 (Azole) | 4.0 | < 0.03 | > 133-fold (Increased Susceptibility) |
| Ketoconazole | Erg11 (Azole) | 0.125 | < 0.03 | > 4-fold (Increased Susceptibility) |
| Terbinafine | Erg1 (Allylamine) | 0.5 | 0.25 | 2-fold (Increased Susceptibility) |
Data compiled from studies on Cryptococcus neoformans.[7]
The data clearly demonstrates that while targeting Erg6 would likely be ineffective for combination therapy with polyenes, it could have a synergistic effect with azoles and other antifungal agents. The increased permeability of the erg6 mutant cell membrane may allow for better penetration and efficacy of these drugs.[8]
Logical Flow of Antifungal Action
The diagram below illustrates the logical flow of consequences when targeting either Erg6 or a downstream enzyme like Erg11.
Conclusion: A Tale of Two Strategies
The available evidence suggests that both this compound and downstream ergosterol synthesis are viable antifungal targets, but they represent fundamentally different therapeutic strategies.
-
Targeting downstream ergosterol synthesis , exemplified by the action of azoles on Erg11, is a proven and effective strategy. Its efficacy relies on a dual mechanism of ergosterol depletion and the accumulation of toxic sterol intermediates.
-
Targeting this compound via Erg6 inhibition presents a more nuanced picture. While it leads to ergosterol depletion and can impair fungal growth and virulence, its primary fungicidal mechanism may be less direct. The accumulation of this compound itself is not considered as toxic as the 14α-methylated sterols that build up with azole treatment. However, the resulting changes in membrane permeability can render the fungus significantly more susceptible to other antifungal agents. This suggests that Erg6 inhibitors could be highly effective as part of a combination therapy, potentially revitalizing the efficacy of existing drugs against resistant strains.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized procedure for determining the MIC of an antifungal agent.[12][13]
Workflow for Broth Microdilution MIC Testing:
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate to be tested
-
Appropriate growth medium (e.g., RPMI-1640)
-
Antifungal agent
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the antifungal agent and perform serial twofold dilutions in the wells of a 96-well plate containing the growth medium.[12]
-
Prepare a standardized fungal inoculum as per CLSI or EUCAST guidelines.
-
Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.[13]
-
Incubate the plates at the appropriate temperature (typically 35-37°C) for 24 to 48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for azoles) compared to the drug-free control. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[12]
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to identify and quantify the sterol composition of fungal cells, allowing for the assessment of the effects of antifungal compounds on the ergosterol biosynthesis pathway.[14][15][16]
Materials:
-
Fungal cell culture
-
Saponification solution (e.g., alcoholic potassium hydroxide)
-
Organic solvent for extraction (e.g., n-heptane or hexane)
-
Derivatization agent (e.g., BSTFA for silylation)
-
GC-MS instrument
Procedure:
-
Cell Lysis and Saponification: Fungal cells are harvested and subjected to saponification to break down cell walls and membranes and to hydrolyze sterol esters.
-
Extraction of Non-saponifiable Lipids: The sterols are extracted from the saponified mixture using an organic solvent.
-
Derivatization: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility and improve their chromatographic properties.[14]
-
GC-MS Analysis: The derivatized sterol sample is injected into the GC-MS system. The gas chromatograph separates the different sterols based on their boiling points and interactions with the column, and the mass spectrometer fragments the molecules and detects the resulting ions, allowing for their identification and quantification based on their mass spectra and retention times.[17][18]
References
- 1. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 2. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]
- 4. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 5. Regulation of Ergosterol Biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Erg6 affects membrane composition and virulence of the human fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequencing, Disruption, and Characterization of the Candida albicans Sterol Methyltransferase (ERG6) Gene: Drug Susceptibility Studies in erg6 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 15. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Zymosterol Levels in Pathogenic Fungi: A Guide for Researchers
For Immediate Release – This guide offers a comparative overview of zymosterol, a critical intermediate in the ergosterol (B1671047) biosynthesis pathway, across various pathogenic fungal species. Ergosterol is a vital component of the fungal cell membrane and a primary target for many antifungal drugs. Understanding the levels and biosynthetic pathways of its precursors, such as this compound, is crucial for the development of novel therapeutic strategies. This document provides quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways and workflows to support researchers, scientists, and drug development professionals.
Quantitative Profiling of this compound
This compound is an intermediate in the ergosterol biosynthesis pathway in fungi. While ergosterol is the predominant sterol in most fungi, the levels of its precursors, including this compound, can vary significantly between species and under different physiological conditions. The following table summarizes available data on this compound levels in several key pathogenic fungal species. It is important to note that direct comparative studies under uniform conditions are limited, and the data presented is compiled from various sources.
| Fungal Species | This compound Level (% of Total Sterols) | Notes |
| Candida albicans | 2% - 16% | Levels can vary based on morphology; reported as 8.8% in yeast-form cells and up to 16% in the plasma membrane of the mycelial form.[1] |
| Candida krusei | 2% - 5% | Generally present as a minor sterol component.[1] |
| Candida glabrata | 2% - 5% | Detected in small quantities as an ergosterol intermediate.[1] |
| Cryptococcus neoformans | Low / Not typically quantified | The ergosterol pathway in C. neoformans can be diverse. While this compound is an intermediate, other sterols like obtusifoliol (B190407) can be more prominent. Levels of methylated forms like 4,14-dimethylthis compound can increase with exposure to azole antifungals.[2] |
| Aspergillus fumigatus | Very Low / Undetected in some studies | A. fumigatus preferentially utilizes the eburicol (B28769) branch for ergosterol synthesis, rather than the this compound-dominant branch, leading to very low intrinsic levels of this compound.[3] |
Experimental Protocols for this compound Quantification
The quantification of this compound and other sterols from fungal samples is typically achieved through a multi-step process involving lipid extraction, saponification, and analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). Below is a generalized protocol synthesized from established methodologies.
Objective: To extract, identify, and quantify this compound from fungal biomass.
Materials:
-
Fungal cell culture
-
Glass centrifuge tubes with Teflon-lined caps
-
Methanol, Chloroform, n-Hexane, Heptane (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Internal standard (e.g., cholesterol or a deuterated sterol)
-
Vortex mixer
-
Water bath or heating block
-
Centrifuge
-
Nitrogen gas evaporator
-
Solid-phase extraction (SPE) columns (optional, for purification)
-
GC-MS or HPLC system
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest fungal cells from liquid culture by centrifugation.
-
Wash the cell pellet with distilled water and lyophilize to determine the dry weight.
-
Mechanically disrupt the cells (e.g., by bead beating) in a suitable buffer.
-
-
Saponification and Lipid Extraction:
-
To the lysed cells, add a known amount of internal standard.
-
Add alcoholic KOH solution (e.g., 10% KOH in methanol).
-
Incubate at a high temperature (e.g., 80°C) for 1-2 hours to saponify lipids (hydrolyze esterified sterols).
-
Allow the mixture to cool to room temperature.
-
Extract the non-saponifiable lipids (including free sterols like this compound) by adding an organic solvent such as n-hexane or heptane, followed by vigorous vortexing.
-
Centrifuge to separate the phases and carefully collect the upper organic layer containing the sterols. Repeat the extraction for complete recovery.
-
-
Purification (Optional):
-
For cleaner samples, the pooled organic extracts can be passed through a solid-phase extraction (SPE) column to remove interfering compounds.
-
-
Analysis:
-
Evaporate the solvent from the extract under a stream of nitrogen.
-
Re-dissolve the lipid residue in a suitable solvent for analysis.
-
For GC-MS analysis, sterols may need to be derivatized (e.g., silylation) to increase their volatility.
-
Inject the sample into the GC-MS or HPLC system.
-
Identify this compound based on its retention time and mass spectrum (for GC-MS) or UV absorbance spectrum (for HPLC) compared to a pure standard.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Visualizing Key Pathways and Processes
This compound Biosynthesis Pathway
Fungi synthesize ergosterol from lanosterol (B1674476) via two main branches. Yeasts like Saccharomyces cerevisiae and Candida albicans primarily use the "this compound branch". In contrast, filamentous fungi such as Aspergillus fumigatus often favor the "eburicol branch".[4][5][6] this compound is a key intermediate in the former pathway.
Caption: Diverging pathways of ergosterol biosynthesis from lanosterol.
Experimental Workflow for this compound Quantification
The following diagram illustrates the general workflow for the quantification of this compound from fungal cultures, as detailed in the experimental protocol section.
Caption: General experimental workflow for this compound analysis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Sterol composition of Cryptococcus neoformans in the presence and absence of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
A Comparative Guide to HPLC and GC-MS Techniques for Zymosterol Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of zymosterol, a key intermediate in cholesterol biosynthesis, is crucial for understanding various metabolic pathways and developing targeted therapeutics. The two primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective cross-validation of these methods, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.
The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the sample matrix, required sensitivity, desired sample throughput, and instrument availability. While both are powerful techniques, they differ fundamentally in their sample preparation requirements and chromatographic principles. HPLC is well-suited for non-volatile compounds like this compound, allowing for analysis in its native form. In contrast, GC-MS typically requires a derivatization step to increase the volatility of the analyte for gas-phase separation.[1]
Quantitative Performance Comparison
The following table summarizes the key performance parameters for the quantification of this compound and related sterols using HPLC-MS and GC-MS. The data is compiled from various studies to provide a comparative overview.
| Analytical Method | Analyte | Linearity (R²) | Precision (%RSD) | Recovery (%) | Limit of Quantification (LOQ) | Derivatization Required | Reference |
| LC-MS/MS | Serum Non-Cholesterol Sterols | - | Intra-run: 4.7-10.3, Inter-run: 4.6-9.5 | 89.8-109.8 | - | No | [2] |
| LC-MS/MS | Aloe Sterols | >0.999 | Intra-day: 2.6-6.4, Inter-day: 3.8-7.3 | 95-105 | 2.3-4.1 ng/mL | No | [2] |
| GC-MS | Cholesterol in Meat | 0.9996 | <3% | 97.10 ± 0.13 | 0.003 mg/g | No (Direct Saponification) | [3] |
| HPLC | Cholesterol in Meat | 0.9984 | 2.19% | 93.33 ± 0.22 | 0.016 mg/g | No | [3] |
| GC-MS | Plasma Sterols | - | Intra-assay & Inter-assay CVs mostly <15% | 88-117% | pg/mL range | Yes | [4] |
| HPLC-MS/MS | Serum Sterols | ~0.99 | Intra-day <7% | 77-92% | 0.47-1.69 pM | No | [5] |
Experimental Workflows and Logical Relationships
The general workflow for this compound analysis involves sample preparation, chromatographic separation, and detection. The key difference between the HPLC and GC-MS workflows is the derivatization step required for the latter.
Workflow for this compound analysis comparing HPLC and GC-MS pathways.
Experimental Protocols
Below are detailed methodologies for this compound quantification using both HPLC-MS and GC-MS, adapted from established protocols for sterol analysis.
HPLC-MS Method for this compound Quantification
This protocol is based on methods developed for the analysis of multiple sterols, including this compound, without the need for derivatization.[6][7]
1. Sample Preparation:
-
Saponification: To 100 µL of the sample (e.g., plasma, cell lysate), add 1 mL of 1 M methanolic KOH. Incubate at 60°C for 1 hour.[8]
-
Extraction: After cooling, add 1 mL of water and 2 mL of n-hexane. Vortex thoroughly and centrifuge to separate the phases.[8]
-
Collection: Carefully transfer the upper hexane (B92381) layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 300 µL of methanol (B129727) or the initial mobile phase.[6]
2. HPLC-MS Parameters:
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or pentafluorophenyl (PFP) stationary phase column (e.g., 2.0 mm ID x 150 mm L, 1.9 µm).[7][9]
-
Mobile Phase: A gradient of acetonitrile/water and tetrahydrofuran (B95107) (THF) is often used.[9]
-
MS System: A triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.[8]
-
Ionization Mode: Positive.[8]
-
MRM Transition for this compound: Precursor ion m/z 385.4 → Product ion m/z 367.4.[8]
GC-MS Method for this compound Quantification
This protocol is a representative procedure based on established methods for the analysis of cholesterol precursors and other sterols, which requires derivatization.[4]
1. Sample Preparation:
-
Saponification: To 100 µL of the sample, add 1 mL of 1 M ethanolic KOH. Incubate at 80°C for 1 hour.[8]
-
Extraction: After cooling, add 1 mL of water and 2 mL of n-hexane. Vortex and centrifuge as described for the HPLC preparation.[8]
-
Collection: Transfer the upper hexane layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) ethers.[8][10]
2. GC-MS Parameters:
-
GC System: A gas chromatograph with a capillary column.
-
Column: An Agilent HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) or similar.[11]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, hold for 3 minutes, and finally ramp to 320°C at 20°C/min and hold for 12 minutes.[11]
-
Injection: 1 µL in splitless mode.[11]
-
Inlet Temperature: 280°C.[11]
-
MS System: A mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI) or Positive Chemical Ionization (PCI).[4]
Signaling Pathways and Logical Relationships
The accurate measurement of this compound is critical for studying the cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway. This compound is a direct precursor to cholesterol, and its levels can be indicative of the activity of specific enzymes in the pathway.
Simplified cholesterol biosynthesis pathway highlighting this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis and Validation Methodologies of GC and HPLC for Analysis of Cholesterol in Meat Products [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jasco-global.com [jasco-global.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Zymosterol vs. Desmosterol: A Comparative Analysis of Their Influence on Membrane Organization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of zymosterol and desmosterol (B1670304)—two key sterol intermediates in the cholesterol biosynthesis pathway—on the organization and biophysical properties of cell membranes. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to elucidate the distinct roles these molecules play in membrane structure and function.
Introduction
This compound and desmosterol are crucial precursors in the intricate process of cholesterol synthesis. While structurally similar to cholesterol, the presence and position of additional double bonds in their molecular structures lead to significant differences in their interactions with other lipids and their ability to modulate membrane properties. Understanding these differences is critical for research into lipid metabolism, membrane-associated diseases, and the development of therapeutic agents that target sterol biosynthesis.
This compound is an earlier intermediate in the cholesterol synthesis pathway, while desmosterol is the immediate precursor to cholesterol in the Bloch pathway.[1][2] This guide will delve into the experimental evidence that distinguishes their effects on membrane order, fluidity, and the formation of specialized lipid domains known as lipid rafts.
Cholesterol Biosynthesis Pathway: The Origin of this compound and Desmosterol
The synthesis of cholesterol from lanosterol (B1674476) involves a series of enzymatic reactions that can proceed via two main branches: the Bloch pathway and the Kandutsch-Russell pathway. Desmosterol is the final intermediate in the Bloch pathway before its conversion to cholesterol.[1] this compound is a common intermediate to both pathways.[1]
References
Comparing the zymosterol biosynthesis pathways in fungi versus mammals
A Comparative Guide to Zymosterol Biosynthesis: Fungi vs. Mammals
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the metabolic pathways of fungi and mammals is paramount. One such critical pathway is the biosynthesis of sterols, essential molecules for membrane structure and function. This guide provides an in-depth comparison of the this compound biosynthesis pathways in fungi and mammals, highlighting key enzymatic distinctions that are often exploited for antifungal drug development.
Pathway Overview: A Tale of Two Sterols
Both fungi and mammals share the initial steps of sterol biosynthesis, leading to the formation of the tetracyclic intermediate, lanosterol. From this crucial juncture, the pathways diverge to produce their principal sterols: ergosterol (B1671047) in fungi and cholesterol in mammals. This compound is a key intermediate in both of these divergent pathways.[1][2][3]
The fundamental difference lies in the modification of the sterol side chain and the pattern of double bonds in the B ring.[4] Fungi possess a unique enzyme, sterol C-24 methyltransferase (Erg6p), which adds a methyl group at the C-24 position of the sterol side chain, a step absent in mammals.[1][5][6] This distinction is a cornerstone of the selective toxicity of many antifungal agents.
Comparative Pathway Analysis
The following sections and diagrams illustrate the enzymatic steps involved in the conversion of this compound to the final sterol products in fungi and mammals.
Fungal this compound to Ergosterol Pathway
In fungi, this compound undergoes a series of methylation, desaturation, and reduction reactions to yield ergosterol. The enzyme Erg6p is a pivotal player in this pathway, catalyzing the methylation of this compound to produce fecosterol.[7]
Mammalian this compound to Cholesterol Pathway
In mammals, the conversion of this compound to cholesterol involves a series of reduction and isomerization steps. Notably, the pathway can proceed through two main branches, the "Bloch" and "Kandutsch-Russell" pathways, which differ in the timing of the reduction of the C-24 double bond.[8] The diagram below illustrates the Bloch pathway, where this compound is a key intermediate.
References
- 1. Sterol Biosynthesis Pathway as Target for Anti-trypanosomatid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 6. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]
- 7. Characterization of the Ergosterol Biosynthesis Pathway in Ceratocystidaceae [mdpi.com]
- 8. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling zymosterol
Essential Safety and Handling Guide for Zymosterol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential. The following table summarizes the recommended PPE for handling this compound in powder form.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Powder-free nitrile or neoprene gloves | Prevent skin contact and contamination of the compound. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified | Protect eyes from airborne powder particles. |
| Body Protection | Laboratory Coat | Standard cotton or flame-resistant material | Protect skin and clothing from spills. |
| Respiratory | Dust Mask (optional) | N95 or equivalent | Recommended when handling large quantities or if dust generation is likely.[1] |
Note: Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any additional requirements.[2]
Chemical Resistance of Nitrile Gloves
| Glove Material | Chemical Resistance to Non-Hazardous Powders | Breakthrough Time (General) |
| Nitrile | Excellent | Not applicable for solids |
| Latex | Good | Not applicable for solids |
| Vinyl | Fair | Not applicable for solids |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe working environment.
Experimental Protocol: Weighing and Preparing this compound Solutions
This protocol outlines the steps for safely weighing and dissolving this compound powder.
-
Preparation:
-
Ensure the chemical fume hood is clean and operational.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, appropriate glassware, and solvent.
-
Don the required PPE as listed in the table above.
-
-
Weighing:
-
Tare the analytical balance with a clean piece of weigh paper.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Transfer the weighed this compound powder into an appropriate glass vessel (e.g., beaker, flask).
-
Add the desired solvent (e.g., ethanol, DMF) to the vessel.
-
Gently swirl or stir the mixture until the this compound is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Storage of Solutions:
-
Store this compound solutions in tightly sealed containers.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
Store at the recommended temperature to ensure stability. Short-term storage at 2-8°C and long-term storage at -20°C is generally recommended.
-
Storage Recommendations
| Form | Recommended Storage Temperature | Container |
| Powder | -20°C for long-term storage | Tightly sealed, light-resistant container |
| In Solution | -20°C or -80°C | Tightly sealed vials |
Disposal Plan
This compound is not classified as a hazardous substance, and therefore, its disposal is managed as non-hazardous chemical waste.[2]
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Place solid this compound waste in a designated, labeled container for non-hazardous solid chemical waste.
-
Collect solutions of this compound in a compatible, labeled container for non-hazardous liquid chemical waste. Do not mix with hazardous waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with "Non-Hazardous Chemical Waste" and list the contents (e.g., "this compound powder," "this compound in ethanol").
-
-
Institutional Guidelines:
-
Follow your institution's specific procedures for the disposal of non-hazardous chemical waste. This may involve pickup by the Environmental Health and Safety (EHS) department or disposal in the regular laboratory trash if permitted.[2]
-
-
Decontamination:
-
Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent and standard laboratory cleaning procedures.
-
This compound in the Cholesterol Biosynthesis Pathway
This compound is a key intermediate in the biosynthesis of cholesterol. The following diagram illustrates its position within this critical metabolic pathway.[3][4]
Caption: Simplified Cholesterol Biosynthesis Pathway.
This diagram highlights the conversion of Lanosterol through several intermediates, including this compound, to ultimately produce Cholesterol. Each step is catalyzed by specific enzymes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
